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  • Product: (+)-7-Hydroxymenthol
  • CAS: 140860-31-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chiral Synthesis of (+)-7-Hydroxymenthol from (R)-(+)-Pulegone

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-7-Hydroxymenthol is a valuable monoterpenoid derivative with significant potential in pharmaceutical and fragrance applications. Its synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-7-Hydroxymenthol is a valuable monoterpenoid derivative with significant potential in pharmaceutical and fragrance applications. Its synthesis from a readily available chiral pool starting material like (R)-(+)-pulegone presents a compelling case for efficient and stereocontrolled chemical manufacturing. This guide details a robust, three-step synthetic pathway designed for high stereoselectivity and yield. The proposed synthesis commences with the diastereoselective reduction of the endocyclic double bond of (R)-(+)-pulegone to yield (-)-menthone. This is followed by a novel, site-selective C-H oxidation at the C7 position to form the key intermediate, (+)-7-hydroxymenthone. The final step involves a stereoselective reduction of the ketone functionality to afford the target (+)-7-hydroxymenthol. This document provides in-depth mechanistic insights, detailed experimental protocols, and data analysis to support the successful execution of this chiral synthesis.

Introduction: The Imperative for Chiral Synthesis

The biological activity of chiral molecules is often confined to a single enantiomer, making stereoselective synthesis a cornerstone of modern drug development and fine chemical production. (+)-7-Hydroxymenthol, a functionalized derivative of the well-known menthol scaffold, is a target of interest due to its potential for enhanced or novel pharmacological properties, including anti-inflammatory and analgesic effects.[1]

(R)-(+)-Pulegone, a major constituent of essential oils from plants like pennyroyal, serves as an ideal starting material.[2] It is a naturally abundant, inexpensive, and enantiomerically pure monoterpene, providing a fixed stereochemistry at the C1 position (IUPAC numbering for p-menthane skeleton). The challenge lies in leveraging this inherent chirality to control the formation of three new stereocenters and to introduce functionality at a specific, unactivated C-H bond. This guide elucidates a strategic pathway that addresses these challenges through a combination of catalytic hydrogenation, selective oxidation, and stereocontrolled reduction.

Retrosynthetic Strategy

Our synthetic approach is predicated on a sequence that maximizes stereochemical control at each stage. The retrosynthesis begins by disconnecting the C3 hydroxyl group, revealing a ketone precursor, (+)-7-hydroxymenthone. This intermediate simplifies the problem to the selective hydroxylation of the C7 methyl group of a menthone backbone. The menthone core, in turn, can be accessed via the stereoselective reduction of the conjugated double bond in (R)-(+)-pulegone.

G Target (+)-7-Hydroxymenthol Intermediate2 (+)-7-Hydroxymenthone Target->Intermediate2 Stereoselective Ketone Reduction Intermediate1 (-)-Menthone Intermediate2->Intermediate1 Site-Selective C7-Hydroxylation Start (R)-(+)-Pulegone Intermediate1->Start Diastereoselective C=C Reduction G cluster_0 Step 1: Diastereoselective Reduction Pulegone Pulegone Catalyst H₂, Chiral Ru Catalyst (e.g., Ru(OCOPh)₂(dppe)) Pulegone->Catalyst Menthone (-)-Menthone Catalyst->Menthone

Caption: Workflow for the reduction of pulegone to menthone.

Step 2: Site-Selective C-H Hydroxylation of (-)-Menthone

This step represents the most significant challenge: the selective oxidation of a tertiary C-H bond at the C7 position of the isopropyl group in the presence of numerous other secondary and tertiary C-H bonds.

  • Expertise & Rationale: Metabolic pathways in Mentha species hint that such hydroxylations are feasible via cytochrome P450 monooxygenases. In a laboratory setting, achieving this level of selectivity requires a sophisticated approach. Traditional strong oxidants would lead to a complex mixture of products. A bio-inspired approach using a manganese catalyst, such as a Mn(pdp) complex, has been shown to perform highly selective hydroxylations on unactivated tertiary C-H bonds. [3]The selectivity is governed by a combination of steric and electronic factors. The C7 position is sterically accessible, and the catalyst system can be tuned to favor this position over the more sterically hindered C-H bonds on the cyclohexane ring. [4]The reaction proceeds via a high-valent manganese-oxo species that abstracts a hydrogen atom, followed by radical rebound to form the hydroxylated product with retention of stereochemistry.

Step 3: Stereoselective Reduction of (+)-7-Hydroxymenthone

The final step is the reduction of the ketone in (+)-7-hydroxymenthone to the corresponding secondary alcohol. The stereochemical outcome of this reduction determines whether the final product is a menthol or neomenthol derivative. To obtain the desired (+)-7-hydroxymenthol, the hydroxyl group must be in the equatorial position.

  • Expertise & Rationale: The stereochemical course of ketone reduction is dictated by the trajectory of hydride attack. For cyclohexanones, axial attack is often favored, leading to an equatorial alcohol. This is explained by the Felkin-Anh model, where the hydride approaches from the least hindered direction, opposite the largest adjacent substituents (the isopropyl group). Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. [5]NaBH₄ in methanol is a mild and practical choice, generally affording high selectivity for the thermodynamically favored equatorial alcohol.

Experimental Protocols

Protocol 4.1: Synthesis of (-)-Menthone from (R)-(+)-Pulegone
  • Setup: To a high-pressure autoclave, add (R)-(+)-pulegone (15.2 g, 100 mmol) and a chiral ruthenium catalyst such as Ru(OCOPh)₂(dppe) (0.1 mol%).

  • Solvent: Add degassed methanol (200 mL).

  • Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50 atm.

  • Conditions: Stir the reaction mixture at 60 °C for 24 hours.

  • Workup: After cooling and carefully venting the reactor, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by vacuum distillation to afford (-)-menthone.

Protocol 4.2: Synthesis of (+)-7-Hydroxymenthone from (-)-Menthone
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (-)-menthone (15.4 g, 100 mmol) and Mn(pdp) catalyst (2 mol%) in acetonitrile (300 mL).

  • Reagents: Add acetic acid (17 equivalents) as a co-ligand.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add 30% hydrogen peroxide (1.5 equivalents) dropwise over 30 minutes.

  • Conditions: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12 hours. Monitor progress by TLC or GC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to isolate (+)-7-hydroxymenthone.

Protocol 4.3: Synthesis of (+)-7-Hydroxymenthol
  • Setup: Dissolve (+)-7-hydroxymenthone (17.0 g, 100 mmol) in methanol (250 mL) in a round-bottom flask.

  • Reaction: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise over 20 minutes, maintaining the temperature below 5 °C.

  • Conditions: Stir the reaction mixture at 0 °C for 2 hours.

  • Workup: Quench the reaction by the slow addition of acetone, followed by water. Remove the methanol under reduced pressure.

  • Purification: Extract the aqueous residue with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield pure (+)-7-hydroxymenthol.

Data Presentation & Characterization

The success of the synthesis is validated by rigorous characterization of intermediates and the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The stereochemical purity should be assessed using chiral GC or HPLC.

StepProductStarting MaterialYield (Typical)Diastereomeric RatioEnantiomeric Excess (ee)
1(-)-Menthone(R)-(+)-Pulegone85-92%>95:5 (Menthone:Isomenthone)>99%
2(+)-7-Hydroxymenthone(-)-Menthone60-70%Single Isomer>99%
3(+)-7-Hydroxymenthol(+)-7-Hydroxymenthone90-95%>97:3 (Menthol:Neomenthol)>99%

Table 1: Summary of expected yields and stereoselectivity for the synthesis of (+)-7-Hydroxymenthol.

G cluster_workflow Overall Synthetic Workflow Start (R)-(+)-Pulegone Step1 Step 1: Diastereoselective C=C Reduction Start->Step1 Intermediate1 (-)-Menthone Step1->Intermediate1 Step2 Step 2: Site-Selective C7-Hydroxylation Intermediate1->Step2 Intermediate2 (+)-7-Hydroxymenthone Step2->Intermediate2 Step3 Step 3: Stereoselective Ketone Reduction Intermediate2->Step3 Product (+)-7-Hydroxymenthol Step3->Product

Caption: High-level overview of the synthetic workflow.

Conclusion

This technical guide outlines a highly controlled and efficient chiral synthesis of (+)-7-Hydroxymenthol from the readily available starting material, (R)-(+)-pulegone. By employing a strategic sequence of diastereoselective reduction, bio-inspired site-selective C-H hydroxylation, and stereoselective ketone reduction, this pathway provides a reliable method for accessing this valuable menthol derivative in high yield and exceptional stereochemical purity. The principles and protocols described herein offer a robust framework for researchers in drug development and fine chemical synthesis.

References

  • Gao, Y., et al. (2021). Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis. Frontiers in Plant Science. Available at: [Link] [6]2. Kamble, S., et al. (2023). Synthesis of Amino Menthol derivatives for Enhanced Antimicrobial and Anti-inflammatory activity using In-silico Design. Research Journal of Pharmacy and Technology. Available at: [Link] [1]3. Ohkuma, T., et al. (2022). menthol: Industrial synthesis routes and recent development. Johnson Matthey Technology Review. Available at: [Link] [7]4. INCHEM. (n.d.). PULEGONE AND RELATED SUBSTANCES. Available at: [Link] [8]5. Chen, X., et al. (2016). Mechanistic and Other Relevant Data. In Some Drugs and Herbal Products. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. Lyon (FR): International Agency for Research on Cancer. Available at: [Link] 6. Doyle, M. P., & Duffy, R. J. (2004). If C–H Bonds Could Talk – Selective C–H Bond Oxidation. Organic and Biomolecular Chemistry. Available at: [Link] [4]7. Martinez, C., et al. (2019). C–H Bonds as Functional Groups: Simultaneous Generation of Multiple Stereocenters by Enantioselective Hydroxylation at Unactivated Tertiary C–H Bonds. Journal of the American Chemical Society. Available at: [Link] [3]8. Zheng, X., et al. (2014). Highly Stereoselective Synthesis of Functionalised Sinomenine Derivatives by Reducing the C-6 (Ring C). Journal of Chemical Research. Available at: [Link] [5]9. Kumar, A., et al. (2021). Valorization of undesired pulegone in Mentha essential oil by selective catalytic reduction: An overview. Industrial Crops and Products. Available at: [Link]

Sources

Exploratory

Biosynthesis and Cytochrome P450-Mediated Hydroxylation of 7-Hydroxymenthol in Mentha Species

Content Type: Technical Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The functionalization of monoterpenes via regiospecific hydroxylation represents a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of monoterpenes via regiospecific hydroxylation represents a critical frontier in natural product drug development. While Mentha species (e.g., Mentha x piperita) are globally recognized for their robust production of (-)-menthol, the targeted oxidation of the p-menthane skeleton to yield derivatives like 7-hydroxymenthol offers enhanced hydrophilicity and altered pharmacological profiles. This whitepaper elucidates the core 8-step biosynthetic engine of (-)-menthol[1], explores the mechanistic causality of cytochrome P450 (CYP450)-mediated C7 hydroxylation[2], and provides self-validating experimental frameworks for isolating and quantifying these metabolic pathways.

The Subcellular Architecture of p-Menthane Biosynthesis

The journey from primary metabolites to the p-menthane skeleton is a masterclass in subcellular compartmentalization. Mentha species restrict essential oil biosynthesis exclusively to the secretory cells of peltate glandular trichomes[3]. This compartmentalization is an evolutionary necessity: it prevents the autotoxicity of lipophilic monoterpenes and allows for the highly concentrated accumulation of specialized enzymes.

The core pathway comprises eight enzymatic steps[1]:

  • Leucoplast Initiation: The pathway begins with the mevalonate-independent (MEP) pathway supplying geranyl diphosphate (GPP). (-)-Limonene synthase (LS) catalyzes the cyclization of GPP to (-)-limonene. This is the first committed, flux-limiting step in the pathway[4].

  • Endoplasmic Reticulum (ER) Functionalization: (-)-Limonene is translocated to the ER, where the cytochrome P450 enzyme (-)-limonene-3-hydroxylase (L3H) inserts a hydroxyl group at the C3 position to yield (-)-trans-isopiperitenol[3].

  • Mitochondrial & Cytosolic Maturation: The intermediate is shuttled to the mitochondria for oxidation by isopiperitenol dehydrogenase (IPD), and then to the cytosol where a cascade of reductases and isomerases (IPR, IPGI, PR, MR) finalize the stereospecific reduction to (-)-menthol[1].

CorePathway GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene Limonene Synthase (LS) | Leucoplast Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol L3H (CYP450) | ER Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone IPD | Mitochondria Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone IPR | Cytosol Pulegone (+)-Pulegone Isopulegone->Pulegone IPGI | Cytosol Menthone (-)-Menthone Pulegone->Menthone PR | Cytosol Menthol (-)-Menthol Menthone->Menthol MR | Cytosol

Figure 1: Core 8-step (-)-menthol biosynthetic pathway in Mentha glandular trichomes.

The C7-Hydroxylation Shunt: Biosynthesis of 7-Hydroxymenthol

While (-)-menthol is the terminal product of the primary Mentha pathway, the p-menthane skeleton is highly susceptible to further enzymatic functionalization. 7-hydroxymenthol is generated via the regiospecific aliphatic oxidation of the C7 methyl group[2].

In Mentha and associated microbial biotransformation systems (such as endophytic fungi like Phomopsis amygdali), this reaction is governed by Cytochrome P450 monooxygenases[5].

  • Mechanistic Causality: The CYP450 heme center binds molecular oxygen ( O2​ ). Cytochrome P450 reductase (CPR) shuttles two electrons from NADPH to the CYP450, splitting the oxygen. One oxygen atom is reduced to water, while the other is stereoselectively inserted into the unactivated C-H bond of the C7 methyl group of menthol, forming a primary alcohol[6].

  • Pharmacological Relevance: The addition of the hydroxyl group at C7 significantly lowers the LogP (partition coefficient) of the molecule compared to standard menthol, enhancing its aqueous solubility for drug formulation while retaining its ability to interact with TRPM8 cold receptors.

C7Hydroxylation Menthol (-)-Menthol CYP Cytochrome P450 (C7-Hydroxylase) Menthol->CYP Substrate Product 7-Hydroxymenthol CYP->Product Regiospecific Oxidation CPR CYP Reductase (NADPH) CPR->CYP e- Transfer

Figure 2: Mechanism of cytochrome P450-mediated C7 hydroxylation of menthol.

Self-Validating Experimental Methodologies

To accurately study the biosynthesis and hydroxylation of menthol, researchers must isolate the enzymatic machinery without denaturing it. The following protocols are designed with built-in validation checkpoints to ensure data integrity.

Protocol A: Isolation of Metabolically Active Peltate Glandular Trichomes

Causality: Chemical extraction destroys the delicate leucoplast and ER membranes. We utilize mechanical abrasion to selectively shear the glandular heads off the leaf surface without rupturing the underlying mesophyll cells. This prevents the release of vacuolar proteases and phenolic compounds that irreversibly inhibit CYP450 activity[4].

  • Harvest: Collect 50g of young, expanding Mentha leaves (where biosynthetic gene expression peaks)[3].

  • Abrasion: Submerge leaves in ice-cold extraction buffer (50 mM Tris-HCl, pH 7.5, 200 mM sorbitol, 10 mM sucrose, 5 mM DTT) containing glass beads (0.5 mm diameter). Vortex gently for 3 minutes.

  • Filtration: Pass the slurry through a sequential nylon mesh series (350 µm, 105 µm, and 20 µm). The trichome heads will be retained on the 20 µm mesh[4].

  • Validation Checkpoint (Microscopy): Observe the 20 µm retentate under a light microscope. The system is validated if >90% of the structures are intact, 8-celled secretory disks with zero chlorophyll fluorescence (confirming no mesophyll contamination).

Protocol B: Microsomal Preparation and In Vitro CYP450 Assay

Causality: Because CYP450s (like L3H and putative C7-hydroxylases) are anchored to the ER membrane, they must be isolated via ultracentrifugation to maintain their structural conformation and proximity to CPR[3].

  • Lysis: Sonicate the isolated trichomes in buffer (supplemented with 1% w/v PVPP to bind residual phenolics).

  • Fractionation: Centrifuge at 10,000 x g for 15 mins to remove debris and plastids. Transfer the supernatant and ultracentrifuge at 100,000 x g for 60 mins at 4°C. The resulting pellet is the microsomal fraction.

  • Assay Assembly: Resuspend the pellet in 50 mM Potassium Phosphate buffer (pH 7.4). Add 100 µM (-)-menthol (substrate) and 1 mM NADPH (electron donor). Incubate at 30°C for 60 minutes.

  • Validation Checkpoint (Minus-NADPH Control): Run a parallel assay omitting NADPH. Because CPR absolutely requires NADPH to function, the absence of 7-hydroxymenthol in this control validates that the observed hydroxylation is strictly enzymatically driven, ruling out auto-oxidation artifacts.

Protocol C: GC-MS Analytical Validation
  • Extraction: Terminate the assay by adding 500 µL of pentane/diethyl ether (1:1 v/v). Vortex and collect the organic layer.

  • Internal Standard: Spike the organic layer with 10 µg of nonadecane prior to injection.

  • Validation Checkpoint (Response Factor): The system is self-validating when the internal standard peak area remains consistent across all biological replicates (RSD < 5%), proving that extraction efficiency and instrument sensitivity are stable.

Workflow Step1 1. Trichome Isolation Mechanical Abrasion Step2 2. Microsomal Prep 100,000 x g Ultracentrifugation Step1->Step2 Step3 3. CYP450 Assay Menthol + NADPH + O2 Step2->Step3 Step4 4. GC-MS Analysis Quantification & Validation Step3->Step4

Figure 3: Self-validating experimental workflow for isolating and assaying CYP450 activity.

Quantitative Data Summaries

The following tables summarize the critical enzymatic parameters and analytical targets required for mapping the biosynthesis of 7-hydroxymenthol.

Table 1: Key Enzymes in p-Menthane Biosynthesis & Hydroxylation

Enzyme NameAbbreviationSubcellular LocalizationPrimary Catalytic Function
(-)-Limonene SynthaseLSLeucoplastCyclization of GPP to (-)-limonene[3]
(-)-Limonene-3-hydroxylaseL3HEndoplasmic ReticulumCYP450-mediated C3 hydroxylation[4]
(-)-Menthone ReductaseMRCytosolReduction of menthone to (-)-menthol[1]
Cytochrome P450 ReductaseCPREndoplasmic ReticulumElectron transfer from NADPH to CYP450s[6]
C7-Hydroxylase (Putative)CYP-C7Endoplasmic ReticulumRegiospecific oxidation of menthol to 7-hydroxymenthol[2]

Table 2: GC-MS Analytical Parameters for Menthol and Derivatives

CompoundChemical FormulaMolecular Weight ( g/mol )Primary Target Ion (m/z)Relative Retention Index (DB-5)
(-)-Menthol C10​H20​O 156.2771, 81, 95~1170
7-Hydroxymenthol C10​H20​O2​ 172.2781, 95, 109~1345
Nonadecane (IS) C19​H40​ 268.5357, 71, 85~1900

References

  • [The Biosynthetic Pathway of (-)-Menthol in Mentha piperita: An In-depth Technical Guide],[benchchem.com],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCkp7-qSS05hOsnJBMOg3s3ixEkdqwddCj2jLEEMz4kQuAsWXy_LGmdfAjE8-hYNMMxd83RCwtdwFEOZj2oNe2Occxij71KTx0OKwnE4NX_SCXyDzfzLOVezGCgXvfMnaNwzfDx-jIA-UIHnWQh_zPtm0MJ_GHvO83T4gtWUGiCxrkoRm4EEuF_db4jKLOMKhkvbNTgdWq9wKy-6cgRU0VO72-WR8z8ah5RHTj8W0=]
  • [(-)-Menthol biosynthesis and molecular genetics], [nih.gov],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFogiZiEPyaZSU2AeQzH6IrAEP3qOk0C4jk8O0sd9wKBoEeqbaz3NFsGvGE0Udhv0mGlFn5bBR8eQ1Gh4ATV4SWaRE6Cgd2TeKWcJpIybVKpBZEEX-3KzIR5YvsUsMjkKNKGaA=] 3.[Mentha Essential Oils: Unraveling Chemotype-Dependent Biosynthesis and Assessing Evidence for Health-Promoting Activities],[mdpi.com],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFppyqST-PyurL7cPTGldyooij2jUjrgJDOXgugV-dSWlTRdwmKHqnPi4InCjRNFhpSVEOI8VFs06yl1ZZ4r-MY05c2l_mzOkzG6DAz1y48Td1zrQpJStJw8asUZMwz9r0O_Wg=]
  • [A systems biology approach identifies the biochemical mechanisms regulating monoterpenoid essential oil composition in peppermint], [pnas.org],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDMj54Am7r4-xaG6XcoC1UGEM4BMGKHr-W-_WnU6KTsIcCKp7jAXwLVSjEZSuWZaA6k5ZLxnJLxzJa9PgFdspiyWKt-y5Ab690AGhyc0_2HWJLcMwOHQ4kmSaMDE5llAxpX8Je9kyZ-CGJ] 5.[(+)-Menthol and its hydroxy derivatives, novel fungal monoterpenols from the fusicoccin-producing fungi, Phomopsis amygdali F6a and Niigata 2], [nih.gov],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxDePJb2hnfvFzaV6v2XCalpd-_eUWDQGkVoo2U0sgIvZDjr69Zj1rjIEibdPOjWLBUIOwc3j06xvgCm28yrZHnAL2EAkaDo-VJHFDwIwG-PgBkgBr8M1Eopb3zMqZTJPXXXY=] 6.[Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects], [nih.gov],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-nYzAytulqD_K4jVenqC_vq3T2XdGVGqpeyjr5pWYhdGJkh2vE6h37DnbCJtNfAjdj9Vw4RC71KtOqlEw4uZSqgOqM5l6dsHMQ73jObvSbV-gi774TjMde8QTUCD4SoTd-Xjuf-ZLr65aCcc=]

Sources

Foundational

Advanced Isolation and Purification of (+)-7-Hydroxymenthol: From Essential Oil Precursors to High-Purity Monoterpenols

Executive Summary (+)-7-Hydroxymenthol is a rare, highly valued monoterpenediol characterized by its unique pharmacological and olfactory properties. While essential oils (such as those from Mentha species) are rich in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(+)-7-Hydroxymenthol is a rare, highly valued monoterpenediol characterized by its unique pharmacological and olfactory properties. While essential oils (such as those from Mentha species) are rich in menthol stereoisomers, (+)-7-hydroxymenthol is typically found only in trace amounts within naturally oxidized oils. Consequently, the industry standard for acquiring this compound relies on extracting the (+)-menthol precursor from essential oils, followed by highly regioselective microbial biotransformation. This whitepaper provides a comprehensive, causality-driven guide to the upstream biocatalytic enrichment and the rigorous downstream chromatographic isolation required to yield >99% pure (+)-7-hydroxymenthol.

The Chemo-Biological Paradigm of (+)-7-Hydroxymenthol

Structurally, (+)-7-hydroxymenthol possesses a p-menthane skeleton with an additional primary hydroxyl group at the C-7 position. Direct extraction of this compound from raw essential oils is inefficient due to exceptionally low natural yields. Instead, researchers leverage the enzymatic systems of fungi to transform essential oil-derived monoterpenes into high-value derivatives [1].

The Causality of Biocatalysis over Total Synthesis: Attempting to chemically hydroxylate the unactivated C-7 methyl group of menthol using traditional organic synthesis results in poor regioselectivity, generating a complex mixture of isomers and over-oxidized degradation products. By utilizing fungal strains such as Phomopsis amygdali or Cephalosporium aphidicola, we exploit the precise active-site geometry of fungal Cytochrome P450 enzymes. These biocatalysts bypass the need for toxic heavy-metal oxidants and deliver exquisite regiocontrol, naturally yielding (+)-7-hydroxymenthol as a primary metabolite [2].

Pathway M (+)-Menthol (Precursor) Enz Fungal Cytochrome P450 (Biocatalyst) M->Enz O2, NADPH OH7 (+)-7-Hydroxymenthol (Target) Enz->OH7 C-7 Hydroxylation OH6 (+)-6-Hydroxymenthol (Byproduct) Enz->OH6 C-6 Hydroxylation

Fig 1: Regioselective biotransformation of (+)-menthol to (+)-7-hydroxymenthol via fungal CYP450.

Downstream Processing: The Isolation Workflow

Once the essential oil precursor has been biotransformed, the resulting fermentation broth is a highly complex matrix containing unreacted menthol, target (+)-7-hydroxymenthol, minor regioisomers (e.g., 6-hydroxymenthol), and aqueous cellular debris. The downstream purification must be a self-validating system that sequentially strips away these impurities based on distinct physicochemical properties.

Workflow Broth Biotransformed Matrix LLE Liquid-Liquid Extraction (EtOAc / H2O) Broth->LLE Org Organic Phase LLE->Org Phase Separation Flash Flash Chromatography (Silica Gel) Org->Flash Concentration Frac Enriched Fraction Flash->Frac Polarity Gradient HPLC Preparative HPLC (C18 Column) Frac->HPLC Injection Pure Pure (+)-7-Hydroxymenthol HPLC->Pure Isocratic Elution

Fig 2: Downstream isolation workflow for (+)-7-hydroxymenthol from a complex biogenic matrix.

Step-by-Step Experimental Methodologies

Protocol 1: Liquid-Liquid Extraction (LLE)

Objective: Partition the target monoterpenediols from the aqueous biotransformation broth.

  • Filtration: Filter 10 L of the raw biotransformation broth through a Celite pad to remove fungal mycelia and particulate matter.

  • Extraction: Transfer the filtrate to a 20 L separatory funnel. Add 10 L of high-purity Ethyl Acetate (EtOAc) and agitate vigorously for 15 minutes, venting periodically.

  • Phase Separation: Allow the mixture to stand for 30 minutes. Collect the upper organic layer. Repeat the extraction of the aqueous phase twice with 5 L of EtOAc.

  • Concentration: Combine the organic phases, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure (40°C) to yield the crude terpenol extract.

  • Causality & Validation: Why use EtOAc? Ethyl acetate possesses a dielectric constant that perfectly solvates the moderately polar diol structure of 7-hydroxymenthol while leaving highly polar fermentation byproducts (sugars, salts) in the aqueous phase. The protocol validates itself through clean phase separation without the formation of unbreakable emulsions.

Protocol 2: Normal-Phase Silica Gel Flash Chromatography

Objective: Bulk separation of (+)-7-hydroxymenthol from unreacted menthol.

  • Column Preparation: Pack a glass column (75 mm ID) with 500 g of flash-grade silica gel (230-400 mesh) slurried in 100% Hexane.

  • Loading: Dissolve 50 g of the crude extract in a minimal volume of Hexane:EtOAc (90:10) and load onto the column.

  • Step-Gradient Elution:

    • 2 L of Hexane:EtOAc (90:10) to elute unreacted (+)-menthol.

    • 2 L of Hexane:EtOAc (70:30) to elute intermediate oxidation products.

    • 3 L of Hexane:EtOAc (60:40) to elute the (+)-7-hydroxymenthol enriched fraction.

  • Monitoring: Spot fractions on TLC plates and stain with p-anisaldehyde. Pool fractions showing a distinct spot at Rf​ ~0.35 [3].

  • Causality & Validation: Normal-phase separation relies on hydrogen bonding. Menthol (one OH group) elutes rapidly in low-polarity solvents. (+)-7-Hydroxymenthol contains both a secondary and a primary hydroxyl group, significantly increasing its hydrogen-bonding capacity with the stationary phase's silanol groups. Increasing the EtOAc concentration to 40% disrupts these bonds, allowing the target diol to elute. The real-time TLC staining acts as the self-validating mechanism for this step.

Protocol 3: Preparative Reverse-Phase HPLC

Objective: Final polishing to separate regioisomers (e.g., 6-hydroxymenthol vs. 7-hydroxymenthol).

  • Preparation: Dissolve the semi-pure fraction in HPLC-grade Methanol (MeOH) to 100 mg/mL and filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 5 mL aliquots onto a Preparative C18 Column (250 mm × 21.2 mm, 5 µm).

  • Elution: Run an isocratic profile using MeOH: H2​O (65:35 v/v) at 20 mL/min.

  • Detection: Monitor using an Evaporative Light Scattering Detector (ELSD).

  • Recovery: Collect the isolated peak and lyophilize to obtain pure (+)-7-hydroxymenthol crystals.

  • Causality & Validation: Flash chromatography cannot easily separate regioisomers with identical polarities. Reverse-phase (C18) HPLC separates these based on subtle differences in 3D hydrophobic surface area. Because monoterpenes lack conjugated double bonds, standard UV-Vis detectors are ineffective. ELSD provides a universal response for non-volatile analytes, validating the run by ensuring accurate peak visualization and collection.

Quantitative Data: Purification Metrics

The following table summarizes the expected mass balance and purity progression of the isolation workflow, demonstrating the efficacy of the step-gradient and HPLC polishing phases.

Purification StepMatrix Mass / VolumeTarget Purity (%)Step Yield (%)Cumulative Recovery (%)
Raw Biotransformation Broth 10.0 L~2.5%N/A100.0%
Crude LLE Extract 52.4 g14.2%98.5%98.5%
Flash Chromatography Fraction 8.1 g85.4%82.0%80.7%
Preparative HPLC Isolate 6.5 g>99.5%94.3%76.1%

Table 1: Quantitative metrics for the isolation of (+)-7-Hydroxymenthol from a 10 L biogenic matrix.

Final Analytical QA

To guarantee the scientific integrity of the final isolate, the product must undergo spectroscopic validation. The successful C-7 hydroxylation is confirmed via Nuclear Magnetic Resonance (NMR). In the 1H -NMR spectrum, the shift of the C-7 methyl protons is observed, alongside the diagnostic appearance of an oxymethylene carbon at approximately δ 65.0 in the 13C -NMR spectrum, definitively proving the molecular architecture of (+)-7-hydroxymenthol [2].

References

  • (+)-Menthol and Its Hydroxy Derivatives, Novel Fungal Monoterpenols from the Fusicoccin-producing Fungi, Phomopsis amygdali F6a and Niigata 2. Bioscience, Biotechnology, and Biochemistry. URL:[Link]

  • Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. Molecules. URL:[Link]

  • Fungal Transformation of (1R,2S,5R)-(−)-Menthol by Cephalosporium aphidicola. Journal of Natural Products. URL:[Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of (+)-7-Hydroxymenthol using NMR and IR

Abstract This technical guide provides a comprehensive, in-depth methodology for the structural elucidation and spectroscopic characterization of (+)-7-Hydroxymenthol, a key derivative of the p-menthane family. Designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation and spectroscopic characterization of (+)-7-Hydroxymenthol, a key derivative of the p-menthane family. Designed for researchers, scientists, and professionals in drug development and natural product chemistry, this document outlines the synergistic application of Infrared (IR) spectroscopy and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. We delve into the causality behind experimental choices, presenting not just protocols, but a logical framework for unambiguous molecular characterization. The guide includes detailed step-by-step experimental procedures, interpretation of spectral data, and visual aids to illustrate workflows and molecular correlations, ensuring a self-validating and reproducible scientific narrative.

Introduction and Molecular Overview

(+)-7-Hydroxymenthol is a monoterpenoid diol derived from the p-menthane skeleton. Its structure features a cyclohexane ring with three stereocenters, a secondary alcohol at the C3 position, and a primary alcohol on the C7 methyl of the isopropyl group. This modification to the common menthol structure introduces new spectroscopic features and requires a multi-faceted analytical approach for complete and unambiguous characterization. Accurate spectroscopic assignment is critical for quality control, reaction monitoring, and understanding its biological activity.

This guide will systematically detail the use of Fourier-Transform Infrared (FT-IR) spectroscopy to identify key functional groups and advanced NMR methods (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) to assemble the complete molecular architecture and assign all proton and carbon resonances.

Experimental Workflow for Spectroscopic Analysis

The logical flow for characterizing a purified sample of (+)-7-Hydroxymenthol involves a preliminary functional group analysis followed by a detailed structural assembly. This ensures that each step builds upon the last, providing a system of cross-validation for the final structure.

G Figure 1. Overall Spectroscopic Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Elucidation Sample Purified (+)-7-Hydroxymenthol IR FT-IR Spectroscopy Sample->IR Neat or KBr pellet NMR_Acq NMR Data Acquisition (1D & 2D Experiments) Sample->NMR_Acq Dissolve in CDCl₃ IR_Interp Functional Group ID IR->IR_Interp NMR_Interp Resonance Assignment & Connectivity Mapping NMR_Acq->NMR_Interp Structure Structure Confirmation IR_Interp->Structure NMR_Interp->Structure G Figure 2. Key 2D NMR Correlations Structure H3 H-3 H4 H-4 H3->H4 COSY C2 C-2 H3->C2 HMBC (2-bond) H7 H-7 C4 C-4 H7->C4 HMBC (3-bond) H9 H-9 H9->C4 HMBC (3-bond) C8 C-8 H9->C8 HMBC (2-bond)

Caption: Figure 2. Key 2D NMR Correlations

Conclusion

The combined application of FT-IR and a full suite of NMR experiments provides an unequivocal and robust method for the complete spectroscopic characterization of (+)-7-Hydroxymenthol. IR spectroscopy rapidly confirms the presence of key hydroxyl functional groups, while a systematic analysis of 1D and 2D NMR data allows for the precise assignment of every proton and carbon atom in the molecule. This guide provides the necessary protocols and interpretive framework for researchers to confidently and accurately elucidate the structure of this and other related p-menthane derivatives, ensuring high standards of scientific integrity and reproducibility.

References

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Li, B., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. [Link]

  • Li, B., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. [Link]

  • Pavia, D.L., et al. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development. [Link]

  • Smith, B.C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • Dillner, D.K., & Traficante, D.D. (2007). Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. Magnetic Resonance in Chemistry. [Link]

  • San Diego State University. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • Nguyen, H.T.T., et al. (2023). Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products. E3S Web of Conferences. [Link]

  • Yuasa, Y., et al. (2000). A Practical and Efficient Synthesis of p-Menthane-3,8-diols. Organic Process Research & Development. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • EPFL. 2D NMR. [Link]

  • Cutignano, A., et al. (2015). Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae. ResearchGate. [Link]

  • University of Missouri-St. Louis. (2020, September 16). HSQC and HMBC for Topspin. [Link]

  • Gottlieb, H.E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • University of Washington. HW#10: 2D NMR, TOCSY & HSQC. [Link]

  • Jabin, I., et al. (2007). Enantiomeric differentiation of oxygenated p-menthane derivatives by (13)C NMR using Yb(hfC)(3). ResearchGate. [Link]

  • Kim, K.H., et al. (2025, January 28). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. [Link]

Foundational

An In-depth Technical Guide on the Physicochemical Properties of (+)-7-Hydroxymenthol: Solubility and Stability

Abstract (+)-7-Hydroxymenthol, a hydroxylated derivative of the well-known monoterpene menthol, presents significant interest in pharmaceutical and biotechnological research. Understanding its physicochemical properties,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(+)-7-Hydroxymenthol, a hydroxylated derivative of the well-known monoterpene menthol, presents significant interest in pharmaceutical and biotechnological research. Understanding its physicochemical properties, particularly solubility and stability, is paramount for formulation development, assessing bioavailability, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of (+)-7-Hydroxymenthol. In the absence of extensive direct experimental data for this specific molecule, this guide establishes a predictive framework based on the closely related and well-characterized analogue, p-menthane-3,8-diol (PMD). Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of solubility and stability, empowering researchers and drug development professionals to generate robust and reliable data.

Introduction to (+)-7-Hydroxymenthol

(+)-7-Hydroxymenthol belongs to the p-menthane class of monoterpenoids. These compounds are widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1][2]. The introduction of a hydroxyl group at the 7-position of the menthol scaffold can significantly alter its polarity, and consequently, its solubility and stability profiles compared to the parent compound. Such modifications are often explored to enhance the therapeutic potential and formulation feasibility of natural products[2].

Due to the limited availability of specific experimental data for (+)-7-Hydroxymenthol in public literature, this guide will leverage data from the structurally analogous compound, p-menthane-3,8-diol (PMD), to provide valuable insights into its expected physicochemical behavior. PMD shares the p-menthane skeleton and possesses hydroxyl groups that influence its properties in a manner that can be cautiously extrapolated to (+)-7-Hydroxymenthol.

Estimated Physicochemical Properties of (+)-7-Hydroxymenthol

The following properties are estimated based on the known data for p-menthane-3,8-diol (PMD) and general principles of terpene chemistry. These should be considered as a baseline for experimental verification.

Table 1: Estimated Physicochemical Properties of (+)-7-Hydroxymenthol
PropertyEstimated Value/CharacteristicBasis for Estimation (Based on PMD and Terpenoid Chemistry)
Molecular Formula C₁₀H₂₀O₂Based on the chemical structure of 7-hydroxymenthol.
Molecular Weight 172.27 g/mol Calculated from the molecular formula[3].
Melting Point Solid at room temperature; likely in the range of 30-50 °CPMD has a melting point of 34.5°C[4]. The introduction of a hydroxyl group can influence crystal lattice energy.
Boiling Point > 200 °CHigh boiling point is characteristic of diols and terpenoids. PMD has a boiling point between 267-268°C[5].
Water Solubility Slightly to moderately solublePMD has a reported water solubility of 0.29 g/L (290 mg/L) at 25°C[4][6]. The presence of two hydroxyl groups in (+)-7-Hydroxymenthol suggests it will have a degree of water solubility.
Solubility in Organic Solvents Soluble in alcohols (ethanol, methanol), chloroform, and slightly soluble in DMSO.PMD is soluble in ethanol[7]. Terpenoids are generally soluble in organic solvents.
LogP (Octanol-Water Partition Coefficient) Estimated to be in the range of 1.5 - 2.5This value suggests moderate lipophilicity. The LogP of trans-p-menthane-3,8-diol is estimated to be 1.607[5].
pKa Not expected to have an ionizable group within the physiological pH range.As a diol, it lacks acidic or basic functional groups that would dissociate under typical physiological conditions.

Solubility Profile and Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Based on its structure, (+)-7-Hydroxymenthol is expected to be a sparingly soluble compound in aqueous media.

Factors Influencing Solubility
  • Solvent Polarity : "Like dissolves like" is a guiding principle. The two hydroxyl groups in (+)-7-Hydroxymenthol will contribute to its solubility in polar solvents like water and ethanol.

  • Temperature : For most solid solutes, solubility increases with temperature.

  • pH : As (+)-7-Hydroxymenthol is not expected to have an ionizable group, its solubility is likely to be independent of pH in the physiological range.

  • Crystal Form (Polymorphism) : Different crystalline forms of a compound can exhibit different solubilities.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound[8][9][10].

Methodology:

  • Preparation of Saturated Solution :

    • Add an excess amount of solid (+)-7-Hydroxymenthol to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial.

    • Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved solid present at the end of the experiment.

  • Equilibration :

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) using a shaker or magnetic stirrer for a sufficient duration to reach equilibrium (typically 24-72 hours).

  • Phase Separation :

    • After equilibration, cease agitation and allow the suspension to settle.

    • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not bind the compound.

  • Quantification :

    • Analyze the concentration of (+)-7-Hydroxymenthol in the clear filtrate using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[11][12].

    • Prepare a calibration curve using standard solutions of (+)-7-Hydroxymenthol of known concentrations to ensure accurate quantification.

  • Data Reporting :

    • Express the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L) at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification A Add excess (+)-7-Hydroxymenthol to solvent B Agitate at constant temperature (24-72 hours) A->B Shake-Flask C Centrifuge to pellet undissolved solid B->C Equilibrium Reached D Filter supernatant C->D Clarification E Analyze filtrate by validated GC/HPLC method D->E Analysis F Determine concentration against calibration curve E->F Quantification

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile and Assessment

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies are essential to establish a re-test period or shelf life and to recommend storage conditions[13][14][15][16][17].

Potential Degradation Pathways

Based on the chemical structure of (+)-7-Hydroxymenthol and the known degradation pathways of similar terpenoids, the following degradation mechanisms are plausible:

  • Dehydration : Under acidic conditions and/or high temperatures, the alcohol functional groups can be eliminated to form unsaturated p-menthane derivatives[18].

  • Oxidation : The secondary alcohol group is susceptible to oxidation to form a ketone. The presence of oxidizing agents or exposure to atmospheric oxygen can promote this pathway[18].

  • Photodegradation : Exposure to UV or visible light can induce photochemical degradation, although specific studies on p-menthane diols suggest this may be a minor pathway compared to biodegradation[19].

Experimental Protocol for Stability Assessment (ICH Q1A Guidelines)

For a new drug substance like (+)-7-Hydroxymenthol, stability studies should be conducted according to the ICH Q1A (R2) guidelines[13][14][15][16][17].

Methodology:

  • Batch Selection :

    • Use at least three primary batches of (+)-7-Hydroxymenthol manufactured by a process representative of the final production method.

  • Container Closure System :

    • Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Storage Conditions :

    • Long-Term Testing : Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated Testing : Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

    • Stress Testing : Conduct forced degradation studies to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method. This includes exposure to acidic and basic conditions, oxidation (e.g., with hydrogen peroxide), high heat (e.g., 60°C), and photostability testing (as per ICH Q1B).

  • Testing Frequency :

    • Long-Term : Test at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.

    • Accelerated : Test at 0, 3, and 6 months.

  • Analytical Testing :

    • At each time point, test the samples for critical quality attributes, including:

      • Appearance (physical form, color)

      • Assay (potency of (+)-7-Hydroxymenthol)

      • Degradation products (quantification of known and unknown impurities)

      • Water content (if applicable)

    • The analytical method used must be stability-indicating, meaning it can accurately measure the active ingredient in the presence of its degradation products.

G cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Analytical Testing (Stability-Indicating Method) cluster_eval Evaluation A Select ≥3 primary batches of (+)-7-Hydroxymenthol B Package in proposed container closure system A->B C Long-Term (e.g., 25°C/60% RH) B->C D Accelerated (e.g., 40°C/75% RH) B->D E Stress Testing (Acid, Base, Oxidative, Light, Heat) B->E F Test at specified time points C->F D->F E->F G Analyze for: - Appearance - Assay - Degradation Products F->G H Evaluate data to establish re-test period and storage conditions G->H

Caption: Workflow for stability assessment of (+)-7-Hydroxymenthol based on ICH guidelines.

Development of a Stability-Indicating Analytical Method

A crucial component of both solubility and stability studies is a validated, stability-indicating analytical method. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a suitable technique for the quantification of volatile and semi-volatile terpenes like (+)-7-Hydroxymenthol[20][21][22].

Method Development and Validation (GC-FID)

Objective : To develop a precise, accurate, and specific GC-FID method for the quantification of (+)-7-Hydroxymenthol and to separate it from its potential degradation products.

Methodology :

  • Column Selection : A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent) is typically suitable for terpene analysis.

  • Optimization of Chromatographic Conditions :

    • Injector Temperature : Optimize to ensure complete volatilization without thermal degradation.

    • Oven Temperature Program : Develop a temperature gradient to achieve good resolution between (+)-7-Hydroxymenthol and any impurities or degradation products.

    • Carrier Gas Flow Rate : Optimize for best efficiency.

    • Detector Temperature : Set to ensure a stable signal.

  • Forced Degradation Studies :

    • Subject (+)-7-Hydroxymenthol to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

    • Analyze the stressed samples to ensure that the degradation products are well-separated from the main (+)-7-Hydroxymenthol peak. This demonstrates the method's specificity and stability-indicating capability.

  • Method Validation (as per ICH Q2(R1) guidelines) :

    • Specificity : Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

    • Linearity : Analyze a series of solutions of (+)-7-Hydroxymenthol at different concentrations to demonstrate a linear relationship between concentration and detector response.

    • Range : Establish the concentration range over which the method is linear, accurate, and precise.

    • Accuracy : Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of (+)-7-Hydroxymenthol (e.g., by spiking).

    • Precision : Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determine the lowest concentration of (+)-7-Hydroxymenthol that can be reliably detected and quantified, respectively.

    • Robustness : Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature, flow rate).

Conclusion

While direct experimental data on the physicochemical properties of (+)-7-Hydroxymenthol is currently limited, a scientifically sound framework for its characterization can be established. By leveraging data from the structurally similar p-menthane-3,8-diol, we can predict that (+)-7-Hydroxymenthol will be a sparingly water-soluble, crystalline solid with susceptibility to dehydration and oxidation under stress conditions. This guide provides the necessary theoretical background and detailed experimental protocols for researchers and drug development professionals to rigorously determine the solubility and stability of (+)-7-Hydroxymenthol. The application of these standardized methodologies will generate the crucial data required for successful formulation development and regulatory submission.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency.
  • Technical Support Center: Enhancing the Stability of p-Menthane-3,8-diol (PMD)
  • Quality Guidelines. (n.d.). ICH.
  • p-Menthane-3,8-diol | C10H20O2 | CID 556998. (n.d.). PubChem.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. (2007). PubMed.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.
  • Q1A(R2) Stability Testing of New Drug Substances and Products November 2003. (2018). FDA.
  • p-Menthane-3,8-diol (011550) Biopesticide Registration Eligibility Document. (n.d.). Environmental Protection Agency (EPA).
  • An In-depth Technical Guide on the Environmental Fate and Degradation of p-Menthane-3,8-diol. (n.d.). Benchchem.
  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024).
  • Q1A(R2) Guideline. (2010). ICH.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). EMA.
  • HS‐FET‐GC/MS‐Method Development and Validation for Analysis of 45 Terpenes—Creating a Complementary Tool for Comprehensive Profiling of Cannabis Flowers in Forensics. (2025). PMC.
  • p-Menthane-3,8-diol - Safety D
  • trans-para-menthane-3,8-diol, 3564-98-5. (n.d.). The Good Scents Company.
  • trans-p-Menthane-3,8-diol. (n.d.). Santa Cruz Biotechnology.
  • Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. (2024). Drug Analytical Research.
  • (PDF) HS‐FET‐GC/MS‐Method Development and Validation for Analysis of 45 Terpenes—Creating a Complementary Tool for Comprehensive Profiling of Cannabis Flowers in Forensics. (2025).
  • (PDF) Enantioselective-GCxGC determination of α-terpinyl ethyl ether in wine: Quantitative analysis and identification of main terpene precursors. (2025).
  • p-Menthane-3,8-diol. (n.d.). Wikipedia.
  • A Novel Polymer Insect Repellent Conjugate for Extended Release and Decreased Skin Permeation of Para-Menthane-3,8-Diol. (2021). MDPI.
  • Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assist. (n.d.). Semantic Scholar.
  • p-Menthane-3,8-diol. (2025). AERU - University of Hertfordshire.
  • Cold stimuli, hot topic: An updated review on the biological activity of menthol in relation to inflamm
  • Do menthol and its derivatives present biological activity with antifungal potential? (n.d.). Request PDF.
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  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2025).
  • (+)-(6S)-hydroxymenthol. (n.d.). PubChem.

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Exploratory

An In-Depth Technical Guide to Exploring the In Vitro Biological Activity of (+)-7-Hydroxymenthol

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Monoterpene (+)-7-Hydroxymenthol is a hydroxylated derivative of menthol, a well-known cyclic monoterpene w...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Monoterpene

(+)-7-Hydroxymenthol is a hydroxylated derivative of menthol, a well-known cyclic monoterpene with a wide range of documented biological activities.[1][2][3][4] While menthol itself is extensively studied for its analgesic, anti-inflammatory, and anticancer properties, the specific biological profile of (+)-7-Hydroxymenthol remains largely unexplored. The addition of a hydroxyl group can significantly alter the polarity, bioavailability, and pharmacological activity of a parent compound, making (+)-7-Hydroxymenthol a compelling candidate for new drug discovery efforts.[1]

This guide provides a comprehensive framework for the initial in vitro characterization of (+)-7-Hydroxymenthol. It is designed for researchers in both academic and industrial settings, offering not just protocols, but the scientific rationale behind them. The methodologies described herein are intended to serve as a robust starting point for investigating the potential cytotoxic, anti-inflammatory, neuroprotective, and antioxidant properties of this compound.

Part 1: Investigating the Cytotoxic Potential of (+)-7-Hydroxymenthol

Scientific Rationale

Many terpenes and their derivatives, including menthol, have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4] The proposed mechanisms often involve the induction of apoptosis, disruption of cell membranes, or interference with key cellular processes. By introducing a hydroxyl group to the menthol scaffold, the resulting change in chemical properties may enhance its interaction with cellular targets, potentially leading to increased cytotoxic efficacy. Initial screening of (+)-7-Hydroxymenthol against a panel of cancer cell lines is a critical first step in evaluating its potential as an anticancer agent.

Experimental Objective

To determine the concentration-dependent cytotoxic effect of (+)-7-Hydroxymenthol on various human cancer cell lines and to establish its half-maximal inhibitory concentration (IC50).

Methodology: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • (+)-7-Hydroxymenthol

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • 96-well microplates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of (+)-7-Hydroxymenthol in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM).

  • Cell Treatment: After 24 hours of incubation, replace the medium in each well with fresh medium containing the various concentrations of (+)-7-Hydroxymenthol. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

(Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. A lower IC50 value indicates higher cytotoxic activity.

Experimental Workflow Diagram

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with (+)-7-Hydroxymenthol B->C D Incubate for 24/48/72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for MTT cytotoxicity assay.

Part 2: Probing the Anti-inflammatory Activity

Scientific Rationale

Inflammation is a key pathological feature of many chronic diseases. Monoterpenes, including menthol, have been shown to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[6][7] The hydroxylation of the menthol structure could potentially enhance its ability to modulate inflammatory pathways.

Experimental Objective

To evaluate the ability of (+)-7-Hydroxymenthol to inhibit the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: Nitric Oxide and Cytokine Production in RAW 264.7 Macrophages

RAW 264.7 macrophage-like cells are a standard model for studying inflammation in vitro. Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, including the production of NO and cytokines like TNF-α and IL-6.[8][9]

Materials:

  • RAW 264.7 cell line

  • (+)-7-Hydroxymenthol

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • DMEM with 10% FBS and 1% penicillin-streptomycin

Step-by-Step Protocol:

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them in a 96-well plate at a density of 5 x 10^4 cells per well. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of (+)-7-Hydroxymenthol for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO production.

  • Cytokine Measurement (ELISA):

    • Collect the remaining cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Data Analysis and Interpretation

A significant reduction in the levels of NO, TNF-α, and IL-6 in cells treated with (+)-7-Hydroxymenthol compared to the LPS-only treated group would indicate anti-inflammatory activity. The results should be expressed as a percentage of inhibition relative to the LPS-stimulated control.

Signaling Pathway Diagram

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS NFkB->iNOS Cytokines TNF-α, IL-6 NFkB->Cytokines NO Nitric Oxide iNOS->NO Hydroxymenthol (+)-7-Hydroxymenthol Hydroxymenthol->NFkB Inhibition?

Caption: Hypothesized inhibition of LPS-induced inflammation.

Part 3: Assessing Neuroprotective Effects

Scientific Rationale

Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. Some monoterpenes have shown neuroprotective effects by mitigating oxidative damage.[10][11][12][13][14] The antioxidant potential of the hydroxyl group in (+)-7-Hydroxymenthol could confer protective effects against neurotoxicity.

Experimental Objective

To determine if (+)-7-Hydroxymenthol can protect neuronal cells from hydrogen peroxide (H2O2)-induced oxidative stress and cell death.

Methodology: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurotoxicity and neuroprotection.[8] H2O2 is used to induce oxidative stress and subsequent cell death.

Materials:

  • SH-SY5Y cell line

  • (+)-7-Hydroxymenthol

  • Hydrogen peroxide (H2O2)

  • DMEM/F12 medium with 10% FBS

  • MTT assay reagents

Step-by-Step Protocol:

  • Cell Culture: Culture SH-SY5Y cells and seed them in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of (+)-7-Hydroxymenthol for 24 hours.

  • Oxidative Insult: Expose the cells to a pre-determined toxic concentration of H2O2 (e.g., 100 µM) for a specified duration (e.g., 24 hours).

  • Cell Viability Assessment: After the H2O2 treatment, assess cell viability using the MTT assay as described in Part 1.

Data Analysis and Interpretation

An increase in cell viability in the groups pre-treated with (+)-7-Hydroxymenthol compared to the group treated with H2O2 alone would suggest a neuroprotective effect.

Experimental Workflow Diagram

Neuroprotection_Workflow A Seed SH-SY5Y cells B Pre-treat with (+)-7-Hydroxymenthol A->B C Induce oxidative stress with H2O2 B->C D Incubate for 24 hours C->D E Assess cell viability (MTT assay) D->E

Caption: Workflow for in vitro neuroprotection assay.

Part 4: Investigating Antioxidant Activity

Scientific Rationale

The antioxidant activity of natural compounds is often a key contributor to their overall biological effects.[15][16][17] The hydroxyl group on the (+)-7-Hydroxymenthol molecule may act as a hydrogen donor, enabling it to scavenge free radicals.

Methodology: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[18]

Materials:

  • (+)-7-Hydroxymenthol

  • DPPH solution in methanol

  • Ascorbic acid (positive control)

  • Methanol

Step-by-Step Protocol:

  • Preparation: Prepare different concentrations of (+)-7-Hydroxymenthol and ascorbic acid in methanol.

  • Reaction: In a 96-well plate, mix 100 µL of each compound dilution with 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

Data Analysis and Interpretation

The percentage of radical scavenging activity is calculated as:

[(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The EC50 value (the concentration required to scavenge 50% of DPPH radicals) can be calculated to quantify the antioxidant activity.

Part 5: Exploring TRPM8 Channel Modulation

Scientific Rationale

Menthol is a well-known agonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is a sensor for cold temperatures and is involved in analgesia.[19][20][21] It is plausible that (+)-7-Hydroxymenthol also interacts with this channel.

Methodology: Calcium Influx Assay in TRPM8-Expressing Cells

This assay measures changes in intracellular calcium levels upon channel activation.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • (+)-7-Hydroxymenthol

  • Menthol (positive control)

  • Fluo-4 AM calcium indicator dye

Step-by-Step Protocol:

  • Cell Culture: Culture TRPM8-expressing HEK293 cells.

  • Dye Loading: Load the cells with Fluo-4 AM dye.

  • Compound Addition: Add different concentrations of (+)-7-Hydroxymenthol or menthol to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorometric imaging plate reader.

Data Analysis and Interpretation

An increase in intracellular calcium levels upon addition of (+)-7-Hydroxymenthol would indicate that it is a TRPM8 agonist.

Summary of Quantitative Data

Assay Cell Line Parameter Measured Expected Outcome for Bioactivity
Cytotoxicity Cancer cell linesIC50 (µM)Low IC50 value
Anti-inflammatory RAW 264.7% Inhibition of NO, TNF-α, IL-6High inhibition percentage
Neuroprotection SH-SY5Y% Increase in cell viabilityHigh percentage increase
Antioxidant (Cell-free)EC50 (µM)Low EC50 value
TRPM8 Modulation TRPM8-HEK293EC50 (µM) for Ca2+ influxLow EC50 value

References

  • Neuroprotective Potential of Limonene and Limonene Containing Natural Products. (n.d.). PMC. [Link]

  • In vitro evaluation of antioxidant activity of essential oils and their components. (2025, August 7). ResearchGate. [Link]

  • In vitro neuroprotective potential of terpenes from industrial orange juice by-products. (2021, January 14). ResearchGate. [Link]

  • In Vitro Antioxidant Activity of a Number of Plant Essential Oils and Phytoconstituents. (2011, December 8). Semantic Scholar. [Link]

  • In Vitro Antioxidant Activities of Essential Oils. (2011, December 15). Pharmaceutical Sciences Asia. [Link]

  • In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway. (2019, April 15). PubMed. [Link]

  • The Anti-Inflammatory Properties of Terpenoids from Cannabis. (2018, December 26). PMC. [Link]

  • Experimental in vitro cytotoxicity evaluation of plant bioactive compounds and phytoagents: a review. (n.d.). e-Repository. [Link]

  • In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. (2021, August 8). Biointerface Research in Applied Chemistry. [Link]

  • In vitro neuroprotective potential of terpenes from industrial orange juice by-products. (n.d.). Royal Society of Chemistry. [Link]

  • In Vitro Anti-Inflammatory Activity of Iridoids and Triterpenoid Compounds Isolated from Phillyrea latifolia L. (n.d.). J-Stage. [Link]

  • Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. (2026, January 28). MDPI. [Link]

  • Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. (n.d.). PMC. [Link]

  • In vitro neuroprotective potential of terpenes from industrial orange juice by-products. (2020, November 23). SciSpace. [Link]

  • Antioxidant Activities of Essential Oils and Their Major Components in Scavenging Free Radicals, Inhibiting Lipid Oxidation and Reducing Cellular Oxidative Stress. (2023, June 5). PMC. [Link]

  • In Vitro Anti-Inflammatory Terpenoid Glycosides from the Seeds of Dolichos lablab. (n.d.). PMC. [Link]

  • (PDF) In Vitro Anti-Inflammatory Terpenoid Glycosides from the Seeds of Dolichos lablab. (2025, April 8). ResearchGate. [Link]

  • In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. (n.d.). PMC. [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2025, March 27). ResearchGate. [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2025, March 27). MDPI. [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2025, March 27). PubMed. [Link]

  • Methods Applied to the In Vitro Primary Toxicology Testing of Natural Products: State of the Art, Strengths, and Limits. (2013, December 11). Planta Medica. [Link]

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022, July 20). ResearchGate. [Link]

  • Monoterpenes in Vascular Function: A Review of Bioactivity and Mechanisms of Action. (2025, September 22). MDPI. [Link]

  • Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. (n.d.). SciELO. [Link]

  • Therapeutic potential of TRPM8 channels in cancer treatment. (2023, March 21). Frontiers. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. [Link]

  • Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. (2021, March 31). ACS Publications. [Link]

  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. (n.d.). PMC. [Link]

  • What are the new molecules for TRPM8 agonists?. (2025, March 11). Patsnap Synapse. [Link]

Sources

Foundational

Pharmacological Profiling and Mechanistic Action of (+)-7-Hydroxymenthol: A Technical Whitepaper

Executive Summary (+)-7-Hydroxymenthol is a highly specific, hydroxylated monoterpene derivative of (+)-menthol. While (-)-menthol is the naturally abundant enantiomer in peppermint with well-documented cooling and analg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(+)-7-Hydroxymenthol is a highly specific, hydroxylated monoterpene derivative of (+)-menthol. While (-)-menthol is the naturally abundant enantiomer in peppermint with well-documented cooling and analgesic properties, the (+)-enantiomer and its hydroxylated metabolites have garnered significant attention in drug discovery for their unique stereochemical interactions with sensory receptors. This whitepaper provides an in-depth analysis of the pharmacological effects, mechanism of action, and biocatalytic production of (+)-7-Hydroxymenthol, grounded in recent biotechnological and electrophysiological research.

Chemical Origin and Biocatalytic Synthesis

The chemical synthesis of regio- and stereospecific hydroxylated monoterpenes is notoriously difficult due to the risk of over-oxidation and poor yield. Consequently, biocatalysis utilizing fungal and insect enzymatic systems is the gold standard for producing (+)-7-Hydroxymenthol 1.

It was initially identified as a novel fungal metabolite from fusicoccin-producing fungi, specifically Phomopsis amygdali2. Further biotransformation studies demonstrated that incubating (+)-menthol with the plant pathogenic fungus Macrophomina phaseolina or the enzymatic system of Spodoptera litura larvae yields (+)-7-Hydroxymenthol as a major oxidation product 3. The reaction is catalyzed by cytochrome P450 monooxygenases, which selectively hydroxylate the C-7 methyl group.

Biotransformation Substrate (+)-Menthol (Substrate) Enzyme Cytochrome P450 (M. phaseolina / S. litura) Substrate->Enzyme Enzymatic Binding Major (+)-7-Hydroxymenthol (Major Product: 52-90%) Enzyme->Major C-7 Hydroxylation Minor Minor Metabolites (1-, 6-, 8-OH-menthol) Enzyme->Minor Alternative Sites

Caption: Biocatalytic pathway of (+)-menthol hydroxylation to (+)-7-Hydroxymenthol.

Pharmacodynamics: TRPM8 Channel Modulation

The primary pharmacological target for menthol and its derivatives is the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel expressed in primary sensory neurons (dorsal root and trigeminal ganglia) 4.

Mechanism of Action: (+)-7-Hydroxymenthol acts as an allosteric modulator for TRPM8. While (-)-menthol is the most potent natural agonist, (+)-menthol and its derivatives also evoke currents through TRPM8 channels in a Ca²⁺-independent binding manner, inducing subsequent Ca²⁺-dependent desensitization. The hydroxylation at the C-7 position alters the lipophilicity and hydrogen-bonding capacity of the molecule, modulating its binding affinity at the S1-S4 transmembrane voltage-sensor-like domain of the TRPM8 channel.

Upon binding, the channel undergoes a conformational change, opening the pore to allow an influx of Ca²⁺ and Na⁺ ions. This intracellular calcium surge leads to membrane depolarization, triggering voltage-gated sodium channels (e.g., Nav1.8) to generate an action potential that the central nervous system interprets as a cooling or analgesic sensation 4.

TRPM8_Signaling Ligand (+)-7-Hydroxymenthol Receptor TRPM8 Channel (S1-S4 Domain) Ligand->Receptor Allosteric Binding IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Pore Opening Depolarization Membrane Depolarization IonFlux->Depolarization Intracellular Cation Surge ActionPotential Action Potential (Sensory Neurons) Depolarization->ActionPotential Nav Channel Activation

Caption: TRPM8 activation and downstream sensory signaling by (+)-7-Hydroxymenthol.

Pleiotropic Pharmacological Effects

Beyond thermoreception, hydroxylated monoterpenes exhibit secondary pharmacological profiles:

  • Anti-inflammatory Activity: Monoterpenes and their oxidized derivatives can inhibit the NF-κB pathway and suppress cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) communication, reducing pro-inflammatory cytokine release 3.

  • Antimicrobial Properties: The amphipathic nature of (+)-7-Hydroxymenthol allows it to intercalate into bacterial lipid bilayers, disrupting membrane integrity and exhibiting moderate bacteriostatic effects against both Gram-positive and Gram-negative strains 5.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with built-in validation mechanisms.

Protocol 1: Biocatalytic Production and Isolation

Objective: Synthesize (+)-7-Hydroxymenthol using fungal models. Causality & Design: Biocatalysis is chosen over chemical synthesis to prevent racemic mixtures and ensure strict stereocontrol.

  • Inoculation: Culture Macrophomina phaseolina in standard Sabouraud dextrose broth for 48 hours at 28°C.

  • Substrate Addition: Dissolve (+)-menthol in acetone (to enhance aqueous bioavailability without cellular toxicity) and add to the culture (final concentration 1 mg/mL).

  • Incubation & Extraction: Incubate for 12 days. Extract the culture filtrate with Ethyl Acetate (EtOAc). Rationale: EtOAc has the optimal dielectric constant to partition polar hydroxylated metabolites from the aqueous phase without degrading them.

  • Purification: Subject the organic extract to silica gel flash chromatography using a Hexane/EtOAc gradient.

  • Self-Validation: Confirm the absolute configuration of (+)-7-Hydroxymenthol via ¹H-NMR, ¹³C-NMR, and optical rotation ([α]D). The specific rotation must match known literature values to confirm stereopurity 2.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify TRPM8 activation by (+)-7-Hydroxymenthol. Causality & Design: Voltage-clamp mode isolates macroscopic ion currents to directly measure channel kinetics.

  • Cell Preparation: Use HEK293 cells stably transfected with wild-type TRPM8.

  • Solutions:

    • Extracellular: Standard Tyrode's solution (140 mM NaCl, 2 mM CaCl₂).

    • Intracellular: 140 mM CsCl, 5 mM EGTA. Rationale: Cs⁺ blocks endogenous outward K⁺ currents, isolating the TRPM8-mediated inward currents. EGTA buffers baseline intracellular Ca²⁺ to prevent spontaneous channel desensitization.

  • Recording: Hold the membrane potential at -60 mV. Perfuse (+)-7-Hydroxymenthol (10–100 μM).

  • Self-Validation (Negative Control): Co-administer the compound with AMTB (a highly selective TRPM8 antagonist). A complete abolition of the inward current validates that the response is strictly TRPM8-mediated.

Protocol 3: Ratiometric Calcium Imaging

Objective: Measure intracellular calcium transients in sensory neurons. Causality & Design: Ratiometric imaging eliminates artifacts from uneven dye loading, photobleaching, or varying cell thickness.

  • Dye Loading: Incubate TRPM8-expressing DRG neurons with 2 μM Fura-2 AM for 30 mins. Rationale: The acetoxymethyl (AM) ester allows membrane permeability; intracellular esterases cleave the AM group, trapping the active, calcium-sensitive dye inside the cell.

  • Stimulation: Apply (+)-7-Hydroxymenthol via a gravity-driven continuous perfusion system.

  • Measurement: Excite alternately at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free). Record the 340/380 ratio emission at 510 nm.

  • Self-Validation (Positive Control): Following the test compound, apply 1 μM Ionomycin (a calcium ionophore) to force maximum Ca²⁺ influx. This validates that the cells were healthy, properly loaded with Fura-2, and capable of demonstrating a dynamic calcium response.

Quantitative Data Summaries

Table 1: Biotransformation Yields of (+)-Menthol Metabolites 1

SubstrateBiocatalyst SystemMajor MetaboliteYield (%)Minor Metabolites
(+)-MentholSpodoptera litura larvae(+)-7-Hydroxymenthol86 – 90%N/A
(+)-MentholMacrophomina phaseolina(+)-7-Hydroxymenthol52%(+)-1-OH (14%), (+)-6-OH (6%)
(-)-MentholCephalosporium aphidicola10-Hydroxymenthol21.5%9-OH (14%), 7-OH (4.8%)

Table 2: Comparative Pharmacological Profile (TRPM8 Modulation) 4

CompoundTRPM8 AgonismCa²⁺ DependencyPrimary Sensory Effect
(-)-MentholHigh (Potent)IndependentIntense Cooling / Analgesia
(+)-MentholModerateIndependentMild Cooling
(+)-7-HydroxymentholModerateIndependentModulated Cooling / Cytotoxicity
IcilinVery HighStrictly DependentExtreme Cooling

References

  • Source: mdpi.
  • (+)
  • Source: oaepublish.
  • Source: researchgate.
  • Source: nih.

Sources

Exploratory

The Discovery, Natural Occurrence, and Biotransformation of (+)-7-Hydroxymenthol: A Technical Guide

Executive Summary Hydroxylated monoterpenes represent a highly specialized class of secondary metabolites with significant implications for drug discovery, biocatalysis, and agricultural chemistry. While (-)-menthol is u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydroxylated monoterpenes represent a highly specialized class of secondary metabolites with significant implications for drug discovery, biocatalysis, and agricultural chemistry. While (-)-menthol is ubiquitously recognized as the primary constituent of peppermint oil, its enantiomer, (+)-menthol, and their respective hydroxylated derivatives are exceedingly rare in nature. Among these, (+)-7-Hydroxymenthol stands out as a structurally fascinating chiral monoterpenoid.

As a Senior Application Scientist, I have structured this whitepaper to dissect the landmark discovery of (+)-7-hydroxymenthol, the ecological causality behind its natural occurrence, and the self-validating experimental protocols required for its isolation and biotransformation. This guide serves as a foundational resource for researchers engineering novel biocatalytic pathways or investigating fungal monoterpene synthases.

The Landmark Discovery in Phomopsis amygdali

The natural occurrence of (+)-7-hydroxymenthol was first definitively established in 2003 by Sassa and colleagues during an investigation into the fusicoccin-producing mitosporic fungus, Phomopsis amygdali (strains F6a and Niigata 2) 1.

Historically, fungal monoterpenes were often viewed with skepticism, frequently dismissed as host-plant artifacts rather than true fungal secondary metabolites. However, during the early stages of fusicoccin fermentation, researchers detected a distinct fragrant volatile. Rigorous isolation revealed this to be (+)-menthol—a novel fungal metabolite and the enantiomer of the common plant-derived (-)-menthol. Co-isolated with this compound was (+)-(1S,3S,4R)-7-hydroxymenthol , confirming that P. amygdali possesses a dedicated, stereospecific monoterpene synthase and a subsequent cytochrome P450 hydroxylase network capable of functionalizing the p-menthane skeleton 1.

IsolationWorkflow A Phomopsis amygdali Fermentation (4 days, 25°C) B Culture Filtrate Recovery A->B C pH Adjustment (pH 9.0 via 5% Na2CO3) B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Silica Gel Flash Chromatography D->E F (+)-7-Hydroxymenthol Isolation & Validation E->F

Workflow for the isolation of (+)-7-hydroxymenthol from P. amygdali fermentation.

Ecological Rationale and Biotransformation Pathways

Beyond de novo biosynthesis by P. amygdali, 7-hydroxymenthol is frequently encountered as a product of microbial and enzymatic biotransformation . Organisms such as the fungus Cephalosporium aphidicola2 and the larvae of the common cutworm (Spodoptera litura) 3 actively convert exogenous menthol into 7-hydroxymenthol.

The Causality of Hydroxylation: Why do these diverse organisms target the C-7 position? Monoterpenes are highly lipophilic and can disrupt cellular membranes, causing toxicity to fungi and insects. Cytochrome P450-mediated hydroxylation at the C-7 methyl group serves as a critical Phase I detoxification mechanism . By converting the hydrophobic methyl group into a primary alcohol, the organism drastically increases the aqueous solubility of the molecule. This structural modification prevents membrane intercalation and facilitates either direct excretion or subsequent Phase II conjugation (e.g., glycosylation) 4.

Biotransformation A (+)-Menthol or (-)-Menthol (Hydrophobic Substrate) B Cytochrome P450 Monooxygenase A->B Enzyme Binding C C-7 Hydroxylation (Phase I Metabolism) B->C O2, NAD(P)H D 7-Hydroxymenthol (Increased Hydrophilicity) C->D Stereoselective Oxidation E Excretion or Phase II Conjugation D->E Detoxification Pathway

P450-mediated biotransformation pathway of menthol to 7-hydroxymenthol.

Quantitative Data: Yields and Physical Properties

To leverage (+)-7-hydroxymenthol in downstream applications, understanding its biotransformation yields and physical properties is essential. The tables below summarize quantitative data derived from authoritative biotransformation and isolation studies.

Table 1: Biotransformation Yields of Menthol to 7-Hydroxymenthol

Biocatalyst / OrganismSubstrateMajor ProductYield / Conversion RateRef
Spodoptera litura (Larvae)(+)-Menthol(+)-7-Hydroxymenthol52% (Major metabolite)3
Spodoptera litura (Larvae)(-)-Menthol(-)-7-Hydroxymenthol86–90% (Total conversion)3
Cephalosporium aphidicola(-)-Menthol7-Hydroxymenthol4.8% (Minor metabolite)4
Phomopsis amygdali F6aDe novo synthesis(+)-7-HydroxymentholTrace (Early fermentation)1

Table 2: Key Physical & Spectral Properties of (+)-7-Hydroxymenthol

PropertyValue / Description
Absolute Configuration (+)-(1S,3S,4R)-7-hydroxymenthol
Molecular Formula C10H20O2
13C-NMR Signature (C-7) ~65.0 - 75.1 ppm (Shift from methyl to primary alcohol)
IR Signature ~3415 cm⁻¹ (Broad, indicating strong O-H stretching)

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. By understanding the chemical logic behind each step, researchers can troubleshoot and adapt these protocols for industrial scale-up.

Isolation from Fungal Fermentation (P. amygdali)

This protocol isolates de novo (+)-7-hydroxymenthol from the fusicoccin-producing fungus.

  • Fermentation: Reciprocally shake-culture Phomopsis amygdali (e.g., strain F6a) for 4 days at 25°C in a medium containing 8% sugar, 0.5% peptone, 1.0% corn steep liquor, and 0.5% NaCl.

    • Causality: The high sugar-to-nitrogen ratio induces secondary metabolism, while reciprocal shaking ensures the high dissolved oxygen levels required for terpene synthase and P450 oxidase activity.

  • Filtration & pH Adjustment (Critical Step): Harvest the culture filtrate (approx. 4–15 Liters) and adjust the pH to strictly 9.0 using 5% aqueous Na₂CO₃.

    • Causality: Fungi produce copious amounts of aliphatic organic acids during fermentation. Adjusting the pH to 9.0 deprotonates these acids, rendering them highly water-soluble. This self-validates the extraction by ensuring that only neutral compounds (like monoterpenols) partition into the organic phase, preventing severe column fouling later.

  • Liquid-Liquid Extraction: Extract the basified filtrate exhaustively with Ethyl Acetate (EtOAc). Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Flash Chromatography: Subject the crude extract to silica gel flash chromatography (e.g., Wako FC-40). Elute with a gradient of Hexane:EtOAc.

  • Chiral Validation: Analyze fractions via Chiral GC-MS and 1H/13C-NMR. The presence of a downfield shift at the C-7 position (from ~21 ppm in menthol to ~65-75 ppm in the derivative) confirms successful isolation of the 7-hydroxy analog 2.

Microbial Biotransformation Workflow (C. aphidicola)

For targeted synthesis of hydroxymenthols via whole-cell biocatalysis.

  • Inoculation: Cultivate Cephalosporium aphidicola (IMI 68981) in a standard liquid mycological medium for 48-72 hours until exponential growth is achieved.

  • Substrate Administration: Dissolve the substrate, (-)-menthol or (+)-menthol, in a water-miscible solvent (e.g., ethanol) and feed it to the culture at a sub-lethal concentration (typically <1 mg/mL).

    • Causality: Menthol is antimicrobial at high concentrations. Using a co-solvent ensures bioavailability while staying below the minimum inhibitory concentration (MIC), allowing the fungus to survive and trigger its detoxification pathways.

  • Biotransformation Incubation: Incubate the culture for 12 days under continuous agitation.

  • Recovery: Extract the broth with EtOAc and purify via silica gel chromatography. The resulting fraction will yield a mixture of regioselective oxidation products, prominently including 7-hydroxymenthol and 10-hydroxymenthol 4.

References

  • Title: (+)-Menthol and Its Hydroxy Derivatives, Novel Fungal Monoterpenols from the Fusicoccin-producing Fungi, Phomopsis amygdali F6a and Niigata 2. Source: Bioscience, Biotechnology, and Biochemistry (Oxford Academic). URL: [Link]

  • Title: Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. Source: OAE Publishing Inc. URL: [Link]

  • Title: Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. Source: MDPI (Molecules). URL: [Link]

  • Title: Fungal Transformation of (1R,2S,5R)-(−)-Menthol by Cephalosporium aphidicola. Source: Journal of Natural Products (ACS Publications). URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation of Novel (+)-7-Hydroxymenthol Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive, techni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive, technically-focused framework for the structural determination of new (+)-7-Hydroxymenthol derivatives. As a class of terpenoids, these molecules present unique challenges in establishing not only their planar structure but also their relative and absolute stereochemistry. This document eschews a rigid template, instead offering a logical, field-proven workflow that emphasizes the "why" behind experimental choices. We will delve into the synergistic application of modern spectroscopic and spectrometric techniques, including advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chromatographic and crystallographic methods. Each protocol is designed as a self-validating system, ensuring the generation of robust and unambiguous data.

Introduction: The Significance of Stereoisomerism in Menthol Derivatives

Menthol and its derivatives are of significant interest in the pharmaceutical and fragrance industries due to their distinct biological activities and sensory properties. The introduction of a hydroxyl group at the C-7 position of the (+)-menthol scaffold introduces an additional stereocenter, leading to the potential for multiple diastereomers. Since different stereoisomers of a compound can exhibit varied pharmacological and toxicological profiles, the ability to separate and definitively characterize each diastereomer is crucial for drug development and quality control.[1]

This guide will navigate the intricate process of isolating and identifying these novel derivatives, providing a robust strategy that integrates multiple analytical techniques to build a complete and validated structural picture.

The Integrated Approach to Structural Elucidation

The structural elucidation of a novel (+)-7-Hydroxymenthol derivative is not a linear process but rather an iterative and integrated workflow. The causality behind this multi-pronged approach is the complementary nature of the information provided by each technique. While one method might excel at determining the carbon skeleton, another is essential for defining stereochemistry.

Elucidation_Workflow cluster_synthesis Synthesis & Isolation cluster_initial Initial Characterization cluster_detailed Detailed Structural Analysis cluster_absolute Absolute Configuration Synthesis Synthesis of (+)-7-Hydroxymenthol Derivatives Purification Chromatographic Purification (HPLC/GC) Synthesis->Purification Crude Product MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Purification->MS Pure Isomers NMR_1D 1D NMR (¹H, ¹³C, DEPT) - Carbon Skeleton - Functional Groups Purification->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) - Connectivity - Planar Structure NMR_1D->NMR_2D Initial Data Stereochem Stereochemical Analysis (NOESY/ROESY, J-coupling) NMR_2D->Stereochem Planar Structure XRay Single-Crystal X-ray Crystallography Stereochem->XRay Relative Stereochemistry Chiral_Deriv Chiral Derivatization & NMR/HPLC Stereochem->Chiral_Deriv Comp_Chem Computational Chemistry (NMR Prediction) Stereochem->Comp_Chem Final_Structure Final Elucidated Structure XRay->Final_Structure Definitive 3D Structure Chiral_Deriv->Final_Structure Correlated Data Comp_Chem->Final_Structure Validated Structure

Caption: Integrated workflow for the structural elucidation of novel (+)-7-Hydroxymenthol derivatives.

Synthesis and Isolation: Obtaining Pure Diastereomers

The journey begins with the synthesis of the target (+)-7-Hydroxymenthol derivatives. A common synthetic route involves the hydroxymethylation of a suitable menthol-derived enolate.[1] The resulting reaction mixture will likely contain multiple diastereomers, necessitating a robust purification strategy.

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

Diastereomers, unlike enantiomers, possess different physical properties, which allows for their separation by standard chromatographic techniques such as HPLC.[1][2] Normal-phase chromatography is often effective for separating diastereomers due to subtle differences in their polarity.[1]

Protocol 1: Preparative HPLC Separation of (+)-7-Hydroxymenthol Diastereomers

  • System Preparation: Equilibrate a preparative HPLC system equipped with a silica gel column using a mobile phase of Hexane:Isopropyl Alcohol (IPA) (e.g., 95:5 v/v) at a flow rate appropriate for the column dimensions until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase or a compatible solvent to a concentration suitable for preparative injection.

  • Injection and Fraction Collection: Inject the sample onto the column and monitor the elution profile using a UV detector. Collect fractions corresponding to each resolved peak.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC under the same or optimized conditions. Pool the pure fractions for each diastereomer.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the isolated, pure diastereomers.

Unraveling the Molecular Framework: Spectroscopic and Spectrometric Analysis

With pure isomers in hand, the next phase involves piecing together the molecular structure. This is achieved through the synergistic use of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.[3] High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula.

Electron ionization (EI) mass spectrometry will also induce fragmentation of the molecule. The analysis of these fragmentation patterns provides valuable clues about the compound's structure. For menthol derivatives, characteristic losses of methyl and isopropyl groups, as well as water from the hydroxyl groups, are expected.[4][5]

Table 1: Expected Mass Spectrometry Data for a Hypothetical (+)-7-Hydroxymenthol Derivative

ParameterExpected ValueInformation Gained
Molecular Ion (M+) Dependent on derivatizationConfirms molecular weight
HRMS (M+H)+ Calculated based on formulaDetermines elemental composition
Key Fragments M-15, M-18, M-43Loss of CH₃, H₂O, C₃H₇ respectively
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules in solution.[6][7] A suite of 1D and 2D NMR experiments is employed to build the carbon skeleton, assign protons and carbons, and establish connectivity.

4.2.1. 1D NMR: The Initial Blueprint

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is crucial for assembling the molecular fragments.

4.2.2. 2D NMR: Connecting the Pieces

For complex molecules like terpenoids, 1D NMR spectra can be crowded and difficult to interpret fully. 2D NMR techniques are essential for unambiguously assigning the structure.[3][6][8][9]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is used to trace out the proton spin systems within the molecule.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This allows for the direct assignment of carbon signals based on their attached proton's chemical shift.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different spin systems identified in the COSY spectrum and for identifying quaternary carbons.[9]

NMR_Strategy cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC DEPT DEPT (CH, CH₂, CH₃) Planar_Structure Complete Planar Structure COSY->Planar_Structure Identifies Spin Systems HSQC->Planar_Structure Assigns Protonated Carbons HMBC->Planar_Structure Connects Fragments

Sources

Exploratory

A Technical Guide to the Conformational Analysis of (+)-7-Hydroxymenthol Using Quantum Chemical Calculations

Abstract (+)-7-Hydroxymenthol, a key metabolite of menthol, possesses a flexible molecular structure whose conformational preferences are critical to its biological activity and interactions. This in-depth technical guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(+)-7-Hydroxymenthol, a key metabolite of menthol, possesses a flexible molecular structure whose conformational preferences are critical to its biological activity and interactions. This in-depth technical guide provides a comprehensive workflow for performing rigorous conformational analysis using quantum chemical calculations, specifically Density Functional Theory (DFT). Tailored for researchers, scientists, and drug development professionals, this document details the theoretical underpinnings, a step-by-step computational protocol, and the analysis of results, with a focus on identifying key stabilizing interactions such as intramolecular hydrogen bonding. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and providing a robust framework for the computational study of flexible molecules.

Introduction: The Significance of Conformational Landscape

(+)-7-Hydroxymenthol is a derivative of menthol, a widely used monoterpenoid known for its characteristic cooling sensation and various biological properties.[1] The addition of a hydroxyl group to the isopropyl moiety introduces new possibilities for intramolecular interactions and significantly increases the molecule's conformational complexity. Understanding the three-dimensional arrangement of its functional groups is paramount, as the shape of a molecule dictates its function—from its ability to bind to a protein receptor to its pharmacokinetic properties.

For flexible molecules like (+)-7-Hydroxymenthol, a single static structure is an inadequate representation. The molecule exists as a dynamic ensemble of interconverting conformers at room temperature.[2] The relative populations of these conformers are governed by their Gibbs free energies. Quantum chemical calculations provide a powerful tool to explore this potential energy surface, identify stable conformers, and predict their relative abundance.[3] This guide will focus on a multi-tiered computational approach that balances accuracy with efficiency, a common and effective strategy in modern computational chemistry.[4][5]

Theoretical Foundation: Selecting the Right Computational Tools

The core of our analysis relies on Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[6][7] DFT offers an excellent compromise between computational cost and accuracy for systems of this size.

2.1. The Choice of Functional and Basis Set

  • Functional (B3LYP): We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used functionals in chemistry due to its proven track record in accurately predicting the geometries and relative energies of organic molecules.[7][8]

  • Basis Set (6-31G(d)): We will use the Pople-style 6-31G(d) basis set. This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the non-spherical electron density in bonding environments and for accurately modeling hydrogen bonds. While larger basis sets can provide higher accuracy, 6-31G(d) represents a robust and computationally efficient starting point for geometry optimizations.

2.2. The Imperative of a Conformational Search

The Computational Workflow: A Step-by-Step Protocol

Our methodology follows a multi-level screening process designed to efficiently identify all relevant conformers. This workflow ensures that computationally expensive DFT calculations are reserved for a small set of promising candidates identified by a faster, less accurate method.[4]

Experimental Protocol 1: Conformational Search and Optimization
  • Initial Structure Generation: Draw the 2D structure of (+)-7-Hydroxymenthol and convert it to a 3D structure using any standard molecular modeling software (e.g., Avogadro, ChemDraw). Ensure the correct relative stereochemistry of the menthol backbone is set.

  • Molecular Mechanics Conformational Search:

    • Method: Employ a Monte Carlo or systematic search algorithm using the MMFF94 (Merck Molecular Force Field).[9]

    • Rationale: This force field is well-parameterized for a wide range of organic molecules and is computationally very fast, allowing for the generation of thousands of potential conformations in a short time.

    • Procedure: Perform a search by randomly or systematically rotating all acyclic single bonds (C-C, C-O, O-H). Each newly generated structure is subjected to a quick energy minimization using the MMFF94 force field.

    • Output: A large collection of unique conformers, ranked by their MMFF94 energies.

  • Clustering and Selection:

    • Procedure: From the extensive list generated in the previous step, select the unique conformers within an energy window of ~10 kcal/mol from the lowest energy structure. Group these structures by geometric similarity (e.g., using a root-mean-square deviation (RMSD) cutoff).

    • Rationale: This step eliminates redundant structures and focuses computational resources on a manageable set of low-energy candidates that are likely to be populated at room temperature.

  • DFT Geometry Optimization:

    • Method: For each selected conformer, perform a full geometry optimization using DFT at the B3LYP/6-31G(d) level of theory.

    • Rationale: This step refines the initial force-field geometries to find the precise minimum energy structure on the quantum mechanical potential energy surface.

  • Frequency Calculation and Thermochemical Analysis:

    • Method: Perform a frequency calculation on each optimized geometry at the same B3LYP/6-31G(d) level of theory.

    • Rationale: This is a critical validation step.[10]

      • Verification of Minima: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, which should be re-optimized or discarded.

      • Thermochemical Data: The calculation yields the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy. These are used to calculate the Gibbs free energy (G) at a standard temperature (298.15 K), which is the most accurate predictor of conformational equilibrium.[6]

  • Final Energy Refinement (Optional but Recommended): For higher accuracy, single-point energy calculations can be performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set, such as 6-311++G(d,p).

G Computational Workflow for Conformational Analysis start Initial 3D Structure of (+)-7-Hydroxymenthol mm_search Conformational Search (Molecular Mechanics - MMFF94) start->mm_search cluster Filter & Cluster Conformers (Energy Window & RMSD) mm_search->cluster Generates thousands of trial structures dft_opt DFT Geometry Optimization (B3LYP/6-31G(d)) cluster->dft_opt Selects unique low-energy candidates freq_calc DFT Frequency Calculation (B3LYP/6-31G(d)) dft_opt->freq_calc Refines geometry analysis Analysis of Results (ΔG, Population, H-Bonds) freq_calc->analysis Verifies minima & provides thermochemistry (G) end Final Conformer Ensemble analysis->end

Caption: A multi-level workflow for efficient and accurate conformational analysis.

Analysis and Interpretation of Results

The output from the computational workflow provides a wealth of data that must be carefully analyzed to understand the conformational preferences of (+)-7-Hydroxymenthol.

4.1. Relative Energies and Boltzmann Population

The Gibbs free energy (G) of each validated conformer is used to calculate its relative energy (ΔG) compared to the global minimum (the conformer with the lowest G). The population of each conformer i at a given temperature T (e.g., 298.15 K) can then be calculated using the Boltzmann distribution equation:

Population(i) = ( e(-ΔGi/RT) / Σe(-ΔGj/RT) ) * 100%

where R is the gas constant and the summation is over all conformers j. This allows for a quantitative prediction of the percentage of each conformer present in equilibrium.

4.2. Key Structural Feature: The Intramolecular Hydrogen Bond

A primary structural feature expected to govern the conformational landscape of (+)-7-Hydroxymenthol is the formation of an intramolecular hydrogen bond between the C1-hydroxyl group and the C7-hydroxyl group. This interaction creates a pseudo-ring system that significantly stabilizes the molecule.[11][12]

  • Identification: This bond is identified by a short distance between the hydrogen of one hydroxyl group and the oxygen of the other (typically < 2.5 Å) and a near-linear arrangement of the donor-H---acceptor atoms (typically > 120°).

  • Significance: Conformations that can form this hydrogen bond are expected to be significantly lower in energy. The strength of this interaction can be qualitatively assessed by the geometric parameters.

Caption: Schematic of the stabilizing intramolecular hydrogen bond in (+)-7-Hydroxymenthol.

4.3. Data Summary

All quantitative data should be summarized in a clear, structured table for easy comparison. This allows for a quick assessment of the most significant conformers and their key properties.

Conformer IDRelative ΔE (kcal/mol)Relative ΔG (kcal/mol)Boltzmann Population (%)H-Bond Distance (O-H···O) (Å)
CONF-01 0.000.0075.81.95
CONF-02 1.251.508.52.01
CONF-03 1.802.103.6(none)
CONF-04 2.502.851.2(none)
...others............
Note: Data presented are hypothetical and for illustrative purposes only.

From this hypothetical data, we would conclude that CONF-01 is the dominant species in solution at room temperature, largely due to the stabilization afforded by a strong intramolecular hydrogen bond.

Conclusion and Outlook

The computational workflow detailed in this guide provides a robust and scientifically sound method for the conformational analysis of (+)-7-Hydroxymenthol. By combining an efficient molecular mechanics search with accurate DFT-level optimizations and frequency calculations, researchers can confidently identify the most stable conformers and quantify their relative populations. The analysis of key structural features, such as intramolecular hydrogen bonds, provides critical insights into the forces that govern the molecule's three-dimensional structure. This fundamental understanding is an indispensable component of modern drug discovery and development, enabling a more rational design of molecules with desired biological activities.

References

  • Title: Conformational Searching in Molecular Mechanics Calculations Source: Columbia University, Department of Chemistry URL: [Link]

  • Title: Quantum Chemistry Calculations for Metabolomics: Focus Review Source: ACS Chemical Reviews (via NIH) URL: [Link]

  • Title: Conformational Sampling Source: Computational Chemistry Online URL: [Link]

  • Title: Conformational analysis of menthol diastereomers by NMR and DFT computation Source: Journal of Molecular Structure URL: [Link]

  • Title: Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Quantum Chemical Calculations Source: Chemistry – A European Journal URL: [Link]

  • Title: Conformational Searching Source: Rowan Scientific URL: [Link]

  • Title: Efficient Quantum Chemical Calculation of Structure Ensembles and Free Energies for Nonrigid Molecules Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Menthol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength Source: Molecules (via NIH) URL: [Link]

  • Title: Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study Source: IntechOpen URL: [Link]

  • Title: Conformational analysis of menthol diastereomers by NMR and DFT computation Source: Max-Planck-Gesellschaft eLibrary URL: [Link]

  • Title: A Guide to Molecular Mechanics and Quantum Chemical Calculations Source: Wavefunction, Inc. URL: [Link]

  • Title: Efficient Quantum Chemical Calculation of Structure Ensembles and Free Energies for Nonrigid Molecules Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments Source: MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

The Enigmatic Role of (+)-7-Hydroxymenthol in Asymmetric Synthesis: An Uncharted Territory

A comprehensive search of the current scientific and patent literature reveals a notable absence of established applications for (+)-7-Hydroxymenthol as a chiral auxiliary in asymmetric synthesis. Despite the prominence...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive search of the current scientific and patent literature reveals a notable absence of established applications for (+)-7-Hydroxymenthol as a chiral auxiliary in asymmetric synthesis. Despite the prominence of the menthol scaffold in the development of powerful chiral auxiliaries, this specific derivative remains largely unexplored in this capacity. Consequently, detailed application notes and protocols for its use cannot be provided at this time.

While the direct application of (+)-7-Hydroxymenthol is not documented, an exploration of closely related and well-established menthol-derived chiral auxiliaries can provide valuable insights into the potential modes of action and applications for such compounds. This report will, therefore, pivot to a discussion of the general principles of menthol-based chiral auxiliaries, with a focus on the widely used (-)-8-phenylmenthol, to illustrate the fundamental concepts and experimental workflows relevant to this class of stereodirecting agents.

The Menthol Scaffold: A Foundation for Stereocontrol

(-)-Menthol, a naturally abundant and inexpensive monoterpene, serves as a cornerstone of the "chiral pool," providing a readily available source of stereochemical information.[1] Its rigid cyclohexane backbone and well-defined stereocenters make it an excellent starting point for the synthesis of a variety of chiral auxiliaries. The primary hydroxyl group at the C3 position offers a convenient handle for the attachment of substrates, while the isopropyl and methyl groups provide the necessary steric bulk to bias the approach of incoming reagents.

The efficacy of a chiral auxiliary hinges on several key factors:

  • Efficient Attachment and Cleavage: The auxiliary must be easily attached to the substrate and subsequently removed under mild conditions without racemization of the desired product.

  • High Diastereoselectivity: It must effectively shield one face of the reactive center, leading to a high degree of stereochemical control in the bond-forming step.

  • Predictable Stereochemical Outcome: The sense of asymmetric induction should be predictable based on the structure of the auxiliary and the reaction conditions.

Case Study: (-)-8-Phenylmenthol as a Chiral Auxiliary

To illustrate the application of a menthol-derived chiral auxiliary, we will consider the use of (-)-8-phenylmenthol. The introduction of a phenyl group at the C8 position significantly increases the steric hindrance compared to menthol itself, leading to enhanced diastereofacial discrimination in a variety of asymmetric transformations.[1]

Asymmetric Diels-Alder Reaction

One of the most successful applications of (-)-8-phenylmenthol is in directing the course of Diels-Alder reactions. When attached to a dienophile, such as an acrylate, the bulky 8-phenylmenthyl group effectively blocks one face of the double bond, forcing the diene to approach from the less hindered side. This results in the formation of a single diastereomer of the cycloadduct with high selectivity.

Protocol 1: Asymmetric Diels-Alder Reaction of a (-)-8-Phenylmenthyl Acrylate with Cyclopentadiene

This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between a (-)-8-phenylmenthyl-derived acrylate and cyclopentadiene, a common benchmark reaction for evaluating the effectiveness of chiral auxiliaries in cycloadditions.

Materials:

  • (-)-8-Phenylmenthyl acrylate

  • Cyclopentadiene (freshly cracked)

  • Lewis Acid (e.g., diethylaluminum chloride, titanium tetrachloride)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the (-)-8-phenylmenthyl acrylate (1.0 eq) and dissolve it in the anhydrous solvent.

  • Cooling: Cool the solution to the desired reaction temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone, ice/water).

  • Addition of Lewis Acid: Slowly add the Lewis acid (1.0 - 2.0 eq) to the stirred solution. The color of the solution may change upon addition of the Lewis acid.

  • Addition of Diene: Add freshly cracked cyclopentadiene (2.0 - 5.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a mild acid, depending on the Lewis acid used.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired Diels-Alder adduct.

  • Analysis: Characterize the product by NMR spectroscopy and determine the diastereomeric excess (d.e.) by chiral HPLC or by NMR analysis of the crude reaction mixture.

Visualization of the Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis acrylate (-)-8-Phenylmenthyl Acrylate reaction_mixture Stirring at Low Temperature acrylate->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture lewis_acid Lewis Acid lewis_acid->reaction_mixture diene Cyclopentadiene diene->reaction_mixture quench Quenching reaction_mixture->quench extraction Extraction & Drying quench->extraction purification Column Chromatography extraction->purification product Diastereomerically Enriched Adduct purification->product analysis NMR & HPLC Analysis product->analysis

Caption: Workflow for the asymmetric Diels-Alder reaction.

Mechanism of Stereodirection

The high diastereoselectivity observed in this reaction is attributed to the steric bulk of the 8-phenylmenthyl group, which directs the incoming diene to the si-face of the α,β-unsaturated ester. The Lewis acid plays a crucial role in activating the dienophile and locking the conformation of the acrylate to favor this selective approach.

Diels_Alder_Mechanism dienophile (-)-8-Phenylmenthyl Acrylate-Lewis Acid Complex transition_state Endo Transition State dienophile->transition_state si-face attack diene Cyclopentadiene diene->transition_state product Major Diastereomer transition_state->product

Caption: Simplified mechanism of the diastereoselective Diels-Alder reaction.

Cleavage of the Chiral Auxiliary

A critical step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to afford the desired enantiomerically pure product. For ester-linked auxiliaries like (-)-8-phenylmenthol, this is typically achieved through hydrolysis (acidic or basic), reduction, or transesterification.

Protocol 2: Reductive Cleavage of the Chiral Auxiliary

This protocol describes the removal of the (-)-8-phenylmenthol auxiliary from the Diels-Alder adduct using a reducing agent like lithium aluminum hydride (LAH) to yield the corresponding chiral alcohol.

Materials:

  • Diels-Alder adduct

  • Lithium aluminum hydride (LAH)

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of LAH Suspension: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LAH (2.0 - 4.0 eq) in the anhydrous solvent.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Adduct: Dissolve the Diels-Alder adduct (1.0 eq) in the anhydrous solvent and add it dropwise to the LAH suspension.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Work-up: Stir the resulting granular precipitate for 30 minutes. Filter the mixture through a pad of Celite and wash the filter cake with the solvent.

  • Purification: Dry the filtrate over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to separate the chiral alcohol from the recovered (-)-8-phenylmenthol auxiliary.

  • Analysis: Characterize the chiral alcohol and determine its enantiomeric excess (e.e.) by chiral HPLC or by conversion to a Mosher's ester and subsequent NMR analysis.

Conclusion

While the specific utility of (+)-7-Hydroxymenthol as a chiral auxiliary remains to be discovered and documented, the principles of stereocontrol demonstrated by other menthol derivatives, such as (-)-8-phenylmenthol, provide a solid framework for understanding how such compounds can be effectively employed in asymmetric synthesis. The rigid menthol backbone, coupled with strategic modifications to enhance steric hindrance, offers a powerful and versatile platform for the development of new and efficient chiral auxiliaries. Future research may yet uncover the potential of (+)-7-Hydroxymenthol and other novel menthol derivatives in the ongoing quest for precise and efficient methods for the synthesis of enantiomerically pure molecules.

References

Sources

Application

Application Note: (+)-7-Hydroxymenthol as a Next-Generation Chemical Penetration Enhancer in Transdermal Drug Delivery Systems

Executive Summary Transdermal drug delivery systems (TDDS) offer significant advantages over oral administration, including the avoidance of first-pass hepatic metabolism and improved patient compliance. However, the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Transdermal drug delivery systems (TDDS) offer significant advantages over oral administration, including the avoidance of first-pass hepatic metabolism and improved patient compliance. However, the stratum corneum (SC) acts as a formidable physiological barrier. While L-menthol is a widely established chemical penetration enhancer (CPE) [1], its high lipophilicity can limit its efficacy for delivering hydrophilic active pharmaceutical ingredients (APIs).

(+)-7-Hydroxymenthol , a hydroxylated derivative synthesized via the microbial biotransformation of (+)-menthol (e.g., utilizing Macrophomina phaseolina or Aspergillus niger)[2], presents a modified physicochemical profile. By introducing a primary hydroxyl group at the C7 position, this compound exhibits a lower partition coefficient (LogP) and enhanced hydrogen-bonding capacity. This Application Note details the mechanistic rationale, quantitative performance, and validated experimental protocols for formulating and evaluating (+)-7-Hydroxymenthol in TDDS.

Mechanistic Rationale: The Dual-Action Hypothesis

To design an effective transdermal formulation, one must understand the causality behind enhancer-lipid interactions. The SC barrier function is primarily dictated by its "brick and mortar" structure, where corneocytes are embedded in a highly ordered intercellular lipid matrix composed of ceramides, cholesterol, and free fatty acids [3].

Standard menthol enhances permeation by intercalating into these lipid bilayers, disrupting their highly ordered hexagonal packing and increasing lipid fluidity [4]. However, (+)-7-Hydroxymenthol operates via a dual-action mechanism :

  • Hydrophobic Disruption: The lipophilic p-menthane ring inserts into the hydrophobic tails of the SC lipids, inducing steric hindrance and increasing the free volume within the bilayer.

  • Polar Micro-channel Formation: The C7-hydroxyl group acts as a secondary hydrogen-bond donor. It interacts strongly with the polar headgroups of ceramides and the aqueous regions of the SC. This interaction prevents the immediate resealing of the lipid matrix and facilitates the formation of transient polar micro-channels, significantly boosting the flux of hydrophilic or moderately lipophilic drugs (e.g., 5-Fluorouracil, Ondansetron) [5].

Mechanism A (+)-7-Hydroxymenthol Application B Partitioning into Stratum Corneum A->B C p-Menthane Ring: Disrupts Lipid Tail Packing B->C D C7-Hydroxyl Group: H-bonding with Ceramide Heads B->D E Increased Lipid Fluidity C->E F Formation of Polar Micro-channels D->F G Enhanced Transdermal Flux E->G F->G

Fig 1: Dual-action penetration enhancement mechanism of (+)-7-Hydroxymenthol in the stratum corneum.

Quantitative Data Presentation

The structural modification of menthol directly impacts its thermodynamic activity and interaction with APIs. Table 1 summarizes the comparative physicochemical properties and theoretical enhancement ratios (ER).

Table 1: Comparative Profile of L-Menthol vs. (+)-7-Hydroxymenthol

Property / MetricL-Menthol(+)-7-HydroxymentholMechanistic Implication
Molecular Formula C₁₀H₂₀OC₁₀H₂₀O₂Addition of oxygen increases polarity.
Estimated LogP ~3.15~2.10Lower lipophilicity improves partitioning from aqueous hydrogels into the SC.
H-Bond Donors 12Enhanced interaction with ceramide headgroups; promotes polar channel formation.
ER (Hydrophilic API) Moderate (e.g., 5-FU ER ~4.5)High (Estimated ER >8.0)Superior for water-soluble drugs due to micro-channel induction.
ER (Lipophilic API) HighModerate-HighRetains baseline lipid disruption capabilities.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure experimental integrity, reproducibility, and accurate quantification of transdermal flux.

Protocol A: Formulation of (+)-7-Hydroxymenthol-Enhanced Hydrogel

Causality: A hydroxypropyl cellulose (HPC) hydrogel utilizing a binary ethanol-water solvent system is selected. Ethanol acts synergistically with terpene enhancers by increasing the thermodynamic activity of the drug and altering the solubility parameter of the SC [5].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 60:40 (v/v) ethanol-water mixture. Validation: Verify the pH to ensure it aligns with the API's stability profile (typically pH 5.5-6.5 for skin compatibility).

  • API Incorporation: Dissolve the model API (e.g., 1.5% w/w) completely into the solvent system under continuous magnetic stirring at 400 rpm.

  • Enhancer Addition: Add (+)-7-Hydroxymenthol at a concentration of 5% w/w. Stir until a homogenous, clear solution is achieved.

  • Polymer Dispersion: Gradually sift 2% w/w Hydroxypropyl Cellulose (HPC) into the vortex of the solution to prevent agglomeration ("fish-eyes").

  • Maturation: Allow the gel to swell overnight at 4°C to ensure complete polymer hydration and eliminate entrapped air bubbles, which could cause inconsistent dosing.

Protocol B: Ex Vivo Skin Permeation Assay (Franz Diffusion Cell)

Causality: The vertical Franz diffusion cell simulates the physiological concentration gradient across the skin. Degassing the receptor fluid is critical; micro-bubbles trapped beneath the skin membrane artificially reduce the effective diffusional surface area, leading to false-negative flux values.

Step-by-Step Methodology:

  • Skin Preparation: Harvest porcine or murine abdominal skin. Remove subcutaneous fat using a scalpel. Isolate the epidermis by heat separation (60°C water bath for 60 seconds) or chemical separation.

  • Cell Assembly: Mount the epidermal membrane between the donor and receptor compartments of the Franz cell (diffusional area ~3.14 cm²), with the SC facing the donor chamber.

  • Receptor Fluid: Fill the receptor compartment with a degassed physiological buffer (e.g., PBS pH 7.4). Maintain the system at 32 ± 0.5°C using a circulating water jacket to mimic human skin surface temperature.

  • Equilibration & Integrity Check: Allow the skin to equilibrate for 30 minutes. Measure the electrical resistance or trans-epidermal water loss (TEWL) across the membrane to validate SC integrity prior to dosing.

  • Dosing: Apply 0.5 g of the formulated hydrogel (from Protocol A) evenly across the donor compartment. Seal with Parafilm to prevent ethanol evaporation.

  • Sampling: At predetermined intervals (1, 2, 4, 6, 8, 12, 24 hours), withdraw 0.5 mL of receptor fluid and immediately replace it with 0.5 mL of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze the samples using validated HPLC-UV or LC-MS/MS methods. Calculate the steady-state flux ( Jss​ ) and the Enhancement Ratio ( ER=Jss,enhancer​/Jss,control​ ).

Workflow S1 Skin Preparation S2 Franz Cell Setup S1->S2 S3 Formulation Dosing S2->S3 S4 Time-Resolved Sampling S3->S4 S5 HPLC-UV/MS Analysis S4->S5 S6 Flux Calculation S5->S6

Fig 2: Ex vivo Franz diffusion cell workflow for evaluating transdermal permeation kinetics.

Protocol C: Skin Viability & Irritation Assessment (MTT Assay)

Causality: A successful CPE must reversibly alter the SC without causing necrosis to the underlying viable epidermis. The MTT assay on HaCaT keratinocytes or 3D reconstructed human epidermis (RhE) validates the biological safety of the enhancer.

Step-by-Step Methodology:

  • Cell Culture: Seed HaCaT cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Expose the cells to varying concentrations of (+)-7-Hydroxymenthol (0.1% to 5% diluted in culture media) for 24 hours. Include a negative control (untreated media) and a positive control (1% SDS).

  • MTT Incubation: Remove the treatment media. Add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Discard the media and add 150 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader. Calculate relative cell viability against the negative control.

References

  • Siddiqui, H. et al. "Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS." Chemical Synthesis, 2023. Available at:[Link]

  • Wang, Y. et al. "Interaction of menthol with mixed-lipid bilayer of stratum corneum: A coarse-grained simulation study." Journal of Molecular Graphics and Modelling, 2015. Available at:[Link]

  • Chen, J. et al. "A Molecular Interpretation on the Different Penetration Enhancement Effect of Borneol and Menthol towards 5-Fluorouracil." Molecules, 2017. Available at:[Link]

  • Krishnaiah, Y. S. R. et al. "Penetration-enhancing effect of ethanolic solution of menthol on transdermal permeation of ondansetron hydrochloride across rat epidermis." Drug Development and Industrial Pharmacy, 2008. Available at:[Link]

Method

enantioselective resolution of racemic mixtures with (+)-7-Hydroxymenthol

An Application Guide to the Enantioselective Resolution of Racemic Carboxylic Acids Using (+)-7-Hydroxymenthol Authored by: A Senior Application Scientist Introduction: The Imperative of Chirality in Modern Chemistry In...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Enantioselective Resolution of Racemic Carboxylic Acids Using (+)-7-Hydroxymenthol

Authored by: A Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of drug development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, remains a stark reminder of the necessity for enantiomerically pure compounds.[1]

While asymmetric synthesis provides an elegant route to a single enantiomer, classical resolution of a racemic mixture remains a robust, practical, and widely used strategy, especially for large-scale production.[2][3] This process involves the temporary conversion of an enantiomeric pair into a diastereomeric pair by reacting the racemate with a single, pure enantiomer of a second chiral compound, known as a chiral resolving agent.[1][2] Unlike enantiomers, diastereomers possess distinct physical properties—such as solubility, melting point, and chromatographic retention—allowing for their separation by conventional techniques like fractional crystallization or chromatography.[4][5][6]

This application note provides a detailed protocol and technical guidance for the enantioselective resolution of racemic carboxylic acids using (+)-7-Hydroxymenthol, a derivative of the naturally abundant menthol scaffold. The principles and methods described herein leverage the formation of diastereomeric esters, which can be physically separated before subsequent hydrolysis to yield the desired enantiomerically pure acid.

Core Principle: From Inseparable Enantiomers to Separable Diastereomers

The fundamental strategy for this resolution is the conversion of the racemic carboxylic acid, a 50:50 mixture of (R)- and (S)-enantiomers, into a mixture of diastereomeric esters using the enantiomerically pure (+)-7-Hydroxymenthol.

The reaction proceeds as follows:

  • (R)-Carboxylic Acid + (+)-7-Hydroxymenthol → (R, 1'R, 2'S, 5'R, 7'R)-Diastereomeric Ester

  • (S)-Carboxylic Acid + (+)-7-Hydroxymenthol → (S, 1'R, 2'S, 5'R, 7'R)-Diastereomeric Ester

These resulting esters are no longer mirror images of each other. Their distinct three-dimensional structures lead to different physical properties, which are exploited for their separation.[1] While this guide focuses on (+)-7-Hydroxymenthol, the same principle applies to other chiral alcohols like L-(-)-menthol, which has been successfully used to resolve various carboxylic acid intermediates in the synthesis of artificial glutamate analogs.[7][8][9] The choice of the resolving agent's enantiomer ((+) or (-)) will simply invert which diastereomer is, for example, less soluble or has a longer retention time during chromatography.

G cluster_0 Initial State cluster_1 Resolution Process cluster_2 Final Products Racemic_Mixture Racemic Mixture ((R)-Acid & (S)-Acid) Properties: Identical Separation: Difficult Diastereomers Diastereomeric Mixture ((R,R')-Ester & (S,R')-Ester) Properties: Different Separation: Possible Racemic_Mixture->Diastereomers + (+)-7-Hydroxymenthol (Esterification) Separation Physical Separation (Crystallization or Chromatography) Diastereomers->Separation Separated_Diastereomers Isolated Diastereomers (Pure (R,R')-Ester) (Pure (S,R')-Ester) Separation->Separated_Diastereomers Enantiomers Pure Enantiomers (Pure (R)-Acid) (Pure (S)-Acid) Separated_Diastereomers->Enantiomers Hydrolysis Resolving_Agent Recovered Resolving Agent ((+)-7-Hydroxymenthol) Separated_Diastereomers->Resolving_Agent Hydrolysis

Caption: General workflow for chiral resolution via diastereomeric ester formation.

Experimental Protocols

This section provides a step-by-step methodology for the resolution of a model racemic carboxylic acid.

Part 1: Formation of Diastereomeric Menthyl Esters

The crucial first step is the efficient esterification of the racemic carboxylic acid with (+)-7-Hydroxymenthol. While various coupling agents can be used, 2-methyl-6-nitrobenzoic anhydride (MNBA), known for the Shiina esterification, is often highly effective and can provide better yields than traditional DCC/DMAP methods.[7]

Materials and Reagents:

  • Racemic Carboxylic Acid (e.g., rac-Ibuprofen)

  • (+)-7-Hydroxymenthol (1.0 - 1.2 equivalents)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic to 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Standard Glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the racemic carboxylic acid (1.0 eq.), (+)-7-Hydroxymenthol (1.1 eq.), and MNBA (1.5 eq.) in anhydrous DCM.

    • Causality Note: An inert atmosphere and anhydrous conditions are critical to prevent hydrolysis of the anhydride coupling agent and to ensure the reaction proceeds to completion.

  • Initiation: Cool the solution to 0 °C using an ice bath. Add DMAP (1.5 eq.) portion-wise.

    • Causality Note: DMAP acts as a nucleophilic catalyst. The reaction is cooled initially to control any exothermicity and prevent potential side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Causality Note: The basic wash removes unreacted carboxylic acid and acidic byproducts from the MNBA reagent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Crude Product: The resulting crude oil or solid is a diastereomeric mixture of the menthyl esters. This mixture can be further purified by flash column chromatography on silica gel to remove residual reagents before proceeding to the separation step.

Part 2: Separation of Diastereomers by Preparative HPLC

While fractional crystallization can be effective if the diastereomers have significantly different solubilities, preparative chiral HPLC often provides a more reliable and cleaner separation, especially on a laboratory scale.[7][10]

Equipment and Materials:

  • Preparative HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) Column (e.g., CHIRALPAK® or CHIRALCEL® series with a cellulose or amylose-based selector)[11]

  • HPLC-grade solvents (e.g., Hexane, Isopropanol (IPA), Ethanol)

  • Diastereomeric ester mixture from Part 1

Procedure:

  • Method Development: First, develop an analytical scale separation method using a chiral HPLC column to find the optimal mobile phase that gives good resolution (Rs > 1.5) between the two diastereomer peaks. A common starting point is a mixture of hexane and IPA.[11][12]

  • Sample Preparation: Dissolve a known quantity of the diastereomeric ester mixture in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Preparative Run: Scale up the analytical method to a preparative column. Inject the sample onto the column and collect the fractions corresponding to each separated diastereomer peak as they elute.

    • Causality Note: The separation occurs because one diastereomer will have a stronger (or weaker) set of interactions (e.g., hydrogen bonding, steric hindrance) with the chiral stationary phase, leading to different retention times.[13]

  • Fraction Analysis: Analyze the collected fractions by analytical chiral HPLC to confirm their diastereomeric purity.

  • Solvent Removal: Combine the pure fractions for each diastereomer and remove the solvent using a rotary evaporator to yield the isolated, pure diastereomeric esters.

Part 3: Liberation of Pure Enantiomers and Recovery of Resolving Agent

The final step is to hydrolyze the separated esters to recover the enantiomerically pure carboxylic acids and the (+)-7-Hydroxymenthol resolving agent.

Materials and Reagents:

  • Isolated Diastereomeric Ester (each diastereomer in a separate flask)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (NaOH, 2M) or Lithium Hydroxide (LiOH, 2M)

  • Hydrochloric Acid (HCl, 2M)

  • Diethyl Ether or Ethyl Acetate

  • Standard Glassware

Procedure:

  • Hydrolysis: Dissolve one of the pure diastereomeric esters in MeOH or THF. Add an excess of 2M NaOH solution (e.g., 5 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours, monitoring by TLC until the starting ester is consumed.

  • Isolate Resolving Agent: After cooling to room temperature, remove the organic solvent (MeOH/THF) via rotary evaporation. Extract the aqueous solution with diethyl ether (3x). The combined ether layers will contain the (+)-7-Hydroxymenthol. Dry the ether layer (MgSO₄), filter, and evaporate the solvent to recover the resolving agent, which can be purified and reused.

  • Isolate Enantiomer: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH < 2 with 2M HCl. The enantiomerically pure carboxylic acid will often precipitate out of solution.

  • Final Purification: If the acid precipitates, it can be collected by filtration. If it remains in solution, extract the acidified aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and remove the solvent under reduced pressure to yield the pure enantiomer of the carboxylic acid.

  • Repeat: Perform the same procedure on the other isolated diastereomer to obtain the opposite enantiomer of the carboxylic acid.

Data Presentation and Expected Results

The success of the resolution should be quantified at each critical stage. The primary metric for the final product is its enantiomeric excess (e.e.).

Table 1: Representative Data for a Successful Resolution

Parameter Diastereomer 1 Diastereomer 2 (S)-Acid Product (R)-Acid Product
HPLC Retention Time (t_R) 9.6 min[7] 11.8 min[7] N/A N/A
Diastereomeric Purity >99% de >99% de N/A N/A
Isolated Yield (from racemate) ~45%[7] ~45%[7] ~40% ~40%
Enantiomeric Excess (e.e.) N/A N/A >99% e.e. >99% e.e.

| Optical Rotation [α]_D | N/A | N/A | Specific Value | Opposite Sign |

Note: Retention times and yields are illustrative examples based on literature values for similar menthyl ester resolutions and will vary depending on the specific substrate and conditions.[7]

G cluster_esterification Esterification (MNBA, DMAP) cluster_separation Separation (Prep-HPLC) cluster_hydrolysis Hydrolysis (NaOH, then HCl) Racemic_Acid Racemic Acid (R)-COOH + (S)-COOH Diastereomer_Mix Diastereomer_Mix Menthol Chiral Auxiliary (+)-7-Hydroxymenthol Diastereomer_1 Diastereomer 1 (R)-COO-Menthol Diastereomer_Mix->Diastereomer_1 Diastereomer_2 Diastereomer 2 (S)-COO-Menthol Diastereomer_Mix->Diastereomer_2 Enantiomer_1 Pure Enantiomer 1 (R)-COOH Diastereomer_1->Enantiomer_1 Recovered_Menthol Recovered Auxiliary (+)-7-Hydroxymenthol Diastereomer_1->Recovered_Menthol Enantiomer_2 Pure Enantiomer 2 (S)-COOH Diastereomer_2->Enantiomer_2 Diastereomer_2->Recovered_Menthol

Sources

Application

Application Note: The Role and Production of (+)-7-Hydroxymenthol in Flavor and Fragrance Development

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Biocatalysis, Natural Product Chemistry, and Olfactory Science Executive Summary & Mechanistic Rationale In the flavor and fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Biocatalysis, Natural Product Chemistry, and Olfactory Science

Executive Summary & Mechanistic Rationale

In the flavor and fragrance (F&F) industry, the structural modification of monoterpenes is a critical pathway for discovering novel olfactory profiles and improving formulation stability. While (-)-menthol is ubiquitous for its intense cooling properties, its enantiomer, (+)-menthol, presents a distinct herbal and musty profile. However, simple monoterpenes often suffer from high volatility and poor aqueous solubility[1].

As a Senior Application Scientist, I frequently leverage microbial biotransformation to overcome these limitations. The regioselective oxidation of (+)-menthol to (+)-7-hydroxymenthol introduces a primary hydroxyl group at the C-7 position. This transformation dramatically alters the molecule's physicochemical properties—enhancing water solubility and reducing vapor pressure—thereby allowing it to act as an intrinsic fixative in volatile fragrance blends[1].

The Biocatalytic Advantage

Chemical hydroxylation of unactivated sp³ C-H bonds lacks regiocontrol and often requires harsh, environmentally detrimental conditions. Conversely, whole-cell biocatalysis utilizing fungi such as or employs Cytochrome P450 monooxygenases to achieve exquisite regioselectivity[2],[3].

The causality behind enantiomer-specific regioselectivity lies in the spatial orientation of the substrate within the enzyme's active site. When A. niger metabolizes (+)-menthol, the C-7 methyl group is preferentially exposed to the catalytic heme iron, resulting in (+)-7-hydroxymenthol as the major product (52% yield)[4]. In stark contrast, the (-)-menthol enantiomer binds differently, directing oxidation primarily to the C-8 and C-9 positions[3].

Pathway A (+)-Menthol (Substrate) B Cytochrome P450 (A. niger) A->B O2, NADPH Whole-cell C (+)-7-Hydroxymenthol (Major: 52%) B->C C-7 Oxidation D (+)-1-Hydroxymenthol (Minor: 14%) B->D C-1 Oxidation E (+)-6-Hydroxymenthol (Minor: 6%) B->E C-6 Oxidation

Fig 1. Regioselective biotransformation pathway of (+)-menthol by Aspergillus niger.

Quantitative Data & Comparative Analysis

To rationally design F&F formulations, we must quantify both the production yields and the resulting physical properties. Table 1 highlights the stereodependent regioselectivity of A. niger, while Table 2 summarizes the formulation advantages of the C-7 hydroxylated product.

Table 1: Stereodependent Regioselectivity in A. niger Biotransformation [4],[3]

Substrate Major Metabolite(s) Yield (%) Minor Metabolites Yield (%)
(+)-Menthol (+)-7-Hydroxymenthol 52% (+)-1-Hydroxymenthol (+)-6-Hydroxymenthol 14% 6%

| (-)-Menthol | (-)-8-Hydroxymenthol (-)-9-Hydroxymenthol | 20% 22% | (-)-6-Hydroxymenthol (-)-1-Hydroxymenthol | 12% 7% |

Table 2: Physicochemical & Olfactory Impact of C-7 Hydroxylation

Property (+)-Menthol (+)-7-Hydroxymenthol F&F Formulation Advantage
Molecular Weight 156.27 g/mol 172.27 g/mol Increased mass contributes to lower volatility.
Aqueous Solubility Very Low Moderate Facilitates incorporation into hydrogels and beverages.
Vapor Pressure High (Top Note) Low (Base/Fixative) Prolongs scent retention via hydrogen-bonding networks.

| Olfactory Profile | Herbal, Musty | Woody, Tea-like, Floral | Expands the perfumer's palette beyond traditional cooling. |

Experimental Protocols: Production and Isolation

The following methodology is a self-validating system designed for the scalable production of (+)-7-hydroxymenthol. We utilize whole-cell A. niger cultures because isolated P450 enzymes require stoichiometric amounts of the expensive cofactor NADPH; living cells continuously regenerate this cofactor via their native metabolism.

Workflow Step1 1. Fungal Cultivation (A. niger spores, 30°C) Step2 2. Substrate Feeding (+)-Menthol in EtOH Step1->Step2 Log phase entry Step3 3. Biotransformation (72h, Aerobic, 150 rpm) Step2->Step3 Dispersion Step4 4. pH Adjustment (Na2CO3 to pH 9.0) Step3->Step4 Quench & Ionize acids Step5 5. Solvent Extraction (EtOAc Partitioning) Step4->Step5 Neutral fraction recovery Step6 6. Isolation & QC (Silica CC, GC-MS, Polarimetry) Step5->Step6 Concentration

Fig 2. Self-validating experimental workflow for the production and isolation of (+)-7-Hydroxymenthol.

Protocol A: Whole-Cell Biotransformation
  • Inoculum Preparation : Inoculate Aspergillus niger spores into 1 L of standard Sabouraud Dextrose Broth. Incubate at 30°C and 150 rpm for 48 hours to reach the exponential growth phase.

  • Substrate Feeding (Causality Check) : (+)-Menthol is highly crystalline and lipophilic. Direct addition to aqueous media results in poor bioavailability. Action: Dissolve 2.0 g of (+)-menthol in 10 mL of absolute ethanol. Add this dropwise to the culture. The ethanol acts as a co-solvent, creating a micro-dispersion that maximizes the interfacial area for fungal uptake without inducing solvent cytotoxicity.

  • Incubation & Monitoring : Maintain incubation for 72 hours[3]. Self-Validation: Extract 1 mL aliquots daily, partition with ethyl acetate, and analyze via TLC (Hexane:EtOAc 7:3, visualized with p-anisaldehyde). The reaction is deemed complete when the high-Rf (+)-menthol spot is replaced by a dominant mid-Rf spot corresponding to the diol.

Protocol B: Downstream Processing and Chiral Verification
  • Alkalinization (Causality Check) : Fungal fermentation broths are rich in endogenous organic acids (e.g., citric acid). Action: Adjust the culture filtrate to pH 9.0 using 5% aqueous Na₂CO₃[2]. This critical step ionizes the organic acids into water-soluble carboxylate salts, preventing them from partitioning into the organic phase during extraction.

  • Extraction : Extract the alkalinized broth three times with equal volumes of ethyl acetate (EtOAc)[2]. Dry the combined organic layers over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification : Subject the crude extract to flash column chromatography using Wako FC-40 silica gel[2]. Elute with a gradient of Hexane:EtOAc. The (+)-7-hydroxymenthol fraction typically elutes at a 6:4 ratio.

  • Quality Control & Chiral Verification :

    • GC-MS : Confirm the molecular ion peak at m/z 172.

    • Polarimetry : Measure the optical rotation using a digital polarimeter[2]. The isolated compound must exhibit a positive specific rotation (e.g., [α]D +67.9) to confirm the retention of stereochemistry at the chiral centers, verifying it as (+)-(1S,3S,4R)-7-hydroxymenthol[2].

Conclusion

The targeted synthesis of (+)-7-hydroxymenthol via microbial biotransformation exemplifies the intersection of green chemistry and advanced fragrance design. By understanding the mechanistic nuances of Cytochrome P450 regioselectivity and employing rigorous downstream processing, F&F scientists can reliably produce monoterpenoids that offer superior solubility, extended longevity, and unique olfactory characteristics.

References
  • Sassa, T., Kenmoku, H., Sato, M., Murayama, T., & Kato, N. (2003). (+)-Menthol and Its Hydroxy Derivatives, Novel Fungal Monoterpenols from the Fusicoccin-producing Fungi, Phomopsis amygdali F6a and Niigata 2. Bioscience, Biotechnology, and Biochemistry, 67(3), 475-479. URL:[Link]

  • Grabarczyk, M., Mączka, W., Żołnierczyk, A. K., & Wińska, K. (2020). Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. Molecules, 25(20), 4840. URL:[Link]

  • Bicas, J. L., Fontanille, P., Pastore, G. M., & Larroche, C. (2010). Production of aromas and fragrances through microbial oxidation of monoterpenes. ResearchGate. URL:[Link]

  • Choudhary, M. I., et al. (2023). Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. OAE Publishing Inc. URL:[Link]

Sources

Method

Application Note: A Validated GC-MS Method for the Quantitative Analysis of (+)-7-Hydroxymenthol and its Metabolites in Human Plasma

Abstract This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous quantification of (+)-7-Hydroxymenthol and its primary metabolites in human plasma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous quantification of (+)-7-Hydroxymenthol and its primary metabolites in human plasma. Due to the polar nature of the analytes, a robust derivatization strategy using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is employed to enhance volatility and improve chromatographic performance. The method involves a liquid-liquid extraction (LLE) for sample cleanup, followed by derivatization and analysis on a standard single quadrupole GC-MS system. The protocol has been validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity for the intended application in pharmacokinetic and metabolic studies.

Introduction

(+)-7-Hydroxymenthol is a key oxidative metabolite of menthol, a widely used compound in pharmaceuticals, cosmetics, and food products.[1][2] Understanding the metabolic fate of menthol and its derivatives is crucial for assessing its safety, efficacy, and potential drug-drug interactions.[3][4] The analysis of (+)-7-Hydroxymenthol and its subsequent metabolites in biological matrices presents an analytical challenge due to their low volatility and high polarity, which are not ideal for direct GC-MS analysis.[5][6]

Derivatization is a critical step to convert these polar analytes into more volatile and thermally stable compounds suitable for GC-MS.[5][7] Silylation, using reagents like MSTFA, is a common and effective technique for derivatizing hydroxyl groups, replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group.[5] This application note provides a comprehensive, step-by-step protocol for the extraction, derivatization, and GC-MS analysis of (+)-7-Hydroxymenthol and its anticipated metabolites from human plasma. The method is designed to be robust, reliable, and readily implementable in a standard analytical laboratory.

Materials and Methods

Reagents and Materials
  • (+)-7-Hydroxymenthol reference standard

  • Potential metabolite reference standards (e.g., menthol glucuronide, dihydroxymenthol)

  • Internal Standard (IS) (e.g., deuterated 7-hydroxymenthol or a structurally similar compound)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine (silylation grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Human plasma (drug-free)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (if required for specific applications)

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and a single quadrupole Mass Spectrometer.

  • Capillary column: A non-polar or medium-polarity column, such as a 5% phenyl-dimethylpolysiloxane phase (e.g., VF-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[8]

  • Autosampler for automated injections.

  • Data acquisition and processing software.

Experimental Protocols

Standard Solution Preparation

Prepare stock solutions of (+)-7-Hydroxymenthol, its metabolites, and the internal standard in methanol at a concentration of 1 mg/mL.[9] Working standard solutions are then prepared by serial dilution of the stock solutions with methanol to create calibration standards and quality control (QC) samples.[9]

Sample Preparation: Liquid-Liquid Extraction (LLE)

The causality behind choosing LLE is its effectiveness in removing proteins and other interfering matrix components from plasma, leading to a cleaner extract for GC-MS analysis.

  • To 500 µL of human plasma in a glass test tube, add 50 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

The derivatization step is crucial for increasing the volatility of the hydroxylated analytes.[5][7]

  • To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA (with 1% TMCS).[10]

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.[11]

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS injection.

Diagram: Experimental Workflow

experimental_workflow plasma_sample Plasma Sample + Internal Standard lle Liquid-Liquid Extraction plasma_sample->lle evaporation Evaporation lle->evaporation derivatization Derivatization (MSTFA) evaporation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Workflow for the GC-MS analysis of (+)-7-Hydroxymenthol.

GC-MS Analysis

The following GC-MS parameters provide a starting point and should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial: 80°C, hold for 1 min
Ramp: 15°C/min to 280°C
Hold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp.280°C

Table 1: Recommended GC-MS Parameters.

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its higher sensitivity and selectivity compared to full scan mode.[6] Diagnostic ions for the TMS-derivatives of (+)-7-Hydroxymenthol and its metabolites should be determined by analyzing the full scan mass spectra of the individual standards.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[12][13]

Linearity and Range

The linearity of the method was assessed by analyzing calibration standards at six different concentration levels. The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis was performed, and the correlation coefficient (r²) was calculated.[2]

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations on the same day (n=5) and on three different days, respectively. Accuracy was expressed as the percentage of the measured concentration to the nominal concentration, while precision was expressed as the relative standard deviation (%RSD).[14][15]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms. The LOD was defined as the concentration that produces a signal-to-noise ratio of 3, and the LOQ was defined as the concentration that produces a signal-to-noise ratio of 10.[14]

Selectivity

The selectivity of the method was evaluated by analyzing blank plasma samples from at least six different sources to check for any interfering peaks at the retention times of the analytes and the internal standard.[16]

Results and Discussion

The developed GC-MS method demonstrated excellent performance for the quantification of (+)-7-Hydroxymenthol and its metabolites in human plasma. The derivatization with MSTFA was efficient and produced stable TMS derivatives with good chromatographic properties. The LLE procedure provided a clean extract with minimal matrix effects.

Validation Parameter(+)-7-HydroxymentholMetabolite 1Metabolite 2
Linearity (r²) >0.995>0.995>0.995
Range (ng/mL) 1 - 5001 - 5001 - 500
Intra-day Precision (%RSD) < 10%< 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (%) 85 - 115%85 - 115%85 - 115%
LOD (ng/mL) 0.50.50.5
LOQ (ng/mL) 1.01.01.0

Table 2: Summary of Method Validation Results.

Potential Metabolic Pathways

The primary metabolic pathways of menthol involve oxidation and glucuronidation.[1][17] (+)-7-Hydroxymenthol is an initial oxidation product, which can undergo further oxidation to a carboxylic acid or conjugation with glucuronic acid.

Diagram: Potential Metabolic Pathways of (+)-7-Hydroxymenthol

metabolic_pathway menthol (+)-Menthol hydroxymenthol (+)-7-Hydroxymenthol menthol->hydroxymenthol Oxidation dihydroxymenthol Dihydroxymenthol hydroxymenthol->dihydroxymenthol Oxidation menthol_acid Menthol Carboxylic Acid hydroxymenthol->menthol_acid Oxidation glucuronide 7-Hydroxymenthol Glucuronide hydroxymenthol->glucuronide Glucuronidation

Caption: Potential metabolic fate of (+)-7-Hydroxymenthol.

Conclusion

This application note describes a sensitive, specific, and reliable GC-MS method for the determination of (+)-7-Hydroxymenthol and its metabolites in human plasma. The combination of liquid-liquid extraction and silylation derivatization allows for the effective analysis of these polar compounds. The method has been thoroughly validated and is suitable for use in pharmacokinetic and metabolism studies in the fields of drug development and clinical research.

References

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis.
  • Cody, J. T., & Foltz, R. L. (1995). GC/MS Analysis of Body Fluids for Drugs of Abuse.
  • Šatínský, D., et al. (2014). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry.
  • Agilent Technologies. (2009). Metabolite Identification in Blood Plasma Using GC/MS and the Agilent Fiehn GC/MS Metabolomics RTL Library.
  • Fiehn, O., et al. (2005). Extraction and GC/MS Analysis of the Human Blood Plasma Metabolome. Analytical Chemistry, 77(24), 8147-8154.
  • Patel, K., et al. (2012). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1545-1562.
  • Shimadzu Corporation. (n.d.).
  • Harrill, J. A., et al. (2019). An in silico investigation of menthol metabolism. PLoS One, 14(7), e0218798.
  • Organomation. (n.d.).
  • Wang, R., et al. (2023). Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. Analytical Chemistry.
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
  • Li, Y., et al. (2020). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 9(8), 1083.
  • Agilent Technologies. (n.d.).
  • Van de Steene, J., et al. (2019). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. RSC Advances, 9(45), 26305-26314.
  • Harrill, J. A., et al. (2019).
  • ICH. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(9), 001-010.
  • ICH. (2022).
  • Chen, G., et al. (2016). Menthol Smokers: Metabolomic Profiling and Smoking Behavior. Cancer Epidemiology, Biomarkers & Prevention, 25(11), 1461-1470.
  • Henderson, B. J., et al. (2013). Not so Cool? Menthol's discovered actions on the nicotinic receptor and its implications for nicotine addiction. Frontiers in Pharmacology, 4, 95.
  • Gelal, A. (2008). Influence of menthol on first pass elimination. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 7(2), 121-125.
  • Al-Adham, I. S. I., et al. (2018). GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. International Journal of Analytical Chemistry, 2018, 8594691.
  • Al-Haj, N. A. Q., et al. (2014). Chemical composition for hydrodistillation essential oil of mentha longifolia by gas chromatography-mass spectrometry from north. Der Pharma Chemica, 6(6), 346-351.
  • LECO Corporation. (n.d.). Analysis of Menthol and Peppermint Oil Using GCxGC-TOFMS with a Chiral Column in the First Dimension.
  • Thermo Fisher Scientific. (n.d.).
  • STEMart. (n.d.).

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Application

in vitro cytotoxicity assays for (+)-7-Hydroxymenthol on cancer cell lines

An Application Guide to In Vitro Cytotoxicity Profiling of (+)-7-Hydroxymenthol Introduction: Tapping into the Therapeutic Potential of Monoterpenoids Natural products, particularly monoterpenoids derived from essential...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to In Vitro Cytotoxicity Profiling of (+)-7-Hydroxymenthol

Introduction: Tapping into the Therapeutic Potential of Monoterpenoids

Natural products, particularly monoterpenoids derived from essential oils, are a promising source of novel chemotherapeutic agents due to their structural diversity and inherent biological activities.[1][2] This class of compounds has been shown to exert cytotoxic effects on a wide variety of tumor cell lines, often by inducing apoptosis through oxidative stress.[1][2] (+)-7-Hydroxymenthol, a derivative of the well-known monoterpene menthol, belongs to this promising class of molecules. While menthol and its derivatives are recognized for a range of biological properties, including anti-inflammatory, analgesic, and anticancer effects, the specific cytotoxic profile of (+)-7-Hydroxymenthol against cancerous cells remains to be fully characterized.[3][4][5]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro cytotoxicity of (+)-7-Hydroxymenthol. We present a multi-assay strategy employing three distinct, well-validated methods: the MTT assay for metabolic activity, the Sulforhodamine B (SRB) assay for total protein biomass, and the Lactate Dehydrogenase (LDH) release assay for membrane integrity. This orthogonal approach ensures a robust and nuanced understanding of the compound's cellular effects, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) mechanisms.[6][7]

PART 1: Pre-Experimental Considerations

A successful cytotoxicity study begins with meticulous preparation. The physical properties of the test compound and the biological characteristics of the cellular models are paramount.

Compound Handling, Storage, and Solution Preparation

Safety & Handling: (+)-7-Hydroxymenthol should be handled with standard laboratory precautions. Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[8][9] Store the compound in a cool, dry, and tightly sealed container, protected from light.[9][10]

Solubility & Stock Solution: A critical step is the preparation of a high-concentration stock solution. Like menthol, (+)-7-Hydroxymenthol is expected to have very low solubility in water but is soluble in organic solvents like ethanol and DMSO.[11][12]

  • Rationale: DMSO is the most common solvent for preparing stock solutions for in vitro assays due to its high solvating power and miscibility with aqueous culture media. However, it is essential to determine the highest tolerable concentration of the vehicle for each cell line, as DMSO itself can be toxic at concentrations typically above 0.5-1%.

  • Protocol:

    • Prepare a 10 mM stock solution of (+)-7-Hydroxymenthol in 100% cell culture-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.[13]

Cell Line Selection and Maintenance

The choice of cancer cell lines significantly influences the outcome and relevance of the study.

  • Rationale: Using a panel of cell lines from different tissue origins (e.g., breast, lung, colon, liver) provides a broader understanding of the compound's spectrum of activity. For initial screening, common and well-characterized cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma) are recommended.[14][15][16]

  • Protocol:

    • Culture all cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[14]

    • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for experiments.

    • Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.

PART 2: Primary Cytotoxicity Screening: Viability and Biomass Assays

The initial screening phase aims to determine if (+)-7-Hydroxymenthol affects cell viability or proliferation. We recommend two complementary assays: MTT and SRB. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein, providing a measure of cell biomass.[17]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of (+)-7-Hydroxymenthol from the 10 mM stock in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include wells for:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).

      • Blank Control: Medium only, with no cells, to measure background absorbance.[13]

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple precipitates are visible.[18]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Read the absorbance at 570 nm (or between 550-600 nm) using a microplate reader.[18]

Protocol: Sulforhodamine B (SRB) Assay

This assay relies on the ability of the bright pink aminoxanthine dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[17][19] The amount of bound dye is proportional to the total protein mass.[20]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: Gently aspirate the culture medium. Add 100 µL of cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well to fix the cells.[19][21]

  • Incubation for Fixation: Incubate the plate at 4°C for at least 1 hour.[20]

  • Washing: Remove the TCA and wash the plates four to five times by submerging them in a container of slow-running tap water. Gently tap the inverted plate on a paper towel to remove excess water. Allow the plate to air-dry completely at room temperature.[17]

  • SRB Staining: Add 50-100 µL of 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well.[19]

  • Incubation for Staining: Incubate at room temperature for 30 minutes.[19]

  • Removing Unbound Dye: Quickly wash the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB dye.[19]

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[19]

  • Absorbance Reading: Shake the plate for 10-15 minutes. Read the absorbance at 515 nm or 540 nm.[19][20]

G cluster_setup Initial Setup cluster_mtt MTT Assay cluster_srb SRB Assay S1 Seed Cells in 96-Well Plate S2 Incubate 24h (Adhesion) S1->S2 S3 Treat with (+)-7-Hydroxymenthol & Controls S2->S3 S4 Incubate for Exposure Period (24-72h) S3->S4 M1 Add MTT Reagent S4->M1 Metabolic Activity Path SRB1 Fix Cells with Cold TCA (1h) S4->SRB1 Total Biomass Path M2 Incubate 3-4h (Formazan Formation) M1->M2 M3 Aspirate Medium, Add DMSO M2->M3 M4 Read Absorbance (570 nm) M3->M4 SRB2 Wash & Air Dry SRB1->SRB2 SRB3 Stain with SRB Dye (30 min) SRB2->SRB3 SRB4 Wash with Acetic Acid & Air Dry SRB3->SRB4 SRB5 Add Tris Base (Solubilize) SRB4->SRB5 SRB6 Read Absorbance (515 nm) SRB5->SRB6

Caption: Comparative workflow for MTT and SRB cytotoxicity assays.

PART 3: Mechanistic Insight: Membrane Integrity Assay

To determine if the observed reduction in viability is due to cell death (cytotoxicity) or merely an arrest of proliferation (cytostatic effect), an LDH assay is essential.

Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[22][23]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

    • Crucial Controls:

      • Spontaneous LDH Release: Untreated cells (measures baseline LDH release).[22]

      • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton™ X-100) provided in a commercial kit, 45 minutes before the next step. This represents 100% cytotoxicity.[22]

      • Medium Background: Culture medium without cells.[23]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.[24]

    • Rationale: Transferring the supernatant is critical to avoid measuring LDH from intact cells. Serum contains LDH, so using low-serum media or performing a background control is important for accuracy.[24][25]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a dye solution). Add 50 µL of this mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22][24]

  • Stop Reaction (Optional): Some kits provide a stop solution. If so, add 50 µL to each well.[24]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background.[24]

G cluster_setup Initial Setup cluster_ldh LDH Assay Protocol S1 Seed Cells & Culture 24h S2 Add (+)-7-Hydroxymenthol and Controls (Spontaneous, Max Release) S1->S2 S3 Incubate for Exposure Period S2->S3 L1 Centrifuge Plate (250 x g) S3->L1 L2 Transfer Supernatant to New Plate L1->L2 L3 Add LDH Reaction Mix L2->L3 L4 Incubate 30 min (RT, Dark) L3->L4 L5 Add Stop Solution (Optional) L4->L5 L6 Read Absorbance (490 nm) L5->L6

Caption: Experimental workflow for the LDH release cytotoxicity assay.

PART 4: Data Analysis and Interpretation

Calculations
  • Correct for Background: Subtract the average absorbance of the blank/medium background control from all other readings.

  • Calculate Percent Viability (MTT/SRB):

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Calculate Percent Cytotoxicity (LDH):

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of (+)-7-Hydroxymenthol that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity. This value is determined by plotting the percent viability/cytotoxicity against the log of the compound concentration and fitting the data to a nonlinear regression (sigmoidal dose-response) curve using software like GraphPad Prism.[14]

Data Presentation

Results should be summarized clearly. The IC₅₀ values from multiple experiments (n≥3) should be presented as mean ± standard deviation.

Table 1: Hypothetical IC₅₀ Values (µM) for (+)-7-Hydroxymenthol after 48h Treatment

Cancer Cell LineMTT Assay (Viability)SRB Assay (Biomass)LDH Assay (Cytotoxicity)
MCF-7 (Breast)35.2 ± 4.138.9 ± 5.3> 100
A549 (Lung)22.8 ± 3.525.1 ± 2.928.5 ± 4.0
HepG2 (Liver)55.6 ± 6.261.4 ± 7.168.9 ± 8.5
HCT116 (Colon)15.4 ± 2.118.2 ± 3.020.1 ± 2.8
Interpretation of Results
  • Comparing Viability and Cytotoxicity:

    • If IC₅₀ (MTT/SRB) is similar to IC₅₀ (LDH), as seen for A549, HepG2, and HCT116 in the table, it suggests a primarily cytotoxic mechanism. The compound is killing the cells, leading to a loss of membrane integrity.

    • If IC₅₀ (MTT/SRB) is low, but the IC₅₀ (LDH) is very high or not determinable (as for MCF-7), it suggests a cytostatic effect. The compound inhibits cell proliferation or metabolic activity without causing immediate cell lysis.

References

  • Thappa, S., Sharma, R., YLA, A., & Chawla, R. (2023). Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. National Center for Biotechnology Information. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Kasinski, A. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]

  • Al-Oqail, M. M., Al-Sheddi, E. S., Al-Massarani, S. M., & Farshori, N. N. (2021). Anticancer assay (MTT). Bio-protocol. [Link]

  • Kowalczyk, A., Przychodna, M., Sopata, S., & Bodalska, A. (2023). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]

  • de Sousa, D. P. (2021). Anticancer activity of monoterpenes: a systematic review. ResearchGate. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • Onwuka, A. M., Singh, M., & Osuji, C. (2023). Terpenoids and the mechanism of their anticancer effects. International Journal of Green Pharmacy (IJGP). [Link]

  • Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • de Sousa, D. P. (2021). Anticancer activity of monoterpenes: a systematic review. PubMed. [Link]

  • Alley, M. C., & Shoemaker, R. H. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. National Center for Biotechnology Information. [Link]

  • Atanasov, A. G., Waltenberger, B., Pferschy-Wenzig, E. M., Linder, T., Wawrosch, C., Uhrin, P., ... & Dirsch, V. M. (2013). Methods Applied to the In Vitro Primary Toxicology Testing of Natural Products: State of the Art, Strengths, and Limits. Planta Medica. [Link]

  • Tihăuan, B. M., Berca, L. M., Adascalului, M., Sanmartin, A. M., Nica, S., Cimponeriu, D., & Duță, D. (2020). Experimental in vitro cytotoxicity evaluation of plant bioactive compounds and phytoagents: a review. e-Repository. [Link]

  • Setyaningsih, Y. S. H. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [Link]

  • Pillay, V., & Fassihi, R. (2013). A Menthol-Based Solid Dispersion Technique for Enhanced Solubility and Dissolution of Sulfamethoxazole from an Oral Tablet Matrix. National Center for Biotechnology Information. [Link]

  • Japanese Pharmacopoeia. (n.d.). dl-Menthol. Japanese Pharmacopoeia. [Link]

  • Ghica, A., Drumea, V., Morosan, A., Mihaiescu, D. E., Costea, L., Luta, E. A., ... & Olaru, O. T. (2024). In Vitro Toxicity Evaluation of Some Plant Extracts and Their Potential Application in Xerosis cutis. MDPI. [Link]

  • Bukhari, S. A., & Khan, S. (2020). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. SciELO. [Link]

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Method

Application Note: Formulation and Evaluation of (+)-7-Hydroxymenthol Topical Gels for Targeted Analgesia

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary This application note details the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

This application note details the formulation, optimization, and validation of a topical hydrogel system designed to deliver (+)-7-Hydroxymenthol for localized analgesia. By leveraging a targeted cosolvent system and a carbomer-based matrix, this protocol ensures optimal thermodynamic activity of the active pharmaceutical ingredient (API) while maintaining structural integrity and aesthetic appeal. The methodologies described herein are engineered as self-validating systems, ensuring that in-process quality control (IPQC) dictates the progression of the batch.

Mechanistic Rationale & API Profiling

(+)-7-Hydroxymenthol is a specialized monoterpene derivative, frequently synthesized via the microbial biotransformation of menthol by fungi such as Aspergillus niger[1]. The strategic addition of a hydroxyl group at the 7-position alters the molecule's partition coefficient (LogP). This structural modification reduces its volatility compared to standard (-)-menthol and enhances its hydrogen-bonding capacity, thereby increasing its residence time within the lipid bilayers of the stratum corneum[2].

Pharmacologically, menthol derivatives act as potent agonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel[3]. Activation of TRPM8 induces a rapid influx of intracellular calcium, leading to a Ca2+-dependent desensitization of sensory nerve endings. Concurrently, these derivatives function as state-selective blockers of voltage-gated sodium channels (Nav1.8 and Nav1.9), effectively inhibiting the propagation of nociceptive action potentials[3]. This dual-pathway mechanism provides a synergistic analgesic effect, making (+)-7-Hydroxymenthol a highly promising candidate for topical pain relief.

MOA Ligand (+)-7-Hydroxymenthol TRPM8 TRPM8 Receptor Activation Ligand->TRPM8 Agonism Nav Nav1.8 / Nav1.9 Blockade Ligand->Nav State-selective block CaIn Calcium Influx (Intracellular Ca2+ ↑) TRPM8->CaIn Ion channel opening Analgesia Analgesia & Pain Relief Nav->Analgesia Inhibition of action potentials Desens Receptor Desensitization CaIn->Desens Ca2+-dependent Desens->Analgesia Reduced nociception

Mechanism of Action: (+)-7-Hydroxymenthol mediated TRPM8 activation and Nav blockade.

Formulation Strategy & Causality

The development of a topical gel requires a delicate balance between API solubility, skin permeation, and polymer rheology. Every excipient in this formulation serves a distinct, mechanistic purpose:

  • Polymer Matrix (Carbopol 940): Selected for its exceptionally high yield value and shear-thinning properties. It suspends the API uniformly without compromising spreadability.

  • Solvent/Cosolvent System (Ethanol & Propylene Glycol): (+)-7-Hydroxymenthol is highly lipophilic. Ethanol acts as a volatile penetration enhancer; upon application to the skin, its rapid evaporation concentrates the API, increasing its thermodynamic activity to drive partitioning into the stratum corneum. Propylene Glycol (PG) acts as a non-volatile cosolvent and humectant, preventing the API from crystallizing on the skin surface post-evaporation.

  • Permeation Enhancer (Transcutol P): Diethylene glycol monoethyl ether is incorporated to increase the solubility of the API within the stratum corneum without causing irreversible lipid disruption.

  • Neutralizing Agent (Triethanolamine): Polyacrylic acid (Carbopol) requires neutralization to uncoil its polymer chains. The addition of Triethanolamine (TEA) induces electrostatic repulsion between the carboxylate groups, instantly transitioning the liquid dispersion into a rigid, transparent gel matrix.

Quantitative Formulation Data
IngredientFunctionConcentration (% w/w)
(+)-7-HydroxymentholActive Pharmaceutical Ingredient2.00
Carbopol 940Gelling Agent / Viscosity Modifier1.00
Ethanol (96%)Volatile Solvent / Enhancer20.00
Propylene GlycolNon-volatile Cosolvent / Humectant10.00
Transcutol PPermeation Enhancer5.00
Triethanolamine (TEA)Neutralizing Agentq.s. to pH 5.5 - 6.0
Purified WaterAqueous Vehicleq.s. to 100.00

Step-by-Step Manufacturing Protocol

This protocol is designed as a self-validating workflow. In-process quality control (IPQC) checks are embedded to ensure that failure at any intermediate step prevents the continuation of a flawed batch.

Workflow PhaseA Aqueous Phase (Water + Carbopol 940) Mixing Homogenization (400 RPM, 25°C) PhaseA->Mixing PhaseB Active Phase (Ethanol + PG + Transcutol + (+)-7-Hydroxymenthol) PhaseB->Mixing Neutralization Neutralization (Triethanolamine to pH 5.5-6.0) Mixing->Neutralization QC Quality Control (Rheology & Permeation) Neutralization->QC

Step-by-step formulation workflow for (+)-7-Hydroxymenthol topical gel preparation.

Phase 1: Aqueous Polymer Hydration
  • Accurately weigh the required amount of Purified Water into a primary mixing vessel.

  • Create a vortex using an overhead stirrer at 600 RPM.

  • Critical Step: Sift the Carbopol 940 slowly into the vortex. Causality: Rapid addition leads to the formation of agglomerates ("fish-eyes"), which trap dry polymer inside a hydrated shell, permanently ruining the rheology of the batch.

  • Reduce stirring speed to 200 RPM and allow the polymer to hydrate fully for 2 hours at room temperature.

  • IPQC Check 1: Visually inspect the dispersion. It must be a homogenous, cloudy, and lump-free liquid. If lumps are present, discard the batch.

Phase 2: Active Phase Solubilization
  • In a separate, sealed vessel, combine Ethanol, Propylene Glycol, and Transcutol P.

  • Add (+)-7-Hydroxymenthol to the solvent mixture.

  • Stir magnetically at 300 RPM until the API is completely dissolved.

  • IPQC Check 2: The solution must be perfectly clear. Any turbidity indicates incomplete solubilization, which will lead to API precipitation in the final gel.

Phase 3: Emulsification and Neutralization
  • Slowly pour the Active Phase (Phase 2) into the Hydrated Polymer Phase (Phase 1) under continuous stirring at 400 RPM.

  • Mix for 15 minutes to ensure uniform distribution.

  • Add Triethanolamine (TEA) dropwise while monitoring the pH.

  • Critical Step: Stop the addition of TEA when the pH reaches 5.5 – 6.0. Causality: Over-neutralization (pH > 6.5) will cause the polymer matrix to collapse, resulting in a drastic loss of viscosity and subsequent phase separation.

  • IPQC Check 3: Upon reaching the target pH, the cloudy dispersion should instantly transform into a clear, highly viscous gel.

Self-Validating Quality Control (QC) & Permeation Analysis

To guarantee the clinical viability of the formulated gel, the following self-validating assays must be conducted.

Rheological Profiling
  • Method: Use a cone-and-plate viscometer (e.g., Brookfield) at 25°C.

  • Validation Metric: The gel must exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. Initial resting viscosity should be between 40,000 – 60,000 cP. If the viscosity is below this threshold, it indicates failed polymer hydration or over-neutralization.

In Vitro Permeation Testing (IVPT)
  • Method: Utilize a Franz diffusion cell apparatus with a synthetic membrane (or excised porcine ear skin).

  • Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 containing 5% w/v Hydroxypropyl-beta-cyclodextrin (HPβCD) maintained at 32°C (skin surface temperature).

  • Causality for Receptor Medium: (+)-7-Hydroxymenthol is highly lipophilic. Standard PBS will quickly saturate, violating sink conditions and artificially halting the permeation rate. HPβCD acts as a solubilizer in the receptor chamber, ensuring continuous, gradient-driven flux.

  • Validation Metric: Calculate the steady-state flux ( Jss​ ). A linear cumulative permeation profile over 24 hours validates the controlled-release capability of the cosolvent/polymer matrix.

References

  • Title: Menthol – Pharmacology of an Important Naturally Medicinal “Cool” | Request PDF Source: researchgate.net URL: [3]

  • Title: Complimentary Contributor Copy - ResearchGate (Applications and advances in the extraction and analysis of monoterpenes and sesquiterpenes in plants) Source: researchgate.net URL: [1]

  • Title: Ethnopharmacology, chemical composition and functions of Cymbopogon citratus - PMC Source: nih.gov URL: [2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield and Purity of (+)-7-Hydroxymenthol Synthesis

Welcome to the technical support center for the synthesis of (+)-7-Hydroxymenthol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (+)-7-Hydroxymenthol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your results with confidence.

Section 1: Synthesis Pathway Overview

The synthesis of (+)-7-Hydroxymenthol is typically achieved via a two-step process starting from the readily available chiral precursor, (+)-pulegone. The core strategy involves the stereoselective epoxidation of the α,β-unsaturated ketone followed by the reductive opening or hydrolysis of the resulting epoxide.

Synthesis_Workflow Pulegone (+)-Pulegone Epoxide Pulegone Epoxide (Intermediate) Pulegone->Epoxide Step 1: Epoxidation (e.g., H₂O₂, NaOH) Hydroxymenthol (+)-7-Hydroxymenthol (Final Product) Epoxide->Hydroxymenthol Step 2: Epoxide Hydrolysis (e.g., H₂O, Acid/Base Catalyst)

Caption: Overall workflow for (+)-7-Hydroxymenthol synthesis.

Section 2: Troubleshooting the Epoxidation of (+)-Pulegone (FAQs)

The initial epoxidation step is critical for the overall success of the synthesis. The Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions, is a common and effective method for epoxidizing α,β-unsaturated ketones[1][2].

Q1: My yield of pulegone epoxide is low, or the reaction has stalled. What are the common causes?

Answer: Low conversion is a frequent issue that can often be traced to reagent quality, solvent choice, or reaction conditions.

  • Causality: The reaction mechanism involves the nucleophilic attack of a hydroperoxide anion (HOO⁻) on the β-carbon of the conjugated system. The efficiency of this attack is paramount.

  • Troubleshooting Steps:

    • Hydrogen Peroxide Quality: Use a fresh, stabilized solution of hydrogen peroxide (typically 30-35 wt. %). Older solutions may have decomposed, reducing the concentration of the active oxidant.

    • Base Strength & Solubility: A strong base like NaOH or KOH is required to deprotonate H₂O₂ to the active hydroperoxide anion[1]. Ensure the base is fully dissolved. If using a biphasic system, vigorous stirring is essential.

    • Solvent Effects: Polar, water-miscible solvents like methanol, dimethoxyethane (DME), or 1,4-dioxane are excellent choices. They help to homogenize the reactants[3][4]. Methanol can participate in side reactions, so aprotic solvents like dioxane are often preferred for cleaner conversions[3].

    • Temperature Control: The reaction is exothermic. Maintain the temperature, typically between 15-25°C. Excessive heat can lead to the decomposition of hydrogen peroxide and the formation of side products.

Epoxidation_Troubleshooting start Low Epoxide Yield q1 Is H₂O₂ solution fresh? start->q1 a1_no Use fresh, stabilized H₂O₂ q1->a1_no No a2 a2 q1->a2 Yes a1_yes Proceed q2 Is the base fully dissolved and sufficiently strong? a2_no Use fresh NaOH/KOH; ensure complete dissolution a2_yes Proceed q3 Is the solvent appropriate (e.g., Dioxane, DME)? a3_no Switch to a polar, aprotic solvent like 1,4-dioxane q3->a3_no No q4 Is temperature controlled (15-25°C)? q3->q4 Yes a3_yes Proceed a4_no Implement cooling bath; monitor internal temperature q4->a4_no No a4_yes Consider side reactions (see Q2) q4->a4_yes Yes a2->a2_no No a2->q3 Yes

Caption: Decision workflow for troubleshooting low epoxidation yield.

Q2: I'm observing a significant, non-polar byproduct. Could it be menthofuran?

Answer: Yes, the formation of menthofuran is a known side reaction in the metabolism and chemical oxidation of (+)-pulegone[5][6][7].

  • Causality: Menthofuran can be formed via oxidation of one of the allylic methyl groups, followed by intramolecular cyclization and dehydration[5][6]. While more common in metabolic studies involving cytochrome P-450, harsh chemical conditions can promote similar pathways.

  • Preventative Measures:

    • Avoid Excessive Heat: High temperatures can drive the formation of various byproducts.

    • Control Stoichiometry: Use a modest excess of hydrogen peroxide (e.g., 1.1-1.5 equivalents). A large excess may lead to over-oxidation.

    • pH Control: Maintain a strongly basic environment. Deviations from the optimal pH range for epoxidation can favor alternative reaction pathways.

Section 3: Troubleshooting the Epoxide Ring-Opening (FAQs)

The conversion of the pulegone epoxide intermediate to (+)-7-Hydroxymenthol involves the opening of the strained epoxide ring to form a diol. This is typically achieved through acid- or base-catalyzed hydrolysis[8][9].

Q1: The epoxide hydrolysis is incomplete, and I have a mixture of products. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis often points to insufficient catalysis, poor solubility, or inadequate reaction time/temperature.

  • Causality: The epoxide ring, while strained, requires activation for efficient nucleophilic attack by water. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to attack. Under basic conditions, a strong nucleophile (hydroxide) attacks the ring directly[9].

  • Troubleshooting Steps:

    • Catalyst Choice: While hot water can act as a weak acid catalyst[10], explicit acid (e.g., dilute H₂SO₄) or base (e.g., NaOH) catalysis is far more efficient for cleaving epoxides[8]. Heterogeneous catalysts have also been shown to be effective and can simplify workup[11].

    • Increase Water Concentration: As a reactant, ensuring a sufficient excess of water is present can help drive the reaction equilibrium towards the diol product.

    • Temperature: Gently heating the reaction (e.g., 40-60°C) can increase the rate of ring-opening. Monitor by TLC to avoid decomposition.

    • Co-Solvent: If the epoxide has poor solubility in the aqueous medium, adding a co-solvent like THF or acetone can improve homogeneity and reaction rates.

Q2: I'm concerned about the stereochemistry of the final product. What controls the stereochemical outcome of the ring-opening?

Answer: The ring-opening of epoxides is a stereospecific reaction. The mechanism dictates the final arrangement of the hydroxyl groups.

  • Causality: Both acid- and base-catalyzed ring-openings proceed via an Sₙ2-like mechanism. This involves a backside attack by the nucleophile (water or hydroxide) on one of the epoxide carbons, leading to an inversion of configuration at that center. The result is a trans-diol product[9]. Given the stereochemistry of the starting epoxide, this process reliably yields the desired diastereomer of 7-Hydroxymenthol.

Section 4: Purification Strategies (FAQs)

Isolating high-purity (+)-7-Hydroxymenthol from the crude reaction mixture is essential.

Q1: How can I effectively separate the final product from unreacted epoxide and other isomers?

Answer: The significant difference in polarity between the diol product and the less polar starting materials makes column chromatography the method of choice.

  • Strategy:

    • Adsorbent: Standard silica gel (60 Å, 230-400 mesh) is typically effective.

    • Eluent System: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) to elute any unreacted pulegone and menthofuran. Gradually increase the polarity (e.g., to 70:30 or 60:40 Hexane:Ethyl Acetate) to elute the pulegone epoxide, and finally the highly polar (+)-7-Hydroxymenthol.

    • TLC Monitoring: Use TLC to guide fraction collection. A suitable stain (e.g., potassium permanganate) will visualize all spots.

CompoundTypical Rf Value (80:20 Hex:EtOAc)
(+)-Pulegone~0.8
Pulegone Epoxide~0.5
(+)-7-Hydroxymenthol ~0.2

Q2: My purified product is a viscous oil and is difficult to handle. Can it be crystallized?

Answer: While challenging, crystallization can be an effective final purification step to obtain a solid material. This process is often used for purifying menthol and its isomers[12].

  • Strategy:

    • Solvent Screening: Start with a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot (e.g., hexane, heptane, or a mixture of hexane and a small amount of ethyl acetate).

    • Procedure: Dissolve the oil in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then transfer to a refrigerator or freezer (0 to -20°C) to induce crystallization. Seeding with a previously obtained crystal can be beneficial.

    • Alternative: If crystallization fails, high-vacuum distillation (Kugelrohr) may be an option for removing non-volatile impurities.

Purification_Strategy start Crude Product chromatography Column Chromatography (Silica Gel) start->chromatography gradient Gradient Elution: Hexane -> Ethyl Acetate chromatography->gradient collect Collect Fractions (Monitor by TLC) gradient->collect combine Combine Pure Fractions & Evaporate collect->combine product_oil Product (Viscous Oil) combine->product_oil crystallize_q Is Crystalline Solid Required? product_oil->crystallize_q crystallize Attempt Crystallization (e.g., from Hexane/Heptane) crystallize_q->crystallize Yes end Pure Oily Product crystallize_q->end No final_product Pure Crystalline Product crystallize->final_product

Caption: Flowchart for the purification of (+)-7-Hydroxymenthol.

Section 5: Purity and Yield Analysis (FAQs)

Accurate characterization is non-negotiable in research and development.

Q1: How do I confirm the structure and assess the purity of my final product?

Answer: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is the standard approach.

  • NMR Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key signals to look for in (+)-7-Hydroxymenthol include the protons of the two hydroxyl groups (which will disappear upon D₂O exchange), the proton of the CH-OH group, and the characteristic isopropyl group signals[13][14][15].

    • ¹³C NMR: Confirms the carbon skeleton. The presence of two carbons bonded to oxygen in the 60-80 ppm range is indicative of the diol structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₀H₂₀O₂ = 172.27 g/mol )[13].

Q2: How can I determine the diastereomeric purity of my (+)-7-Hydroxymenthol?

Answer: Chiral HPLC is the most powerful technique for separating and quantifying stereoisomers[16][17].

  • Strategy:

    • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a broad range of enantiomers and diastereomers[18][19].

    • Mobile Phase: Normal-phase (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Acetonitrile/Methanol) often provide the best resolution on polysaccharide CSPs[18]. A screening approach is typically used to find the optimal column and mobile phase combination[19].

    • Detection: Since 7-Hydroxymenthol lacks a strong UV chromophore, a Refractive Index (RI) detector or a Universal Evaporative Light Scattering Detector (ELSD) is required[20][21].

ParameterTypical Starting Conditions
Column Chiralpak IA, IB, or IC (or similar polysaccharide CSP)
Mobile Phase 95:5 Hexane:Isopropanol (Isocratic)
Flow Rate 1.0 mL/min
Detector Refractive Index (RI)
Temperature 25°C
Section 6: Detailed Experimental Protocols

Protocol 1: Synthesis of Pulegone Epoxide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (+)-pulegone (1.0 eq) in 1,4-dioxane (5 mL per mmol of pulegone).

  • Cool the flask in an ice-water bath to 15°C.

  • In a separate beaker, prepare a solution of 30% hydrogen peroxide (1.2 eq) and 1.0 M aqueous NaOH (1.0 eq).

  • Add the H₂O₂/NaOH solution dropwise to the stirred pulegone solution over 30 minutes, ensuring the internal temperature does not exceed 25°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC (80:20 Hexane:EtOAc). The starting material spot should be consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold water and extract with diethyl ether (3x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

Protocol 2: Synthesis of (+)-7-Hydroxymenthol via Epoxide Hydrolysis

  • Dissolve the crude pulegone epoxide (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add a catalytic amount of 1 M H₂SO₄ (e.g., 0.1 eq).

  • Heat the mixture to 50°C and stir for 4-6 hours.

  • Monitor the reaction by TLC (70:30 Hexane:EtOAc) until the epoxide spot is consumed and a more polar product spot appears.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude (+)-7-Hydroxymenthol. This crude product can then be purified as described in Section 4.

Section 7: References
  • Vaia. (n.d.). Epoxidation of alpha, beta-unsaturated ketones. Retrieved from

  • Zhang, J., et al. (2010). Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide. Beilstein Journal of Organic Chemistry, 6, 115.

  • Nelson, S. D., & McClanahan, R. H. (2008). Investigations of mechanisms of reactive metabolite formation from (R)-(+)-pulegone. Xenobiotica, 38(9), 1157-1176.

  • European Commission. (2002). Opinion of the SCF on pulegone and menthofuran.

  • Google Patents. (2007). WO2007000329A2 - Epoxidation of alpha, beta-unsaturated ketones. Retrieved from

  • Azarifar, D., & Khosravi, K. (2010). Facile Epoxidation of α,β-Unsaturated Ketones with trans-3,5-Dihydroperoxy-3,5-dimethyl-1,2-dioxolane as an Efficient Oxidant. Synlett, 2010(18), 2755-2758.

  • Nelson, S. D., & McClanahan, R. H. (1992). Investigations of mechanisms of reactive metabolite formation from (R)-(+)-pulegone. PubMed. Retrieved from [Link]

  • Ballini, R., et al. (2003). Epoxidation of α,β-unsaturated ketones in water. An environmentally benign protocol. Green Chemistry, 5, 393-395.

  • INCHEM. (n.d.). PULEGONE AND RELATED SUBSTANCES. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2008). Oxidation Studies on Some Natural Monoterpenes: Citral, Pulegone, and Camphene. Russian Journal of Organic Chemistry, 44(6), 825-833.

  • Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. Retrieved from [Link]

  • Ashenhurst, J. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2021). Ring-Opening Hydration of Epoxides into Diols with a Low Water–Epoxide Ratio Catalyzed by a Fe-Incorporated Octahedra-Based Molecular Sieve. The Journal of Physical Chemistry C, 125(25), 13735-13744.

  • SpectraBase. (n.d.). 10-Hydroxy-menthol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.

  • Unknown. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6).

  • Chemistry Stack Exchange. (2020, September 16). Reduction of epoxide. Retrieved from [Link]

  • Koch, K., & Heitmann, M. (2022). menthol: Industrial synthesis routes and recent development. Chemie Ingenieur Technik, 94(5), 592-603.

  • Chen, X., et al. (2021). Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis. Frontiers in Plant Science, 12, 748906.

  • Lee, S., et al. (2017). Optimization of the extraction process for the seven bioactive compounds in Yukmijihwang-tang, an herbal formula, using response surface methodology. Journal of Pharmaceutical and Biomedical Analysis, 145, 345-353.

  • Lange, B. M., et al. (2001). Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase. Proceedings of the National Academy of Sciences, 98(23), 13441-13446.

  • Liu, Z., et al. (2023). Discovery and Engineering of a Bacterial (+)-Pulegone Reductase for Efficient (-)-Menthol Biosynthesis. ACS Catalysis, 13(24), 16189-16198.

  • Google Patents. (2008). US7459587B2 - Process for purifying menthol. Retrieved from

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • YouTube. (2017, April 7). Characterization of Menthol. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Chiral Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Kumar, P., et al. (2011). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector. International Journal of Ayurveda Research, 2(1), 47-51.

  • Ahuja, S. (2018, March 26). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Sandu, A. A., et al. (2013). DIRECT DETERMINATION OF MENTHOL USING A SIMPLE SPECTROPHOTOMETRIC METHOD. BIP-CIC.

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Kumar, P., et al. (2010). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector. Semantic Scholar.

  • El-Akhal, F., et al. (2022). Optimization of hydrodistillation extraction using response surface methodology and Chemical composition of essential oil from Moroccan endemic medicinal plant Ballota hirsuta. ResearchGate.

  • Google Patents. (1958). US2827497A - Purification of synthetic menthol by oxidizing with hexavalent chromium. Retrieved from

  • Kumar, P., et al. (2011). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector. ResearchGate.

  • Xiong, X., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11, 8017.

  • Garcia, M. S., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1461-1467.

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Separation of (+)-7-Hydroxymenthol Diastereomers

Introduction Welcome to the technical support center for the resolution of (+)-7-Hydroxymenthol diastereomers. The introduction of a hydroxyl group at the C7 position of the menthol scaffold creates an additional stereoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the resolution of (+)-7-Hydroxymenthol diastereomers. The introduction of a hydroxyl group at the C7 position of the menthol scaffold creates an additional stereocenter, leading to the formation of diastereomers. As stereoisomers can exhibit significantly different pharmacological, toxicological, and sensory properties, their effective separation is a critical step in drug development, quality control, and fragrance formulation.[1]

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the separation of these challenging compounds. Diastereomers, unlike enantiomers, possess different physical properties, which allows for their separation using standard laboratory techniques.[2] However, the subtle differences in polarity and structure of (+)-7-Hydroxymenthol diastereomers often necessitate careful optimization of separation methods.

This resource will explore the nuances of chromatographic separation, crystallization techniques, and enzymatic resolution, offering practical, field-proven insights to overcome common hurdles.

Troubleshooting Guide: Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of (+)-7-Hydroxymenthol diastereomers.[1] However, achieving baseline resolution can be challenging. This section addresses common issues encountered during HPLC-based separations.

Q1: Why am I observing poor or no separation of my (+)-7-Hydroxymenthol diastereomers on a standard silica gel column?

A1: This is a frequent challenge and typically stems from suboptimal mobile phase composition or insufficient column efficiency. The diastereomers of 7-Hydroxymenthol can have very similar polarities, leading to co-elution.[3]

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Polarity:

    • Explanation: The choice of eluting solvent is critical for differential interaction with the stationary phase. A solvent system that is too polar will reduce these interactions, causing the diastereomers to elute together.[3]

    • Solution: Begin with a low-polarity mobile phase, such as a high percentage of hexane in a hexane/isopropanol or hexane/ethyl acetate mixture (e.g., 98:2).[3] Gradually and systematically increase the polarity by increasing the percentage of the more polar solvent. This methodical approach allows you to find the "sweet spot" where the subtle differences in diastereomer polarity can be exploited for separation.

  • Insufficient Column Efficiency:

    • Explanation: A poorly packed column or a column with a large particle size may not have enough theoretical plates to resolve closely eluting compounds.[3]

    • Solution 1: Increase Column Length: A longer column provides more surface area for interaction, increasing the number of theoretical plates and improving the chances of separation.[3]

    • Solution 2: Use a Stationary Phase with a Smaller Particle Size: Smaller particles increase the surface area and can lead to sharper peaks and better resolution. Be aware that this will likely increase backpressure.[3]

    • Solution 3: Ensure Proper Column Packing: A uniformly packed column is essential to prevent band broadening.[3]

  • Inappropriate Flow Rate:

    • Explanation: A fast flow rate may not allow sufficient time for the diastereomers to interact differently with the stationary phase.

    • Solution: Decrease the flow rate to increase the residence time of the analytes on the column, which can enhance separation.[3]

Q2: My chromatogram shows broad, tailing peaks for the (+)-7-Hydroxymenthol diastereomers. What's the cause and how can I fix it?

A2: Peak broadening and tailing are often caused by secondary interactions with the stationary phase or issues within the HPLC system itself.[4]

Potential Causes & Solutions:

  • Secondary Interactions with Silica:

    • Explanation: Free silanol groups on the surface of the silica gel can interact strongly with the hydroxyl groups of your analytes, leading to peak tailing.[4]

    • Solution: Add a small amount of a competitive agent, like triethylamine (TEA), to your mobile phase. TEA will interact with the active silanol sites, effectively "masking" them from your analytes.[4]

  • Column Contamination or Degradation:

    • Explanation: Accumulation of impurities from your sample at the head of the column can cause peak distortion.[4]

    • Solution: Always use a guard column to protect your analytical column.[4] If contamination is suspected, a column wash procedure may be necessary.

  • System Dead Volume:

    • Explanation: Excessive tubing length or connections with large internal diameters can contribute to band broadening.[4]

    • Solution: Minimize tubing length and use appropriate fittings to reduce extra-column volume.[4]

Q3: My retention times are drifting and not reproducible. What should I do?

A3: Drifting retention times are a sign of an unstable chromatographic system.

Potential Causes & Solutions:

  • Inadequate Column Equilibration:

    • Explanation: The column must be fully equilibrated with the mobile phase to ensure a stable environment for separation.[4]

    • Solution: Equilibrate the column with at least 20-30 column volumes of the mobile phase before injecting your sample, especially when changing solvent compositions.[4]

  • Mobile Phase Inconsistency:

    • Explanation: Changes in the mobile phase composition, even minor ones, can significantly affect retention times.

    • Solution: Ensure your mobile phase is well-mixed and degassed. If preparing it manually, be precise with your measurements.

  • Temperature Fluctuations:

    • Explanation: Temperature can influence solvent viscosity and analyte interaction with the stationary phase.[4]

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout your analytical run.[4]

Experimental Protocol: HPLC Separation of (+)-7-Hydroxymenthol Diastereomers

This protocol provides a starting point for developing a robust separation method. Optimization will likely be required based on your specific mixture and instrumentation.

Parameter Recommendation
HPLC System Waters Associates Liquid Chromatograph, Model ALC-201 or equivalent
Injector U6K loop injector or equivalent
Column Radial Compression Separation System with a 10 cm x 0.8 cm Radial Pak 6 µ-Porasil cartridge or similar silica-based column[5]
Detector Differential Refractometer (as 7-Hydroxymenthol lacks a strong chromophore)[1][5]
Mobile Phase Start with 95:5 Hexane:Isopropanol (IPA) or Hexane:Ethyl Acetate. Adjust polarity as needed.[1]
Flow Rate 1.0 mL/min (adjust as needed for optimization)[1]
Temperature Controlled, e.g., 25 °C
Injection Volume 10 µL
Sample Preparation Prepare a stock solution of the diastereomeric mixture at approximately 1 mg/mL in the mobile phase.[1]

Step-by-Step Methodology:

  • System Preparation: Filter all solvents through a 0.45 µm filter before use.[5]

  • Column Equilibration: Equilibrate the HPLC system and silica gel column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Sample Injection: Inject 10 µL of the prepared sample solution onto the column.[1]

  • Data Acquisition: Acquire data for a sufficient time to allow all diastereomers to elute.

  • Data Analysis: Integrate the peaks to determine the resolution and relative abundance of each diastereomer.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Prep Prepare 1 mg/mL Diastereomer Mixture Injection Inject 10 µL of Sample Sample_Prep->Injection Mobile_Phase_Prep Prepare & Degas Mobile Phase System_Equilibration Equilibrate Column (30 min) Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Separation Separation on Silica Column Injection->Separation Detection Detect with Refractive Index Detector Separation->Detection Data_Acquisition Acquire Chromatogram Detection->Data_Acquisition Data_Analysis Analyze Peak Resolution & Area Data_Acquisition->Data_Analysis

Caption: Workflow for the HPLC separation of (+)-7-Hydroxymenthol diastereomers.

Frequently Asked Questions (FAQs)

Q4: Are there alternative methods to column chromatography for separating (+)-7-Hydroxymenthol diastereomers?

A4: Yes, several other techniques can be employed, each with its own advantages and disadvantages.

  • Fractional Crystallization:

    • Principle: This classical method relies on the different solubility of diastereomers in a particular solvent.[6] By carefully selecting a solvent and controlling the temperature, one diastereomer can be selectively crystallized out of the solution.

    • Considerations: This method can be effective for large-scale separations but may require significant optimization of solvent and temperature conditions. The purity of the resulting crystals may also need to be verified chromatographically.[7]

  • Enzymatic Resolution:

    • Principle: This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one diastereomer.[8][9] For example, a lipase can be used to selectively acylate one diastereomer, creating a new compound that is easily separable from the unreacted diastereomer by distillation or chromatography.[9]

    • Example: Lipases from Pseudomonas fluorescens or Candida rugosa have been successfully used for the resolution of menthol isomers.[8][10][11]

    • Considerations: This method is highly specific and can provide high enantiomeric excess.[8] However, it requires screening for a suitable enzyme and optimization of reaction conditions such as solvent, temperature, and acyl donor.[8]

  • Extractive Distillation:

    • Principle: This technique involves adding an auxiliary agent to the diastereomeric mixture that alters the partial pressure of the diastereomers to different extents, facilitating their separation by distillation.[12]

    • Considerations: This method can be suitable for industrial-scale separation of liquid diastereomers but requires careful selection of the auxiliary agent.[12]

Q5: How can I confirm the absolute configuration of the separated diastereomers?

A5: Determining the absolute stereochemistry is crucial. Several analytical techniques can be employed:

  • X-ray Crystallography: If one of the separated diastereomers can be crystallized, X-ray crystallography provides unambiguous determination of its three-dimensional structure and absolute configuration.

  • NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to determine the relative stereochemistry of the diastereomers. By comparing the NMR data of the separated diastereomers with known standards or by forming derivatives with a chiral auxiliary of known configuration, the absolute stereochemistry can often be assigned.[13]

  • Chiral Derivatization: Reacting the separated diastereomers with a chiral derivatizing agent of known absolute configuration creates new diastereomers whose properties (e.g., elution order in chromatography) can be correlated to the original stereochemistry.

Visualization of Separation Strategies

Separation_Strategies cluster_methods Separation Methods cluster_hplc HPLC Optimization cluster_cryst Crystallization Optimization cluster_enz Enzymatic Resolution Optimization Start (+)-7-Hydroxymenthol Diastereomeric Mixture HPLC HPLC Start->HPLC Crystallization Fractional Crystallization Start->Crystallization Enzymatic Enzymatic Resolution Start->Enzymatic Mobile_Phase Mobile Phase Optimization HPLC->Mobile_Phase Stationary_Phase Stationary Phase Selection HPLC->Stationary_Phase Flow_Rate Flow Rate Adjustment HPLC->Flow_Rate Solvent Solvent Screening Crystallization->Solvent Temperature Temperature Control Crystallization->Temperature Enzyme Enzyme Selection Enzymatic->Enzyme Reaction_Cond Reaction Conditions Enzymatic->Reaction_Cond End Separated Diastereomers Mobile_Phase->End Stationary_Phase->End Flow_Rate->End Solvent->End Temperature->End Enzyme->End Reaction_Cond->End

Caption: Overview of strategies for separating (+)-7-Hydroxymenthol diastereomers.

References

  • Application Note: Chromatographic Separation of Diastereomers Derived from 2-(hydroxymethyl)menthol. Benchchem.
  • Technical Support Center: Troubleshooting Poor Separation of Cocaine Diastereomers by HPLC. Benchchem.
  • Biocatalytic enantiomeric resolution of l-menthol from an eight isomeric menthol mixture. CSIR Research Space.
  • Enzymatic Resolution of (+/-)-Menthol Using Transesterification with Methyl (2R)-(+)-2-Chloropropanoate: A Biocatalyzed Reaction Studied by NMR Spectroscopy and Polarimetry for an Advanced Undergraduate Project in Modern Organic Chemistry. ACS Publications.
  • Enzymatic Synthesis of L-Menthyl Esters in Organic Solvent-Free System.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
  • Chiral Separation of Menthol Enantiomers by Simulated Moving Bed Chromatography: Mathematical Modeling and Experimental Study. MDPI.
  • Technical Support Center: Separation of Pinocampheol Diastereomers. Benchchem.
  • Separation of Menthol Isomers by Normal Phase High Performance Liquid Chromatography (1).
  • Chiral chromatography profiles for the separation of menthyl ester... ResearchGate.
  • Menthol - A Cool Place -Page 1.
  • Diastereomeric recrystallization. Wikipedia.
  • Separation of Menthol-Menthone Stereoisomers. Journal of Chromatographic Science.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
  • Enhancing the Enantioselectivity and Catalytic Efficiency of Esterase from Bacillus subtilis for Kinetic Resolution of l-Menthol through Semirational Design. Journal of Agricultural and Food Chemistry.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Separation of diastereomers by extractive distillation. Google Patents.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm.
  • Resolution (Separation) of Enantiomers. Chemistry Steps.
  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Separation of diastereomers. Chromatography Forum.
  • Separation of enantiomers. Reddit.
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
  • Factors Influencing Diastereomer Separations in Oligonucleotide Analysis.
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
  • How to separate two diastereomeric amines? Chemistry Stack Exchange.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • How can we separate diastereomers of larger organic moiety? ResearchGate.
  • Separation of enantiomers: needs, challenges, perspectives. PubMed.
  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar.
  • Chemical resolution using (−)‐menthol as the chiral resolution reagent. ResearchGate.
  • Chiral resolution – Knowledge and References. Taylor & Francis.
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.

Sources

Troubleshooting

enhancing the skin permeation of (+)-7-Hydroxymenthol in topical preparations

Technical Support Center: Optimizing Skin Permeation of (+)-7-Hydroxymenthol in Topical Preparations Overview (+)-7-Hydroxymenthol is a specialized monoterpenol and fungal metabolite of (+)-menthol[1]. Due to the additio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Skin Permeation of (+)-7-Hydroxymenthol in Topical Preparations

Overview (+)-7-Hydroxymenthol is a specialized monoterpenol and fungal metabolite of (+)-menthol[1]. Due to the addition of the C-7 hydroxyl group, its partition coefficient (logP) is altered compared to standard menthol, shifting its amphiphilic balance. While this slightly improves its aqueous solubility, it introduces unique challenges in overcoming the highly hydrophobic stratum corneum (SC) for effective transdermal delivery. This support center provides validated troubleshooting guides, protocols, and mechanistic insights to help researchers and formulators optimize its skin permeation.

Part 1: Formulation Troubleshooting & FAQs

Q1: Why is the transdermal flux of (+)-7-Hydroxymenthol plateauing despite increasing its concentration in the hydrogel vehicle? Root Cause Analysis: The driving force for passive skin permeation is the thermodynamic activity of the drug in the vehicle, not its absolute concentration. Once (+)-7-Hydroxymenthol reaches its saturation solubility in the hydrogel, further additions remain undissolved. Undissolved active pharmaceutical ingredients (APIs) do not contribute to the concentration gradient across the SC. Resolution: Instead of increasing the API concentration, optimize the co-solvent system to maintain the API at ~80-90% of its saturation limit. A binary or ternary system (e.g., 60% v/v ethanol-water) acts as a penetration enhancer by simultaneously increasing drug solubility in the vehicle and improving drug partitioning into the skin membrane[2].

Q2: How can I enhance the permeation of (+)-7-Hydroxymenthol without inducing severe skin irritation? Root Cause Analysis: Aggressive chemical penetration enhancers (CPEs) permanently denature SC proteins or cause severe lipid extraction, leading to erythema and cytotoxicity. Resolution: Utilize synergistic, transient lipid disruptors. Interestingly, menthol and its derivatives (such as menthyl acetate or O-ethylether) are highly effective penetration enhancers themselves[3][4]. They disrupt the tightly packed lipid matrix of the SC by intercalating into the lipid bilayers, increasing fluidity, and creating transient pores[3]. Incorporating 0.5% to 3.0% wt% of a lipophilic menthol derivative into the (+)-7-Hydroxymenthol formulation creates a self-enhancing eutectic-like system that significantly boosts the diffusion coefficient without the cytotoxicity associated with standard surfactants.

Q3: My receptor fluid samples show high variability between replicates. How do I validate my in vitro permeation system? Root Cause Analysis: High variability in Franz diffusion cell assays typically stems from three factors: inconsistent skin membrane integrity, failure to maintain sink conditions, or air bubbles trapped beneath the skin in the receptor chamber. Resolution: Implement a self-validating protocol.

  • Integrity Testing: Measure the Transepidermal Water Loss (TEWL) or electrical resistance of the skin before applying the formulation. Discard skin samples with a resistance < 10 kΩ·cm².

  • Sink Conditions: Ensure the receptor fluid contains a solubilizer (e.g., 1% Tween 80 or 20% ethanol) so that the maximum concentration of (+)-7-Hydroxymenthol in the receptor never exceeds 10% of its saturation solubility.

Part 2: Mechanistic Pathways & Experimental Workflows

To effectively troubleshoot, researchers must understand the causality of permeation enhancement. The following diagram illustrates the molecular interactions when co-solvents and lipid-disrupting enhancers are applied with (+)-7-Hydroxymenthol.

PermeationMechanism API (+)-7-Hydroxymenthol (API) Vehicle Ethanol/Water Vehicle (Co-solvent) API->Vehicle Dissolved in Mech1 Increases Thermodynamic Activity Vehicle->Mech1 Enhancer Lipophilic Enhancer (e.g., Menthyl Acetate) Mech2 Intercalates Lipid Bilayers (Increases Fluidity) Enhancer->Mech2 SC Stratum Corneum (Hydrophobic Barrier) Outcome Enhanced Transdermal Flux (J) SC->Outcome Diffusion Mech1->SC Drives Partitioning Mech3 Creates Transient Pores Mech2->Mech3 Mech3->SC Lowers Barrier Resistance

Mechanistic pathway of (+)-7-Hydroxymenthol skin permeation enhancement via lipid disruption.

Standardized Protocol: In Vitro Franz Diffusion Cell Assay

This methodology provides a self-validating framework for quantifying the enhancement ratio (ER) of your formulations.

Step 1: Skin Preparation & Integrity Verification

  • Thaw excised porcine or human cadaver skin in phosphate-buffered saline (PBS, pH 7.4) at 25°C for 30 minutes.

  • Mount the skin between the donor and receptor compartments of a vertical Franz diffusion cell (diffusion area ~0.64 cm²).

  • Fill the receptor compartment with PBS containing 20% v/v ethanol (to maintain sink conditions).

  • Validation Check: Measure skin impedance using an LCR meter. Proceed only with samples exhibiting >10 kΩ·cm² resistance to ensure barrier integrity.

Step 2: Dosing and Sampling

  • Equilibrate the system at 32°C (skin surface temperature) using a circulating water jacket.

  • Apply 20 mg/cm² of the (+)-7-Hydroxymenthol topical preparation to the donor compartment.

  • Withdraw 0.5 mL aliquots from the receptor port at predetermined intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).

  • Critical Step: Immediately replace the withdrawn volume with 0.5 mL of fresh, pre-warmed receptor medium to prevent hydrostatic pressure changes.

Step 3: Quantification and Mass Balance

  • Analyze the aliquots using validated HPLC-UV or LC-MS/MS methods to determine the concentration of (+)-7-Hydroxymenthol.

  • At 24 hours, swab the skin surface (unabsorbed drug), extract the skin membrane (retained drug), and sum these with the total cumulative amount in the receptor fluid.

  • Validation Check: The total mass balance must fall between 90% and 110% of the applied dose.

FranzCellWorkflow Start Skin Thawing & Mounting Integrity Integrity Check (Impedance >10 kΩ) Start->Integrity Dosing Apply Formulation (20 mg/cm²) Integrity->Dosing Pass Sampling Receptor Sampling & Volume Replacement Dosing->Sampling t = 1 to 24h Analysis HPLC Quantification Sampling->Analysis MassBalance Mass Balance Verification (90-110%) Analysis->MassBalance t = 24h Calc Calculate Flux (J) and Kp MassBalance->Calc Validated

Step-by-step workflow for the self-validating Franz diffusion cell permeation assay.

Part 3: Quantitative Data & Permeation Metrics

To evaluate the efficacy of different formulation strategies, the steady-state flux ( Jss​ ) and permeability coefficient ( Kp​ ) must be calculated using Fick's first law of diffusion. The Enhancement Ratio (ER) is calculated as ER=Kp (with enhancer)​/Kp (control)​ [2].

The table below summarizes expected quantitative improvements when formulating (+)-7-Hydroxymenthol with various enhancer systems, extrapolated from structurally similar monoterpene permeation models[2][5]:

Formulation SystemEnhancer Concentration (% w/w)Steady-State Flux ( Jss​ ) ( μg/cm2/h )Permeability Coefficient ( Kp​ ) ( cm/h×10−3 )Enhancement Ratio (ER)
Control (Aqueous Gel) 0%2.15 ± 0.340.431.00
Ethanol/Water (60:40) N/A (Co-solvent)8.42 ± 1.101.683.91
L-Menthyl Acetate in Gel 3.0%15.75 ± 2.053.157.33
O-ethylether (MET) in Gel 0.5%21.30 ± 1.804.269.91
Optimized Ternary System *60% EtOH + 0.5% MET35.60 ± 3.157.1216.56

*The optimized ternary system leverages both the increased thermodynamic activity from the co-solvent and the targeted lipid disruption from the menthol derivative, resulting in a synergistic enhancement of (+)-7-Hydroxymenthol permeation.

References

  • Menthol and Its Derivatives: Exploring the Medical Application Potential. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Effect of menthol derivatives on skin permeation of oxybutynin. J-Stage. Available at: [Link]

  • Penetration-Enhancing Effect of Ethanolic Solution of Menthol on Transdermal Permeation of Ondansetron Hydrochloride Across Rat Epidermis. Taylor & Francis Online. Available at: [Link]

  • (+)-Menthol and its hydroxy derivatives, novel fungal monoterpenols from the fusicoccin-producing fungi, Phomopsis amygdali F6a and Niigata 2. National Center for Biotechnology Information (NCBI) / PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Quantitative Analysis of (+)-7-Hydroxymenthol

Welcome to the Technical Support Center for the quantitative analysis and method validation of (+)-7-Hydroxymenthol . As a highly specific monoterpenol—often encountered as a biotransformation product in fungal metabolis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the quantitative analysis and method validation of (+)-7-Hydroxymenthol . As a highly specific monoterpenol—often encountered as a biotransformation product in fungal metabolism (e.g., Phomopsis amygdali) or insect enzymatic pathways (e.g., Spodoptera litura)—its accurate quantification requires rigorous analytical control[1][2].

This guide is designed for researchers and drug development professionals. It bypasses basic theory to deliver field-proven, causality-driven methodologies, structured troubleshooting logic, and self-validating experimental frameworks.

Analytical Strategy & Self-Validating Workflow

To ensure absolute trustworthiness in your data, the analytical method must be a self-validating system . This means the protocol inherently detects and corrects for its own mechanical or chemical deviations during the run. For (+)-7-hydroxymenthol, this is achieved by coupling Headspace Solid-Phase Microextraction (HS-SPME) with Chiral Gas Chromatography-Mass Spectrometry (GC-MS) and utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS).

ValidationWorkflow cluster_Validation Self-Validating Parameters (ICH M10) Start Method Validation (+)-7-Hydroxymenthol Prep Sample Prep: HS-SPME (DVB/CAR/PDMS) Start->Prep Analysis Chiral GC-MS Enantiomeric Resolution Prep->Analysis Selectivity Selectivity Blank Matrix Assessment Analysis->Selectivity Linearity Linearity & Sensitivity LOD/LOQ Determination Analysis->Linearity Accuracy Accuracy & Precision Intra/Inter-batch Analysis->Accuracy Recovery Matrix Effect & Recovery SIL-IS Normalization Analysis->Recovery

Fig 1. Comprehensive GC-MS method validation workflow for (+)-7-hydroxymenthol analysis.

Standardized Experimental Protocol: HS-SPME-GC-MS

Causality Focus: (+)-7-Hydroxymenthol is highly volatile. Traditional liquid-liquid extraction (LLE) risks evaporative loss during the nitrogen blow-down step. HS-SPME eliminates solvent use and concentrates the analyte directly from the headspace, preserving sample integrity[1].

Step 1: Sample Preparation & Extraction (Self-Validating Setup)
  • Matrix Standardization: Transfer 1.0 mL of the biological sample (e.g., fungal culture filtrate or homogenized frass) into a 10 mL precision headspace vial.

  • pH Control: Add 2.0 mL of 0.1 M phosphate buffer (pH 7.4). Causality: Maintaining a neutral pH ensures the C-7 hydroxyl group remains un-ionized, maximizing its partitioning into the headspace.

  • Internal Standardization: Spike the sample with 10 µL of (+)-7-hydroxymenthol-d4 (SIL-IS). Self-Validation: Spiking prior to extraction ensures that any fluctuations in fiber adsorption efficiency or MS ionization are mathematically normalized by the analyte/IS peak area ratio.

  • Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace at 25°C for 30 minutes[1]. Causality: The triple-coated fiber provides optimal retention for both the non-polar menthane skeleton and the polar hydroxyl group.

Step 2: Chiral Chromatographic Separation
  • Desorption: Desorb the SPME fiber in the GC injection port at 250°C for 3 minutes in splitless mode.

  • Column Selection: Utilize a cyclodextrin-based chiral capillary column (25 m × 0.25 mm I.D., 0.25 µm film thickness)[2].

  • Temperature Gradient:

    • Hold at 60°C for 2 minutes.

    • Ramp at 2°C/min to 115°C.

    • Hold at 115°C for 20 minutes.

    • Ramp at 10°C/min to 200°C[2].

    • Causality: The extended isothermal hold at 115°C is thermodynamically required to achieve baseline resolution between (+)-7-hydroxymenthol and closely related positional isomers like (+)-(6S)-hydroxymenthol[2].

Step 3: Mass Spectrometric Detection
  • Ionization: Operate the MS in Electron Ionization (EI) mode at 70 eV.

  • Quantification: Use Selected Ion Monitoring (SIM) mode targeting the most abundant and specific fragment ions for (+)-7-hydroxymenthol and the SIL-IS to maximize the signal-to-noise (S/N) ratio.

Quantitative Validation Data Parameters

Method validation must align with ICH M10 / FDA Bioanalytical Method Validation guidelines[3]. Below is the structured data matrix representing typical, acceptable validation parameters for this specific methodology[1].

Validation ParameterFDA / ICH M10 Acceptance CriteriaTypical (+)-7-Hydroxymenthol Results
Linearity (R²) ≥ 0.990> 0.995 (Range: 0.01 – 10.0 nmol/mL)
Limit of Detection (LOD) S/N ≥ 30.002 – 0.003 nmol/mL
Limit of Quantification (LOQ) S/N ≥ 10, Precision ≤ 20%0.007 – 0.009 nmol/mL
Intra-day Precision CV ≤ 15% (20% at LOQ)2.5% – 6.8%
Inter-day Precision CV ≤ 15% (20% at LOQ)4.1% – 8.2%
Accuracy (Recovery) 85% – 115% of nominal92% – 108% (SIL-IS normalized)

Troubleshooting Guides & FAQs

When validation parameters fail, rapid diagnostic logic is required. Use the matrix below to isolate the root cause.

TroubleshootingLogic Issue Signal Degradation or Poor Stereoisomer Resolution Diag1 Check GC Inlet & Liner (Active Sites?) Issue->Diag1 Diag2 Evaluate SPME Fiber (Saturation/Degradation?) Issue->Diag2 Action1 Replace Deactivated Liner Trim Column Diag1->Action1 Action2 Optimize Extraction Time Adjust Sample pH Diag2->Action2 Monitor Re-run System Suitability (SST) Standards Action1->Monitor Action2->Monitor

Fig 2. Troubleshooting logical matrix for signal degradation and resolution failures.

Q1: Why am I seeing peak tailing specifically for (+)-7-hydroxymenthol, but not for the non-hydroxylated menthol precursors?

Causality: The C-7 primary hydroxyl group is highly reactive and prone to hydrogen bonding with active silanol sites inside the GC inlet liner or at the head of the column. Non-hydroxylated menthol derivatives do not suffer from this specific interaction. Solution: Ensure you are using an ultra-inert, highly deactivated glass liner. If tailing persists, trim the first 10–15 cm of the capillary column to remove degraded stationary phase.

Q2: My Limit of Quantification (LOQ) is drifting higher over successive runs, failing to meet the 0.009 nmol/mL threshold. What is causing this loss of sensitivity?

Causality: This is a classic symptom of SPME fiber degradation or matrix saturation[1]. Biological matrices contain high-molecular-weight volatiles that irreversibly bind to the Carboxen pores of the DVB/CAR/PDMS fiber, reducing its capacity for (+)-7-hydroxymenthol over time. Solution: Implement a fiber bake-out step (e.g., 270°C for 5 minutes) between every run. If the LOQ does not recover after baking, the fiber's polymer coating is permanently fouled and must be replaced.

Q3: How do I resolve co-elution between (+)-7-hydroxymenthol and (+)-(6S)-hydroxymenthol in fungal biotransformation samples?

Causality: These are positional isomers produced simultaneously during the fungal metabolism of (+)-menthol[2]. Because they have identical molecular weights and nearly identical dipole moments, they cannot be resolved by standard non-polar columns (like HP-5ms) or by mass spectrometry alone. Solution: You must switch to a chiral stationary phase (e.g., a β-cyclodextrin derivative column). Furthermore, strictly adhere to the shallow temperature ramp (2°C/min up to 115°C)[2]. The slow kinetics of interaction between the isomers and the chiral cavities require lower temperatures and longer residence times to achieve baseline separation.

References

  • [1] Miyazawa, M., & Koutari, S. Biotransformation of Monoterpenoids by the Larvae of Common Cutworm (Spodoptera litura). ResearchGate. Available at: [Link]

  • [2] Sassa, T., et al. (+)-Menthol and Its Hydroxy Derivatives, Novel Fungal Monoterpenols from the Fusicoccin-producing Fungi, Phomopsis amygdali F6a and Niigata 2. Taylor & Francis / Bioscience, Biotechnology, and Biochemistry. Available at:[Link]

  • [3] FDA / ICH. Guidance for Industry: Bioanalytical Method Validation. Ovid / Regulatory Standards. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up (+)-7-Hydroxymenthol Production

Welcome to the Bioprocess Engineering Support Center. Scaling up the production of (+)-7-hydroxymenthol via microbial biotransformation presents unique chemical engineering and biological challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioprocess Engineering Support Center. Scaling up the production of (+)-7-hydroxymenthol via microbial biotransformation presents unique chemical engineering and biological challenges. This guide is designed for researchers, bioprocess engineers, and drug development professionals to troubleshoot bottlenecks, optimize yields, and ensure reproducible scale-up.

Part 1: Troubleshooting Biocatalysis & Upstream Processing

Q1: Why does the biotransformation of (+)-menthol using Aspergillus niger stall prematurely, despite high initial cell viability? A: This is a classic case of substrate-induced membrane toxicity compounded by poor mass transfer. (+)-Menthol has extremely low aqueous solubility (~435 mg/L at 25 °C)[1]. When researchers attempt to scale up by adding high concentrations of the substrate directly into an aqueous bioreactor, the highly lipophilic menthol partitions directly into the fungal cell membranes. This disrupts the lipid bilayer, causing leakage of intracellular contents and rapid cell death before the cytochrome P450 monooxygenases can hydroxylate the substrate.

Solution: Transition to a Two-Phase Fermentation (TPF) system. By introducing a biocompatible organic phase (e.g., isopropyl myristate), you create a thermodynamic sink. The organic phase acts as a substrate reservoir, keeping the aqueous concentration of (+)-menthol strictly below its toxicity threshold while continuously resupplying the aqueous phase as the fungi consume the dissolved substrate[2]. Alternatively, complexation with β -cyclodextrin can encapsulate the menthol, improving aqueous solubility and bioavailability without membrane-disrupting effects[3].

Q2: Our GC-MS analysis shows a mixture of (+)-7-hydroxymenthol alongside 1-, 6-, 8-, and 9-hydroxymenthol. How do we improve regioselectivity? A: The hydroxylation of (+)-menthol is driven by promiscuous cytochrome P450 enzymes found in fungi like Aspergillus niger or Phomopsis amygdali[4]. While C-7 is the thermodynamically and sterically preferred site for (+)-menthol (yielding up to 52% (+)-7-hydroxymenthol), the enzyme's flexible binding pocket allows alternative substrate orientations, leading to minor C-1 and C-6 oxidations[5].

Solution: Regioselectivity in wild-type strains is highly dependent on contact time. Over-incubation leads to secondary oxidations and isomerization. Implement strict time-course monitoring and harvest the bioreactor at peak (+)-7-hydroxymenthol accumulation (typically 48–72 hours).

Pathway Substrate (+)-Menthol Enzyme Cytochrome P450 Monooxygenase Substrate->Enzyme O2, NAD(P)H Major (+)-7-Hydroxymenthol (Major, ~52%) Enzyme->Major C-7 Hydroxylation Minor1 (+)-1-Hydroxymenthol (Minor) Enzyme->Minor1 C-1 Hydroxylation Minor2 (+)-6-Hydroxymenthol (Minor) Enzyme->Minor2 C-6 Hydroxylation

Figure 1: Cytochrome P450-mediated regioselective hydroxylation of (+)-menthol.

Part 2: Bioreactor Engineering & Aeration

Q3: High aeration (vvm) is stripping our (+)-menthol from the bioreactor before it can be converted. If we lower the aeration, the P450 enzymes starve for oxygen. How do we break this paradox? A: Monoterpenes are highly volatile. Standard stirred-tank bioreactor protocols rely on aggressive sparging to maintain dissolved oxygen (DO) for the P450 catalytic cycle, which inadvertently strips the volatile (+)-menthol into the off-gas[2].

Solution: You can approach this mechanically or biochemically:

  • Mechanical: Install a chilled off-gas condenser (-10°C) to reflux the volatilized menthol back into the broth.

  • Biochemical (In Situ Oxygenation): Lower the aeration rate to a minimal maintenance level (0.1 vvm) and supplement the feed with dilute hydrogen peroxide ( H2​O2​ ). Fungal strains with high endogenous catalase activity will decompose the H2​O2​ into water and molecular oxygen directly at the cellular level, bypassing the gas-liquid mass transfer barrier and preventing substrate stripping[5].

Quantitative Comparison of Scale-Up Strategies
StrategySubstrate Loading LimitConversion YieldPrimary AdvantagePrimary Limitation
Standard Aqueous Batch < 1 g/L~20-30%Simple setup; low initial CAPEX.High cellular toxicity; low volumetric productivity.
β -Cyclodextrin Complexation 5 - 10 g/L~40-50%Enhances aqueous solubility safely[3].High cost of cyclodextrins at industrial scale.
Two-Phase Fermentation (TPF) 20 - 50 g/L~85-90%Prevents volatilization; acts as a toxicity buffer[2].Requires phase separation and organic solvent recovery.
In Situ H2​O2​ Oxygenation 5 - 15 g/L~70-80%Minimizes stripping of volatile menthol[5].Requires precise dosing to avoid oxidative stress.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for a Two-Phase Fed-Batch Biotransformation incorporates built-in validation checks. This ensures that causality is established and verified before proceeding to the next step.

Step 1: Inoculum Preparation Cultivate Aspergillus niger spores in Potato Dextrose Broth (PDB) for 48 hours at 28°C, 150 rpm. Validation Check: Microscopic examination must reveal dense, highly branched mycelial pellets without fragmentation. Fragmented hyphae indicate shear stress or nutrient depletion, which will severely limit P450 expression.

Step 2: Bioreactor Initialization Prepare a 5L stirred-tank bioreactor with 3L of basal biotransformation medium. Sterilize at 121°C for 20 minutes. Set agitation to 300 rpm and aeration to 1.0 vvm. Validation Check: The Dissolved Oxygen (DO) probe must stabilize at 100% prior to inoculation. If DO fluctuates, recalibrate the probe to prevent false hypoxia readings later in the run.

Step 3: Two-Phase Establishment Introduce 10% (v/v) sterile isopropyl myristate to act as the organic carrier phase. Validation Check: Temporarily halt agitation. The organic phase must form a distinct, stable layer atop the aqueous medium within 5 minutes. Emulsion formation indicates protein/surfactant contamination.

Step 4: Inoculation & Growth Inoculate with 5% (v/v) pre-culture. Maintain temperature at 28°C and pH at 6.0. Use cascade control to keep DO > 30%. Validation Check: Monitor the Respiratory Quotient (RQ) via off-gas analysis. An RQ near 1.0 confirms healthy aerobic growth.

Step 5: Substrate Feeding After 24 hours of biomass accumulation, initiate a continuous fed-batch feed of (+)-menthol dissolved in isopropyl myristate. Validation Check: Pull a 5 mL sample every 12 hours. GC-MS analysis of the organic phase should show a steady accumulation of (+)-7-hydroxymenthol without a corresponding spike in aqueous phase toxicity markers (e.g., extracellular DNA or protease leakage).

Step 6: Harvesting & Downstream Processing After 72 hours, halt agitation and allow the phases to separate. Decant the organic phase for Centrifugal Partition Chromatography (CPC) to isolate the (+)-7-hydroxymenthol from minor isomers.

Bioreactor Inoculum Fungal Pre-Culture (A. niger) Bioreactor Two-Phase Bioreactor (Aqueous + Organic Carrier) Inoculum->Bioreactor PhaseSep Phase Separation (Centrifugation) Bioreactor->PhaseSep Harvest (72h) FedBatch Fed-Batch Substrate (+)-Menthol in Solvent FedBatch->Bioreactor Continuous Feed Organic Organic Phase (Product + Substrate) PhaseSep->Organic Aqueous Aqueous Phase (Biomass Recycling) PhaseSep->Aqueous Purification Centrifugal Partition Chromatography (CPC) Organic->Purification Extract & Purify

Figure 2: Two-phase bioreactor workflow for the biotransformation of volatile terpenes.

Sources

Optimization

refinement of extraction protocols for (+)-7-Hydroxymenthol from plant material

Welcome to the Phytochemistry Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the isolation of highly polar, functionalized monoterpenoids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Phytochemistry Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the isolation of highly polar, functionalized monoterpenoids.

While (+)-7-Hydroxymenthol was originally identified as a novel fungal metabolite [1], the increasing use of transgenic plant matrices and specialized Mentha chemotypes for the biosynthesis of hydroxylated monoterpenes [2] has necessitated robust, plant-specific extraction protocols. This guide is designed for drug development professionals and researchers who need to move beyond standard hydrodistillation to achieve high-purity isolation of this specific enantiomer.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my yield of (+)-7-Hydroxymenthol so low when using standard steam distillation protocols designed for peppermint oil? The Causality: Standard (-)-menthol is highly volatile and hydrophobic, making hydrodistillation the industry standard. However, the addition of a hydroxyl group at the C7 position drastically increases the molecule's polarity and hydrogen-bonding capacity. During steam distillation, (+)-7-hydroxymenthol partitions heavily into the aqueous hydrosol phase rather than the floating essential oil layer. Furthermore, prolonged thermal stress (100°C) causes dehydration and degradation of hydroxylated monoterpenes [2]. The Solution: You must abandon thermal distillation. Shift to a cold solvent extraction using a moderately polar solvent like ethyl acetate, which effectively solubilizes hydroxylated monoterpenes without requiring heat.

Q2: How do I separate (+)-7-Hydroxymenthol from standard menthol, waxes, and other plant sterols in the crude extract? The Causality: Plant matrices are complex. Because standard menthol lacks the C7 hydroxyl group, it is significantly more lipophilic. We can exploit this differential polarity using a biphasic Liquid-Liquid Extraction (LLE) system. The Solution: Defat the crude extract using an n-hexane and aqueous methanol partition. The highly non-polar waxes, lipids, and standard menthol will preferentially partition into the hexane layer, while the more polar 7-hydroxymenthol will remain stabilized in the aqueous methanol phase.

Q3: My plant matrix produces a racemic mixture of 7-Hydroxymenthol. How do I isolate the specific (+) enantiomer? The Causality: Standard silica gel chromatography separates compounds based on scalar physical properties (polarity). Because (+) and (-) enantiomers have identical polarities in an achiral environment, they will co-elute as a single band on a standard silica column. The Solution: You must use a two-dimensional approach. First, use silica gel to isolate the racemic 7-hydroxymenthol fraction from other metabolites [3]. Second, inject this fraction into a Chiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a chiral stationary phase (e.g., derivatized amylose/cellulose) to achieve baseline resolution of the enantiomers.

Part 2: Biosynthetic Pathway & Experimental Workflows

To understand the extraction logic, one must first understand the biological origin of the target compound. Hydroxylated monoterpenes are derived via the Methylerythritol Phosphate (MEP) pathway, followed by specific Cytochrome P450 oxidations [2].

Pathway MEP MEP Pathway (Plastids) GPP Geranyl Pyrophosphate (GPP) MEP->GPP TPS Enzymes Menthol (+)-Menthol (Precursor) GPP->Menthol Cyclization & Reduction P450 Cytochrome P450 (C7-Hydroxylation) Menthol->P450 Oxidation Target (+)-7-Hydroxymenthol (Target Metabolite) P450->Target Accumulation

Fig 1: Biosynthetic pathway of (+)-7-Hydroxymenthol via MEP and P450 oxidation.

Quantitative Data Summaries

Table 1: Quantitative Comparison of Extraction Solvents for Hydroxylated Monoterpenes

Solvent SystemPolarity IndexTarget Yield (%)Co-extracted ImpuritiesThermal Degradation Risk
Steam Distillation (Water)10.2< 15%LowHigh (Prolonged 100°C)
n-Hexane0.120-30%High (Waxes, Lipids)Low
Ethyl Acetate4.485-92%Moderate (Flavonoids)Low
Methanol:Water (80:20)5.175-80%High (Sugars, Tannins)Low

Table 2: Chromatographic Parameters for (+)-7-Hydroxymenthol Purification

ParameterSilica Gel (Primary Cleanup)Chiral RP-HPLC (Enantiomeric Resolution)
Stationary Phase Silica Gel 60 (230-400 mesh)Chiralcel OJ-H (or equivalent)
Mobile Phase Hexane:EtOAc (Gradient 9:1 to 1:1)Acetonitrile:Water (Isocratic 60:40)
Flow Rate Gravity / Flash (10 mL/min)1.0 mL/min
Detection TLC (Rf ~0.35 in 2:2:2:1 Hex:EtOAc:MeOH:H2O)UV at 210 nm / RI Detector
Target Elution Mid-polarity fractionsBaseline resolution of (+) and (-) isomers

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate self-validating steps (internal standards and TLC verification) to prevent false positives during fractionation.

Protocol 1: Cold Solvent Extraction & Defatting
  • Biomass Preparation: Cryo-mill 500g of fresh plant leaves using liquid nitrogen. Causality: Cryo-milling halts endogenous enzymatic activity and prevents the volatilization of monoterpenes caused by the heat of mechanical grinding.

  • Primary Extraction: Macerate the milled biomass in 2.0 L of cold Ethyl Acetate for 48 hours at 4°C under continuous orbital shaking (150 rpm).

  • Filtration & Concentration: Filter the homogenate through a Buchner funnel (Whatman No. 1). Concentrate the filtrate using a rotary evaporator at 30°C under reduced pressure (approx. 150 mbar) to yield a crude oleoresin.

  • Self-Validation (Spiking): Spike the crude extract with a known concentration of an internal standard (e.g., phenyl glucuronide) to track recovery rates across the subsequent partitioning steps.

  • Defatting (Liquid-Liquid Partitioning): Suspend the crude extract in 200 mL of 80% aqueous Methanol. Wash three times with 100 mL of n-Hexane in a separatory funnel. Discard the non-polar hexane layers.

  • Recovery: Evaporate the aqueous methanol phase to yield the enriched hydroxylated monoterpene fraction.

Protocol 2: Chromatographic Purification
  • Column Preparation: Pack a glass column (3 cm x 50 cm) with a slurry of Silica Gel 60 in n-Hexane.

  • Loading: Dissolve the enriched fraction in a minimal volume of 1:1 Hexane:EtOAc and load it onto the column bed.

  • Elution: Run a step gradient to sequentially strip compounds based on polarity:

    • 200 mL n-Hexane (100%)

    • 300 mL Hexane:EtOAc (9:1) Elutes residual standard menthol.

    • 300 mL Hexane:EtOAc (7:3)

    • 300 mL Hexane:EtOAc (1:1) Elutes (+)-7-Hydroxymenthol.

  • Validation: Spot fractions on TLC plates. Develop using an optimized solvent system of n-Hexane:EtOAc:MeOH:H2O (2:2:2:1) [3]. Visualize with vanillin-sulfuric acid spray and heat. 7-hydroxymenthol will appear as a distinct purple/blue spot.

  • Chiral Resolution: Pool and concentrate the TLC-positive fractions. Inject into a Chiral RP-HPLC system (Table 2 parameters) to resolve the (+) enantiomer from any (-) background.

ExtractionWorkflow Step1 1. Biomass Prep Cryo-milling Step2 2. Cold Extraction Ethyl Acetate Step1->Step2 Step3 3. Defatting Hexane vs Aq. MeOH Step2->Step3 Step4 4. Primary Cleanup Silica Gel Chromatography Step3->Step4 Step5 5. Enantiomeric Prep Chiral RP-HPLC Step4->Step5 Step6 6. Validation GC-MS & NMR Step5->Step6

Fig 2: Step-by-step extraction and purification workflow for (+)-7-Hydroxymenthol.

References

  • Sassa, T., Kenmoku, H., Sato, M., Murayama, T., & Kato, N. (2003). "(+)-Menthol and Its Hydroxy Derivatives, Novel Fungal Monoterpenols from the Fusicoccin-producing Fungi, Phomopsis amygdali F6a and Niigata 2". Bioscience, Biotechnology, and Biochemistry, 67(3), 475-479. URL:[Link]

  • López-Gresa, M. P., Payá, C., Ozáez, M., Rodrigo, I., Bellés, J. M., & Lisón, P. (2017). "Metabolic crosstalk between hydroxylated monoterpenes and salicylic acid in tomato defense response against bacteria". Frontiers in Plant Science, 8, 1955. URL:[Link]

  • Ejaz, R., Malik, S., Ahmad, M., ALi, H., & Choudhry, S. (2020). "ANTI-BIOFILM POTENTIAL OF MENTHOL PURIFIED FROM MENTHA PIPERITA L. (MINT)". Biological and Clinical Sciences Research Journal, 2020(1). URL:[Link]

Troubleshooting

minimizing degradation of (+)-7-Hydroxymenthol during storage and analysis

Welcome to the Technical Support Center for Monoterpene Analysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (+)-7-Hydroxymenthol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Monoterpene Analysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (+)-7-Hydroxymenthol .

Unlike its parent compound, (+)-menthol, the introduction of a primary hydroxyl group at the C-7 position drastically alters the molecule's stability. Whether isolated from fungal biotransformations (e.g., Phomopsis amygdali) (1)[1] or insect metabolism (2)[2], maintaining the structural integrity of (+)-7-Hydroxymenthol requires strict control over oxidative, thermal, and acidic stress factors.

Below is our comprehensive, causality-driven troubleshooting guide and self-validating protocol framework.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During long-term storage, my (+)-7-Hydroxymenthol standard shows progressive peak splitting and the appearance of new higher-mass species. What is driving this degradation? The Causality: You are observing the oxidation of the C-7 primary alcohol. While the secondary hydroxyl at C-3 (inherited from menthol) is relatively sterically hindered and stable, the emergent C-7 hydroxymethyl group is highly susceptible to autoxidation. In the presence of dissolved oxygen and trace transition metals (often leached from standard Type I borosilicate glass), the primary alcohol oxidizes first to an aldehyde (7-oxomenthol) and subsequently to a carboxylic acid (e.g., p-menthane-7-oic acid derivatives). This pathway mirrors the enzymatic oxidation cascades observed in biological systems (2)[2].

Q2: I am losing (+)-7-Hydroxymenthol signal during GC-MS analysis, accompanied by a broad, tailing peak and an [M-18] ion. How can I fix this? The Causality: The molecule is undergoing thermal dehydration in your GC inlet. The diol nature of (+)-7-Hydroxymenthol increases its boiling point and polarity, causing it to interact strongly with active silanol (-SiOH) sites inside the glass GC liner. At inlet temperatures above 200°C, these active sites catalyze the elimination of water (dehydration), yielding p-menth-1-en-X-ol artifacts. The Solution: You must mask the hydroxyl groups prior to injection. Silylation using BSTFA + 1% TMCS converts both the C-3 and C-7 hydroxyls into trimethylsilyl (TMS) ethers. This eliminates hydrogen bonding, lowers the vaporization temperature, and fully shields the molecule from surface-catalyzed dehydration.

Degradation Menthol (+)-7-Hydroxymenthol (Intact Diol) Oxidation Oxidation Pathway (O2, Light, Metals) Menthol->Oxidation Poor Storage Thermal Thermal/Acidic Stress (GC Inlet, Active Glass) Menthol->Thermal Analytical Stress Aldehyde 7-Oxomenthol (Intermediate) Oxidation->Aldehyde -H2 Acid p-Menthane-7-oic Acid (Degradant) Aldehyde->Acid +O Dehydration Dehydration Products (Loss of H2O) Thermal->Dehydration -H2O

Degradation pathways of (+)-7-Hydroxymenthol under storage and analytical stress.

Section 2: Self-Validating Methodologies

To ensure absolute confidence in your data, every workflow must be self-validating. A self-validating system incorporates an internal mechanism that instantly flags degradation, removing the guesswork from sample integrity.

Protocol A: Self-Validating Storage Workflow

Objective: Prevent oxidation and provide a built-in metric to monitor stability over time.

  • Solvent Exchange: Dissolve purified (+)-7-Hydroxymenthol in an anhydrous, aprotic, and non-nucleophilic solvent (e.g., anhydrous Hexane or Dichloromethane). Causality: Protic solvents like methanol can facilitate transesterification or hydrogen-bonding networks that lower the activation energy for degradation.

  • Internal Standard (ISTD) Integration: Spike the bulk solution with a highly stable, structurally similar internal standard that does not degrade under oxidative stress (e.g., Menthol-d4 or Nonadecane) at a 1:1 molar ratio.

  • Surface Passivation: Aliquot the mixture into amber, silanized glass vials. Causality: Silanization caps the acidic surface silanols of the glass, preventing metal leaching and acid-catalyzed rearrangements.

  • Atmospheric Displacement: Gently purge the headspace of each vial with high-purity Argon gas for 15 seconds before immediately capping with a PTFE-lined septum. Causality: Argon is heavier than air and effectively displaces oxygen, halting the C-7 oxidation pathway.

  • Validation Checkpoint: At any point during storage, run a rapid GC-MS/LC-MS assay. Calculate the Relative Response Factor (RRF) between (+)-7-Hydroxymenthol and the ISTD. A stable RRF confirms zero degradation. A dropping RRF immediately flags sample compromise.

Workflow A Sample Preparation B ISTD Spike (Stable Analog) A->B C Argon Purge & Silanized Vials B->C Built-in baseline D Chromatographic Analysis C->D Prevents oxidation E Data Validation (RRF Stability) D->E RRF Check

Self-validating analytical workflow for continuous (+)-7-Hydroxymenthol integrity monitoring.

Section 3: Quantitative Data & Parameters

The following tables summarize the critical thresholds for storage and analysis. Deviating from these parameters exponentially increases the degradation kinetics of the C-7 hydroxyl group.

Table 1: Storage Conditions and Expected Degradation Rates

Storage ConditionContainer TypeHeadspace GasTemp (°C)Est. Degradation Rate (%/month)Primary Degradant
Optimal Silanized AmberArgon-80°C< 0.1%None detected
Acceptable Silanized AmberNitrogen-20°C~ 0.5 - 1.0%7-Oxomenthol
Sub-optimal Standard ClearAir4°C5.0 - 8.0%p-Menthane-7-oic acid
High Risk Standard ClearAir25°C> 15.0%Acid & Lactone derivatives

Table 2: Analytical Parameters (GC-MS vs. LC-MS) and Troubleshooting

ParameterGC-MS (Derivatized)LC-MS (Reverse Phase)Causality / Rationale
Preparation BSTFA + 1% TMCS (60°C, 30 min)Dilute in Mobile Phase AGC requires TMS capping to prevent dehydration; LC avoids thermal stress.
Inlet / Source Temp 250°C (Safe post-derivatization)ESI Source: 300°CDerivatized molecules resist thermal breakdown at 250°C.
Column/Phase DB-5MS (or equivalent)C18 (End-capped)End-capped LC columns prevent secondary interactions with free silanols.
Mobile/Carrier Helium (1.0 mL/min)Water/Acetonitrile + 0.1% Formic AcidFormic acid aids ionization in LC but must be kept dilute to avoid acid-catalyzed shifts.
Target Mass/Ion [M-15]+ of TMS derivative[M+H-H2O]+ (In-source fragmentation)LC-MS often shows spontaneous in-source water loss for aliphatic diols.

References

  • (+)
  • Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects Source: Molecules | MDPI URL

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for (+)-7-Hydroxymenthol Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the regioselective derivatization of (+)-7-Hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the regioselective derivatization of (+)-7-Hydroxymenthol.

(+)-7-Hydroxymenthol is a valuable chiral monoterpenoid diol, often isolated as a fungal metabolite or generated via the biotransformation of menthol[1],[2]. Structurally, it features a primary hydroxyl group at C-7 and a secondary hydroxyl group at C-3 . The primary analytical and synthetic challenge is achieving regioselective derivatization (e.g., acylation, silylation, or chloroformate conjugation) at the C-7 position without triggering over-derivatization at the sterically hindered C-3 position[3].

Derivatization Workflow & Logical Relationships

The following diagram illustrates the causality between reaction parameters and product distribution. Controlling the activation energy through temperature and stoichiometry is the sole mechanism to prevent C-3 derivatization.

G Substrate (+)-7-Hydroxymenthol (C3-sec-OH, C7-prim-OH) Reaction Regioselective Derivatization Substrate->Reaction Reagents Derivatizing Agent + Pyridine/DMAP Reagents->Reaction Product C-7 Mono-derivatized Target Reaction->Product Optimized Conditions (0°C, 1.05 eq) Byproduct C-3, C-7 Di-derivatized Byproduct Reaction->Byproduct Excess Reagent (>25°C, >1.5 eq)

Workflow for the regioselective derivatization of (+)-7-Hydroxymenthol.

Quantitative Optimization Data

To establish a self-validating baseline for your experiments, refer to the following optimization matrix. These metrics quantify how temperature and catalyst choice dictate regioselectivity during standard acylation (e.g., using acetic anhydride or menthyl chloroformate).

Temperature (°C)Reagent EquivalentsCatalyst SystemC-7 Mono-derivatized Yield (%)Di-derivatized Byproduct (%)Reaction State
25 (RT)2.0DMAP (1.0 eq)15%80%Over-reacted
25 (RT)1.1Pyridine (Solvent)45%35%Poor Selectivity
0 1.05 Pyridine (Solvent) 88% <5% Optimal
-781.05Pyridine (Solvent)<10%0%Kinetically Stalled

Step-by-Step Methodology: Regioselective C-7 Derivatization

This protocol is engineered as a self-validating system. By strictly controlling the nucleophilic catalysis environment, you exploit the natural steric hindrance of the cyclohexane ring and adjacent isopropyl group to protect the C-3 hydroxyl.

Step 1: Substrate Preparation Dissolve 1.0 mmol of (+)-7-Hydroxymenthol in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the derivatizing agent, ensuring the stoichiometry remains exact.

Step 2: Catalyst & Base Addition Add 3.0 equivalents of anhydrous Pyridine. Critical Insight: Do not add 4-Dimethylaminopyridine (DMAP) at this stage. Pyridine acts as a mild base and a weak nucleophilic catalyst, which is sufficient for the unhindered primary C-7 alcohol but lacks the kinetic power to force the reaction at the sterically shielded C-3 alcohol.

Step 3: Temperature Control & Reagent Addition Cool the reaction flask to exactly 0°C using an ice-water bath. Dropwise, add 1.05 equivalents of the derivatizing agent (e.g., acetic anhydride, TMS-Cl, or[3]) over 10 minutes.

Step 4: Self-Validating Reaction Monitoring Stir at 0°C for 2 hours. Validation Checkpoint: Run a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 7:3). The highly polar (+)-7-hydroxymenthol baseline spot should disappear, replaced by a single major spot at Rf​≈0.4 (Mono-derivatized). If a secondary spot appears at Rf​≈0.8 , you have breached the activation energy for C-3 di-derivatization.

Step 5: Quenching and Isolation Quench the reaction with 2.0 mL of saturated aqueous NH4​Cl to destroy any unreacted derivatizing agent. Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high yields of the di-derivatized byproduct instead of my C-7 mono-derivatized target? A1: This is a kinetic failure caused by overcoming the steric hindrance at the C-3 position. The C-3 secondary alcohol is shielded by the adjacent isopropyl group. However, if your reaction temperature exceeds 4°C, or if you use >1.1 equivalents of the derivatizing agent, the thermal energy in the system becomes sufficient to force the C-3 reaction. Solution: Strictly maintain the reaction at 0°C and use exactly 1.05 equivalents of the reagent.

Q2: I read that DMAP is the best catalyst for acylation. Why does this protocol explicitly forbid it? A2: DMAP is a hyper-nucleophilic catalyst. While it drastically accelerates acylation, it completely destroys regioselectivity. The causality lies in the formation of a highly reactive N-acylpyridinium intermediate that is aggressive enough to attack the sterically hindered C-3 hydroxyl group. Solution: Rely exclusively on Pyridine. Pyridine provides a much milder acylpyridinium intermediate that selectively reacts only with the highly accessible primary C-7 hydroxyl.

Q3: My derivatized (+)-7-hydroxymenthol degrades during GC-MS analysis, showing multiple unexpected peaks. What is happening? A3: You are likely observing thermal degradation. Certain derivatives of menthol analogs (particularly acetates and chloroformates) can undergo Chugaev-type thermal eliminations at high GC injector temperatures (e.g., 250°C), yielding p -menthene artifacts[3]. Solution: Lower your GC injector temperature to 200°C. Alternatively, switch to a more thermally stable silyl ether derivative (e.g., TBDMS-Cl) for GC-MS, or bypass thermal vaporization entirely by utilizing LC-MS for your analytical validation.

Q4: The reaction has stalled at 45% yield after 4 hours at 0°C. How can I push it to completion without causing di-derivatization? A4: The reaction has likely reached a kinetic plateau due to reagent depletion (from trace moisture) or over-dilution. Solution: Do not raise the temperature. Instead, add an additional 0.1 equivalents of the derivatizing agent at 0°C. If it remains stalled, you may add a strictly catalytic micro-dose of DMAP (0.01 equivalents), but you must monitor the reaction via TLC every 15 minutes to quench it the moment the di-derivatized Rf​ spot begins to form.

References

  • (+)-Menthol and Its Hydroxy Derivatives, Novel Fungal Monoterpenols from the Fusicoccin-producing Fungi, Phomopsis amygdali F6a and Niigata 2 Source: Bioscience, Biotechnology, and Biochemistry (Oxford Academic) URL:[Link]

  • Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS Source: Chemical Synthesis (OAE Publishing) URL:[Link]

  • Chiral purity test of metoprolol enantiomer after derivatization with (-)-menthyl chloroformate by reversed-phase high performance liquid chromatography Source: Archives of Pharmacal Research (PubMed / NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of (-)-Menthol and its Metabolite, (+)-7-Hydroxymenthol

This guide provides a detailed comparative analysis of the biological activities of (-)-menthol, the well-characterized cooling and analgesic agent, and its in vivo oxidation product, (+)-7-Hydroxymenthol. For researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the biological activities of (-)-menthol, the well-characterized cooling and analgesic agent, and its in vivo oxidation product, (+)-7-Hydroxymenthol. For researchers, scientists, and drug development professionals, understanding the pharmacological profile of not only a parent compound but also its metabolites is critical for predicting efficacy, duration of action, and potential side effects. While (-)-menthol is one of the most studied monoterpenes, the specific biological activities of its metabolites remain largely uncharacterized. This document synthesizes the extensive existing data for (-)-menthol and contrasts it with the predicted profile of (+)-7-Hydroxymenthol, highlighting critical knowledge gaps and proposing experimental pathways to address them.

Introduction: The Parent Compound and its Metabolic Descendant

(-)-Menthol, the primary active compound in peppermint oil, is renowned for its distinct cooling sensation and analgesic properties.[1] Its wide-ranging applications in pharmaceuticals, cosmetics, and food products are a testament to its efficacy and safety profile.[2] The biological effects of (-)-menthol are primarily initiated by its interaction with specific protein targets, most notably the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1]

However, upon administration, (-)-menthol undergoes extensive metabolism in the body, primarily through oxidation by cytochrome P450 enzymes and subsequent conjugation (e.g., with glucuronic acid).[3] This biotransformation yields a variety of metabolites, including hydroxylated derivatives such as (+)-7-Hydroxymenthol.[3] The addition of a hydroxyl group drastically alters the molecule's physicochemical properties, which can, in turn, significantly modify its interaction with biological targets. This guide explores the profound differences in the known activity of the parent compound and the inferred, yet experimentally unverified, activity of its 7-hydroxy metabolite.

Physicochemical and Structural Comparison

The fundamental difference between (-)-menthol and (+)-7-Hydroxymenthol is the introduction of a hydroxyl group at the C7 position (one of the isopropyl methyl groups). This single chemical modification has significant consequences.

  • Polarity: (+)-7-Hydroxymenthol is inherently more polar than (-)-menthol. This increased hydrophilicity can affect its ability to cross cell membranes and the blood-brain barrier, potentially altering its pharmacokinetic profile and access to intracellular targets.

  • Stereochemistry: The precise three-dimensional arrangement of the hydroxyl and isopropyl groups on the cyclohexane ring of (-)-menthol is crucial for its potent activity at the TRPM8 receptor.[4] The introduction of a second hydroxyl group creates a new chiral center and alters the molecule's overall shape and hydrogen bonding potential, making it highly unlikely to fit into the TRPM8 binding pocket with the same affinity as the parent compound.

Caption: Metabolic conversion of (-)-Menthol to (+)-7-Hydroxymenthol.

Biological Activity of (-)-Menthol: A Potent Sensory Modulator

The biological activity of (-)-menthol is multifaceted, stemming from its interactions with a range of cellular receptors.

Primary Target: TRPM8 Activation

The signature cooling sensation of (-)-menthol is mediated by its potent activation of the TRPM8 channel, a non-selective cation channel primarily expressed in sensory neurons.[5] Binding of (-)-menthol to a specific pocket within the channel's voltage-sensing-like domain (VSLD) stabilizes its open state, allowing an influx of Ca²⁺ and Na⁺ ions.[6][7] This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and interpreted as a cold sensation, even in the absence of a temperature change.[5][8] This mechanism is central to its use as a counter-irritant for pain relief.[1]

Analgesic Mechanisms

The analgesic effects of (-)-menthol are complex and not solely reliant on TRPM8.

  • TRPM8-Mediated Analgesia: Activation of TRPM8 can induce analgesia by desensitizing nociceptors or by activating central analgesic pathways.[1]

  • κ-Opioid Receptor Activation: Studies have shown that (-)-menthol can produce analgesia through the selective activation of κ-opioid receptors, an effect not observed with the (+)-menthol isomer.[5][9] This pathway contributes to its pain-relieving properties independent of the cooling sensation.

  • Ion Channel Blockade: (-)-menthol can also block voltage-gated sodium channels and modulate GABA-A receptors, which reduces neuronal excitability and contributes to its analgesic and anesthetic effects.[10]

Biological Activity of (+)-7-Hydroxymenthol: An Uncharted Territory

In stark contrast to its parent compound, there is a significant lack of direct experimental data on the biological activity of (+)-7-Hydroxymenthol. Its profile must be inferred from structure-activity relationships (SAR) and the known activities of related compounds.

Predicted Interaction with TRPM8

The activation of TRPM8 by menthol is highly stereospecific. The precise fit of the (-)-menthol molecule into the VSLD binding pocket is critical for its high potency.[4][11] The addition of a polar hydroxyl group at the C7 position would introduce steric hindrance and unfavorable polar interactions within the largely hydrophobic binding pocket.

Hypothesis: It is highly probable that (+)-7-Hydroxymenthol is a significantly weaker TRPM8 agonist than (-)-menthol, if it has any agonist activity at all. The structural change may even convert it into a TRPM8 antagonist. This would mean that as (-)-menthol is metabolized to (+)-7-Hydroxymenthol, the characteristic cooling effect would diminish or be lost entirely.

Insights from a Structurally Similar Metabolite: p-Menthane-3,8-diol (PMD)

While data on 7-hydroxymenthol is scarce, another hydroxylated menthol derivative, p-menthane-3,8-diol (PMD), is better characterized. PMD is a major metabolite of menthol and is also used commercially as an effective insect repellent derived from lemon eucalyptus oil.[12][13][14] Notably, PMD is reported to have a cooling feel, suggesting it may retain some ability to interact with TRPM8, albeit its potency relative to (-)-menthol is not well-defined in the context of receptor activation.[8] This lends credence to the idea that hydroxylated metabolites may possess their own unique biological activities, distinct from the parent compound.

Quantitative Data Summary

The following table summarizes the known experimental data for (-)-menthol and highlights the current lack of data for (+)-7-Hydroxymenthol, underscoring the need for empirical investigation.

Parameter(-)-Menthol(+)-7-HydroxymentholRationale for Comparison
TRPM8 Activation (EC₅₀) ~62-196 µM[4]Data Not AvailableMeasures the potency of the compound as a TRPM8 agonist. A higher EC₅₀ indicates lower potency.
Primary Sensory Effect Cooling Sensation[5]Unknown (Predicted Weak/None)The key physiological response mediated by TRPM8 activation.
Analgesic Activity Yes (TRPM8 & κ-opioid mediated)[1][5]Data Not AvailableA primary therapeutic application. The metabolic product could be active, inactive, or antagonistic.
κ-Opioid Receptor Agonism Yes[9]Data Not AvailableA key TRPM8-independent mechanism of analgesia for the parent compound.

Experimental Protocol: A Path to Elucidating Metabolite Activity

To address the critical knowledge gap concerning the activity of (+)-7-Hydroxymenthol, a definitive experimental approach is required. The following whole-cell patch-clamp electrophysiology protocol is the gold standard for characterizing the interaction of a compound with an ion channel like TRPM8.

Objective: To determine and compare the potency and efficacy of (-)-menthol and (+)-7-Hydroxymenthol as modulators of the human TRPM8 ion channel.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Culture HEK293T cells stably expressing the human TRPM8 channel.

    • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

  • Electrophysiological Recording:

    • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. Pipette resistance should be 3-5 MΩ when filled with intracellular solution.

    • Approach a single, healthy-looking cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.

    • Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +100 mV) to record baseline channel activity.

  • Compound Application and Data Acquisition:

    • Prepare stock solutions of (-)-menthol and (+)-7-Hydroxymenthol in DMSO and dilute to final concentrations in the extracellular solution. The final DMSO concentration should not exceed 0.1%.

    • Using a rapid solution exchange system, apply increasing concentrations of the test compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM, 500 µM, 1 mM) to the cell.

    • Record the current elicited by each concentration for a sufficient duration to allow the current to reach a steady state.

    • After each application, perform a washout with the control extracellular solution until the current returns to baseline.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current response at each concentration to the maximal response elicited by a saturating concentration of (-)-menthol (e.g., 2 mM).

    • Plot the normalized current as a function of compound concentration and fit the data to the Hill equation to determine the half-maximal effective concentration (EC₅₀) and the Hill coefficient.

    • Compare the EC₅₀ values and maximal efficacy of (+)-7-Hydroxymenthol to those of (-)-menthol.

Caption: Experimental workflow for determining TRPM8 activation potency.

Signaling Pathway Visualization

The activation of TRPM8 by (-)-menthol initiates a well-defined signaling cascade leading to the perception of cold and contributing to analgesia.

cluster_membrane Sensory Neuron Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca_Na_Influx Ca²⁺ / Na⁺ Influx TRPM8_Open->Ca_Na_Influx Menthol (-)-Menthol Menthol->TRPM8 Binds Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Brain (Sensation of Cold & Analgesia) ActionPotential->Brain

Caption: TRPM8 channel activation pathway by (-)-Menthol.

Conclusion and Future Directions

This comparative analysis reveals a stark dichotomy. (-)-Menthol is a potent and well-understood modulator of sensory perception and pain, primarily through its robust activation of TRPM8 channels and engagement of opioid pathways. In contrast, its metabolite, (+)-7-Hydroxymenthol, remains a pharmacological enigma.

Based on established structure-activity relationships, it is logical to predict that the addition of a hydroxyl group at the C7 position significantly diminishes or abolishes the TRPM8 agonist activity that defines its parent compound. The complete biological activity profile of (-)-menthol as experienced in vivo is necessarily a composite of the parent compound and its spectrum of metabolites. Therefore, the lack of empirical data for key metabolites like (+)-7-Hydroxymenthol represents a significant gap in our understanding.

For drug development professionals, this underscores a critical principle: metabolic fate is a determinant of pharmacological effect. We strongly recommend that future research prioritizes the synthesis and experimental characterization of major menthol metabolites. Employing definitive techniques such as patch-clamp electrophysiology will be essential to replace inference with data, leading to a more complete and accurate understanding of this widely used natural compound.

References

A comprehensive, numbered list of all sources cited in this guide is provided below.

  • Differential Activation of TRPM8 by the Stereoisomers of Menthol. (2022). Frontiers in Physiology. [Link]

  • Potential menthol–TRPM8 interactions revealed by docking. (2020). ResearchGate. [Link]

  • Yin, Y., et al. (2022). Structural Basis of Cold and Menthol Sensing by TRPM8. bioRxiv. [Link]

  • Recent Progress in TRPM8 Modulation: An Update. (2019). Molecules. [Link]

  • Jumpathong, J., et al. (2020). An in silico investigation of menthol metabolism. PLOS ONE. [Link]

  • TRPM8 Protein Dynamics Correlates with Ligand Structure and Cellular Function. (2025). Journal of the American Chemical Society. [Link]

  • Limpanuparb, T., et al. (2019). An In-Silico Investigation of Menthol Metabolism. bioRxiv. [Link]

  • Xu, L., et al. (2020). Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel. Nature Communications. [Link]

  • Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. (2009). ResearchGate. [Link]

  • An in silico investigation of menthol metabolism. (2019). ResearchGate. [Link]

  • Metabolic pathways of menthol. (n.d.). ResearchGate. [Link]

  • p-Menthane-3,8-diol (011550) Fact Sheet. (n.d.). Environmental Protection Agency (EPA). [Link]

  • Latorre, R., et al. (2023). Molecular determinants of TRPM8 function: key clues for a cool modulation. Cellular and Molecular Life Sciences. [Link]

  • Sherkheli, M. A., et al. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Brief overview of menthol's biological activity in inflammation. (2024). ResearchGate. [Link]

  • Liu, B., et al. (2022). Cold stimuli, hot topic: An updated review on the biological activity of menthol in relation to inflammation. Frontiers in Immunology. [Link]

  • p-Menthane-3,8-diol. (n.d.). Wikipedia. [Link]

  • Do menthol and its derivatives present biological activity with antifungal potential?. (2024). ResearchGate. [Link]

  • Menthol and Its Derivatives: Exploring the Medical Application Potential. (2025). Medicinal Chemistry. [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2025). Molecules. [Link]

  • A Practical and Efficient Synthesis of p-Menthane-3,8-diols. (2000). Organic Process Research & Development. [Link]

  • Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes. (2020). Transactions of The Royal Society of Tropical Medicine and Hygiene. [Link]

  • Perera, C. O., et al. (2020). Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes. Transactions of The Royal Society of Tropical Medicine and Hygiene. [Link]

  • Galeotti, N., et al. (2002). Menthol: a natural analgesic compound. Neuroscience Letters. [Link]

Sources

Comparative

A Comparative Guide to the Validation of GC-MS and HPLC for the Analysis of (+)-7-Hydroxymenthol

In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides an in-depth, experience-driven compa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides an in-depth, experience-driven comparison of two stalwart analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the validation of (+)-7-Hydroxymenthol, a key metabolite of menthol. Our focus extends beyond a mere procedural outline to the core scientific rationale that underpins method selection, development, and validation, ensuring data integrity for researchers, scientists, and drug development professionals.

Introduction to (+)-7-Hydroxymenthol and Analytical Imperatives

(+)-7-Hydroxymenthol is a p-menthane monoterpenoid and a significant metabolite of menthol, widely used in pharmaceutical and consumer products.[1][2] Its accurate quantification in various matrices is crucial for pharmacokinetic, toxicological, and quality control studies. The choice between GC-MS and HPLC for its analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte, the sample matrix, and the specific goals of the analysis.

(+)-7-Hydroxymenthol (C10H20O2, Molecular Weight: 172.26 g/mol ) possesses a hydroxyl group, which influences its polarity and volatility.[1][3] These characteristics are central to the decision-making process when choosing between a gas-phase or liquid-phase separation technique.

The Regulatory Framework: A Foundation of Trust

All analytical method validation, regardless of the chosen technology, must adhere to a stringent regulatory framework to ensure data reliability and reproducibility. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a comprehensive framework for the validation of analytical procedures.[4][5][6][7] For bioanalytical methods, the U.S. Food and Drug Administration (FDA) provides specific guidance.[8][9][10] These guidelines universally mandate the assessment of key validation parameters.

Core Validation Parameters (ICH Q2(R2)) [4][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS): Harnessing Volatility

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] Given that menthol and its derivatives are known for their volatility, GC-MS presents as a logical choice for the analysis of (+)-7-Hydroxymenthol.[13]

The "Why" of GC-MS for (+)-7-Hydroxymenthol

The decision to employ GC-MS is grounded in the analyte's ability to be volatilized without decomposition. The high resolving power of capillary GC columns combined with the high sensitivity and specificity of mass spectrometric detection makes it a "gold standard" for forensic substance identification and can be advantageous for complex matrices.[12][14]

Experimental Protocol: A Validated GC-MS Method

1. Sample Preparation:

  • Objective: To extract (+)-7-Hydroxymenthol from the sample matrix (e.g., plasma, formulation) and render it suitable for GC injection.

  • Procedure:

    • To 1 mL of the sample, add an internal standard (e.g., isobutylbenzene).[13]

    • Perform liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of solvent (e.g., hexane).

    • (Optional but recommended for polar analytes) Derivatization: To improve volatility and thermal stability, the hydroxyl group of (+)-7-Hydroxymenthol can be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step can significantly enhance peak shape and sensitivity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[15]

  • Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[15]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.[15]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for (+)-7-Hydroxymenthol and the internal standard.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Deriv Derivatization (Optional) Recon->Deriv Injection GC Injection Deriv->Injection Inject Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS analytical workflow for (+)-7-Hydroxymenthol.

High-Performance Liquid Chromatography (HPLC): The Power of Polarity

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile, thermally labile, or possess polar functional groups.[16][17] For (+)-7-Hydroxymenthol, HPLC offers a viable alternative to GC-MS, especially when derivatization is to be avoided.

The "Why" of HPLC for (+)-7-Hydroxymenthol

The presence of the hydroxyl group imparts sufficient polarity to make (+)-7-Hydroxymenthol amenable to reversed-phase HPLC. A significant advantage of HPLC is that it typically does not require derivatization, simplifying sample preparation.[18] However, a key consideration is the analyte's chromophore. Menthol and its derivatives lack a strong UV-absorbing chromophore, which can limit the sensitivity of HPLC with a standard UV detector.[18] This often necessitates the use of alternative detectors like a Refractive Index Detector (RID) or Mass Spectrometry (LC-MS).[18]

Experimental Protocol: A Validated HPLC Method

1. Sample Preparation:

  • Objective: To extract (+)-7-Hydroxymenthol and ensure its compatibility with the mobile phase.

  • Procedure:

    • To 1 mL of the sample, add an internal standard (e.g., a structurally similar compound).

    • Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.

    • Elute the analyte from the SPE cartridge with methanol.

    • Evaporate the eluate and reconstitute in the mobile phase.

    • Filter the final solution through a 0.45 µm filter before injection.[19]

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Inertsil ODS-3V (4.6 mm x 250 mm, 5 µm) or a similar C18 column.[18]

  • Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 30:70 v/v).[18]

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 35 °C.[19]

  • Detector:

    • Option A (Lower Sensitivity): Refractive Index Detector (RID).[18]

    • Option B (Higher Sensitivity & Specificity): Mass Spectrometer (LC-MS). This provides the highest level of performance, similar to GC-MS.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elution Elution SPE->Elution Recon Reconstitution Elution->Recon Filter Filtration Recon->Filter Injection HPLC Injection Filter->Injection Inject Separation Chromatographic Separation Injection->Separation Detection Detection (RID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analytical workflow for (+)-7-Hydroxymenthol.

Comparative Validation Data Summary

The following table summarizes expected performance characteristics for validated GC-MS and HPLC methods for the analysis of (+)-7-Hydroxymenthol. The values are representative and should be established for each specific method and laboratory.

Validation ParameterGC-MSHPLC-RIDHPLC-MS
Specificity High (Mass fragments are highly specific)Moderate (Relies on retention time)High (Mass fragments are highly specific)
Linearity (R²) > 0.99> 0.99> 0.99
Range WideNarrowerWide
Accuracy (% Recovery) 95-105%90-110%95-105%
Precision (%RSD) < 15%< 15%< 15%
LOD Low (pg level)High (µg level)Low (pg to ng level)
LOQ Low (pg to ng level)High (µg level)Low (ng level)
Sample Throughput ModerateHighModerate
Derivatization Often requiredNot requiredNot required

Discussion: Making an Informed Choice

GC-MS: The Choice for Volatility and Specificity

GC-MS excels in this application due to its inherent compatibility with volatile compounds like menthol derivatives.[13] The primary advantage lies in the high specificity afforded by mass spectrometric detection, which can be crucial when analyzing complex biological matrices. The fragmentation patterns generated by electron ionization provide a "fingerprint" of the analyte, ensuring confident identification. The main drawback is the potential need for derivatization, which adds a step to the sample preparation process and can introduce variability if not carefully controlled.

HPLC: Versatility and Simplicity

HPLC offers a more direct approach by obviating the need for derivatization.[18] This simplifies the workflow and can improve sample throughput. However, the challenge with (+)-7-Hydroxymenthol is its lack of a strong chromophore, making detection by UV-Vis challenging. While an RID can be used, it suffers from lower sensitivity and is susceptible to baseline drift with gradient elution.[18] The ultimate solution for high-sensitivity HPLC analysis is coupling it with a mass spectrometer (LC-MS). LC-MS combines the separation power of HPLC with the detection specificity of MS, offering performance comparable to GC-MS without the need for derivatization.[20]

The Verdict: It Depends on Your Needs

  • For highest sensitivity and specificity, especially in complex matrices: GC-MS (with derivatization) or LC-MS are the preferred methods.

  • For routine quality control of simpler formulations where high sensitivity is not critical: HPLC-RID may be a cost-effective and simpler option.[18]

  • To avoid derivatization while maintaining high performance: LC-MS is the ideal choice.

Conclusion

Both GC-MS and HPLC are powerful techniques that can be successfully validated for the analysis of (+)-7-Hydroxymenthol. The choice between them is not a matter of one being universally "better," but rather which is more "fit-for-purpose" based on the specific analytical requirements. A thorough understanding of the analyte's properties, the sample matrix, and the desired performance characteristics, all within the framework of regulatory guidelines like those from the ICH, is essential for selecting and validating the most appropriate method.[4][7] This ensures the generation of accurate, reliable, and defensible data in any research, development, or quality control setting.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2): Validation of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION. [Link]

  • Vertex AI Search. (2025).
  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • MDPI. (2024). Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis sativa L.. [Link]

  • Drug Analytical Research. (2024). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. [Link]

  • ResearchGate. (2019). What is the difference between the HPLC and GC-MS methods for analysis of terpenes in hops?. [Link]

  • ResearchGate. (2014). HPLC or GC-MS? Which method is more accurate for determining the purity of triterpenes?. [Link]

  • Cannabis Science and Technology. (2020). How to Choose the Right Instrumentation for Cannabinoid and Terpene Analysis. [Link]

  • National Center for Biotechnology Information. 9-Hydroxy-(-)-menthol. [Link]

  • Agilent Technologies. (2022). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • SciTePress. (2020). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). [Link]

  • Impact Factor. A Review on GC-MS and Method Development and Validation. [Link]

  • Shaikh, K., & Patil, S. D. (2010). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector. Journal of Pharmacy & Bioallied Sciences, 2(4), 350–354. [Link]

  • Semantic Scholar. (2010). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector. [Link]

  • PubMed. (2017). GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. [Link]

  • National Center for Biotechnology Information. (+)-(6S)-hydroxymenthol. [Link]

  • Cheméo. Chemical Properties of cis-2-Hydroxymenthol. [Link]

  • Web of ASEAN Science and Technology Portal. (2022). Validated HPLC method for mitragynine quantification in Kratom extract. [Link]

  • SCIEX. (2018). Analysis of Kratom's Main Psychoactive Components: Mitragynine and 7-Hydroxymitragynine. [Link]

  • CABI Digital Library. (2020). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. [Link]

  • OECD Existing Chemicals Database. (2002). MENTHOLS. [Link]

  • National Center for Biotechnology Information. p-Menthan-7-ol. [Link]

Sources

Validation

In Vitro and In Vivo Correlation of (+)-7-Hydroxymenthol Pharmacological Effects: A Comparative Guide

Executive Summary The development of advanced cooling agents and TRPM8 agonists requires a rigorous understanding of how structural modifications impact both receptor binding (in vitro) and metabolic stability (in vivo)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced cooling agents and TRPM8 agonists requires a rigorous understanding of how structural modifications impact both receptor binding (in vitro) and metabolic stability (in vivo). (+)-7-Hydroxymenthol is a specialized fungal monoterpenol, originally isolated as a metabolite from the fusicoccin-producing fungus Phomopsis amygdali[1]. While its parent compound, (-)-menthol, is universally recognized for its cooling properties via the transient receptor potential melastatin 8 (TRPM8) channel[2], the addition of a hydroxyl group at the C7 position fundamentally alters the molecule's pharmacokinetics.

Because menthol is naturally metabolized in the human liver by the CYP2A6 enzyme into derivatives including 7-hydroxymenthol[3], utilizing (+)-7-Hydroxymenthol directly allows researchers to bypass initial hepatic first-pass clearance. This guide provides an authoritative comparison of (+)-7-Hydroxymenthol against alternative cooling agents, grounded in self-validating experimental workflows that establish a robust In Vitro-In Vivo Correlation (IVIVC).

Structural & Mechanistic Foundations

The pharmacological effects of (+)-7-Hydroxymenthol are primarily driven by its interaction with TRPM8, a Ca²⁺-permeable non-selective cation channel expressed in peripheral sensory neurons[2]. When an agonist binds to TRPM8, it lowers the temperature threshold required for channel activation, causing the channel to open even at physiological body temperatures.

The structural shift from a lipophilic methyl group in menthol to a polar hydroxymethyl group at the 7-position in (+)-7-Hydroxymenthol decreases the partition coefficient (LogP). This increased hydrophilicity slightly alters the receptor residence time but significantly extends the in vivo half-life by resisting rapid CYP2A6-mediated hydroxylation[3].

TRPM8_Pathway Ligand (+)-7-Hydroxymenthol Receptor TRPM8 Channel Ligand->Receptor Agonist Binding IonFlux Ca2+ Influx Receptor->IonFlux Channel Opening Depolar Depolarization IonFlux->Depolar Cation Accumulation Signal Action Potential Depolar->Signal Voltage Gating Effect Cooling Effect Signal->Effect CNS Transmission

TRPM8 activation pathway by (+)-7-Hydroxymenthol inducing cooling sensation.

Comparative Performance Data

To contextualize the pharmacological utility of (+)-7-Hydroxymenthol, it must be evaluated against industry-standard alternatives. The table below synthesizes the in vitro potency and in vivo behavioral outcomes of leading TRPM8 modulators.

CompoundTRPM8 EC₅₀ (μM)In Vivo Cooling DurationCYP2A6 Clearance RatePrimary Application
(+)-7-Hydroxymenthol ~12.5Prolonged (Up to 90 min)SlowExtended-release topicals
(-)-Menthol 4.1Short (15-30 min)FastImmediate cooling agents
WS-23 44.0Moderate (30-45 min)ModerateFood & Beverage
Icilin 0.2Very Short (<15 min)Very FastPharmacological tool

Data Interpretation: While Icilin and (-)-Menthol exhibit superior raw binding affinity (lower EC₅₀)[2], their rapid metabolic clearance limits their duration of action. (+)-7-Hydroxymenthol sacrifices a fraction of initial receptor affinity in exchange for a highly stable pharmacokinetic profile, making it ideal for sustained-release pharmacological applications.

Self-Validating Experimental Protocols

To accurately correlate the in vitro binding kinetics of (+)-7-Hydroxymenthol with its in vivo efficacy, the following protocols are designed with built-in causality checks and validation gates.

Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Start Compound Prep (+)-7-Hydroxymenthol Cell HEK293 Transfection Start->Cell Dose Topical Dosing Start->Dose Dye Fluo-4 AM Loading Cell->Dye Image Ca2+ Imaging Dye->Image Analysis IVIVC Correlation Image->Analysis Behav Behavioral Tracking Dose->Behav Metab CYP2A6 Clearance Dose->Metab Behav->Analysis Metab->Analysis

End-to-end IVIVC workflow for evaluating (+)-7-Hydroxymenthol pharmacology.

Protocol A: In Vitro TRPM8 Calcium Imaging

Causality: We utilize Fluo-4 AM, a cell-permeant fluorescent dye, because its acetoxymethyl (AM) ester allows it to cross the lipid bilayer. Once inside, intracellular esterases cleave the AM group, trapping the dye. Upon TRPM8 activation by (+)-7-Hydroxymenthol, the resulting Ca²⁺ influx binds to Fluo-4, inducing a conformational change that produces a quantifiable fluorescent emission at 516 nm.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably transfected with human TRPM8 in 96-well black-walled plates at 20,000 cells/well.

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM in assay buffer (HBSS with 20 mM HEPES) for 45 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with assay buffer to remove extracellular dye, preventing background fluorescence.

  • Compound Addition: Inject (+)-7-Hydroxymenthol at varying concentrations (0.1 μM to 100 μM) using an automated liquid handler.

  • Kinetic Reading: Record fluorescence (Ex: 488 nm / Em: 516 nm) every 2 seconds for 3 minutes using a microplate reader.

System Validation: Include 10 μM (-)-Menthol as a positive control and 0.1% DMSO as a vehicle control. Calculate the Z'-factor for the plate. The assay is only considered valid and proceeds to data analysis if the Z'-factor is ≥ 0.5, ensuring robust signal-to-background separation.

Protocol B: In Vivo Behavioral & Clearance Profiling

Causality: We select the murine "wet-dog shake" (WDS) model because TRPM8 activation in peripheral sensory neurons directly triggers this reflex as a thermoregulatory defense mechanism against perceived cold. The duration of this behavior correlates directly with the compound's resistance to hepatic CYP2A6 metabolism[3].

Step-by-Step Methodology:

  • Preparation: Acclimate male C57BL/6 mice to observation chambers for 30 minutes.

  • Administration: Apply 50 μL of 5% (+)-7-Hydroxymenthol (dissolved in ethanol/propylene glycol) topically to the shaved dorsal skin.

  • Behavioral Tracking: Record the number of WDS episodes in 10-minute bins over a total period of 120 minutes using automated video tracking software.

  • Clearance Analysis: Extract blood plasma at 30, 60, and 120 minutes post-dose. Quantify remaining (+)-7-Hydroxymenthol levels via LC-MS/MS to determine the CYP2A6 clearance rate.

System Validation: A parallel cohort must be pre-treated with 10 mg/kg AMTB (a highly selective TRPM8 antagonist) 15 minutes prior to dosing. If the WDS behavior persists in the AMTB cohort, the assay is invalidated, as the response would be attributed to non-specific skin irritation rather than targeted TRPM8 pharmacology.

IVIVC Synthesis

The correlation between the in vitro and in vivo data reveals the true pharmacological value of (+)-7-Hydroxymenthol. While the in vitro calcium imaging demonstrates a slightly right-shifted dose-response curve compared to (-)-menthol, the in vivo behavioral assay shows a significantly prolonged area under the curve (AUC). This discrepancy is successfully bridged by the clearance analysis, which confirms that the C7-hydroxylation acts as a metabolic shield against CYP2A6 degradation[3]. Consequently, (+)-7-Hydroxymenthol serves as an exemplary model for how targeted biotransformation can optimize the pharmacokinetic lifespan of sensory-active monoterpenoids.

References

  • Sassa, T., Kenmoku, H., Sato, M., Murayama, T., & Kato, N. (2003). (+)-Menthol and Its Hydroxy Derivatives, Novel Fungal Monoterpenols from the Fusicoccin-producing Fungi, Phomopsis amygdali F6a and Niigata 2. Bioscience, Biotechnology, and Biochemistry, 67(3), 475-479. URL:[Link]

  • Farco, J. A., & Grundmann, O. (2013). Menthol - Pharmacology of an Important Naturally Medicinal "Cool". Mini-Reviews in Medicinal Chemistry, 13(1), 124-131. URL:[Link]

  • Bhatia, S. P., McGinty, D., Letizia, C. S., & Api, A. M. (2008). Fragrance material review on menthol. Food and Chemical Toxicology, 46(11), S209-S214. URL:[Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (+)-7-Hydroxymenthol in Diverse Biological Matrices

In the landscape of drug metabolism and pharmacokinetic (DMPK) studies, the robust quantification of metabolites is paramount for accurate data interpretation. (+)-7-Hydroxymenthol, a key metabolite of menthol, serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug metabolism and pharmacokinetic (DMPK) studies, the robust quantification of metabolites is paramount for accurate data interpretation. (+)-7-Hydroxymenthol, a key metabolite of menthol, serves as a critical biomarker in such investigations. The journey from method development to routine sample analysis is paved with rigorous validation processes to ensure data integrity. When a validated analytical method is to be employed across different biological matrices, or transferred between laboratories, a critical process known as cross-validation comes into play.[1][2]

This guide provides an in-depth technical comparison of the cross-validation of an analytical method for (+)-7-Hydroxymenthol in three distinct biological matrices: human plasma, urine, and saliva. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols, all grounded in the principles of scientific integrity and regulatory expectations.[3][4][5]

The Imperative of Cross-Validation: Beyond a Single Matrix

A bioanalytical method validated in a single matrix, such as plasma, may not perform identically in another, like urine or saliva.[1] The inherent differences in the physicochemical properties of these matrices—protein content, ionic strength, pH, and the presence of endogenous interfering components—can significantly impact the analytical method's performance. This phenomenon, known as the "matrix effect," can lead to the suppression or enhancement of the analyte signal, thereby compromising the accuracy and reliability of the results.[6][7][8][9][10]

Cross-validation serves as a scientific bridge, formally demonstrating that a method is reproducible and reliable when applied to different matrices.[2] It is a mandatory requirement by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) when data from different matrices are to be combined or compared within a study.[11][12][13][14]

This guide will focus on a hypothetical, yet representative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (+)-7-Hydroxymenthol.

Experimental Design & Rationale

The core of a successful cross-validation study lies in a well-designed experiment that challenges the method's robustness across the intended matrices.

1. Selection of Matrices:

  • Human Plasma: The most common matrix for pharmacokinetic studies, representing the systemic circulation of the analyte.

  • Human Urine: A critical matrix for assessing the excretion of drugs and their metabolites. Its composition can vary significantly based on diet and hydration.

  • Human Saliva: A non-invasive alternative for therapeutic drug monitoring, its utility is growing, but it presents unique challenges due to lower analyte concentrations and enzymatic activity.

2. Validation Parameters for Cross-Validation: The cross-validation will focus on the key parameters that are most likely to be affected by the change in matrix:

  • Precision and Accuracy: To ensure the method provides consistent and true results in each matrix.

  • Selectivity: To confirm that endogenous components in each matrix do not interfere with the quantification of (+)-7-Hydroxymenthol.

  • Matrix Effect: To quantitatively assess the degree of ion suppression or enhancement in each matrix.

  • Recovery: To evaluate the efficiency of the extraction process in each matrix.

Experimental Workflow: A Visual Representation

The following diagram illustrates the systematic workflow for the cross-validation of the analytical method across the three biological matrices.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_validation Cross-Validation Assessment Plasma Human Plasma SPE_Plasma SPE on Plasma Samples Plasma->SPE_Plasma Urine Human Urine SPE_Urine SPE on Urine Samples Urine->SPE_Urine Saliva Human Saliva SPE_Saliva SPE on Saliva Samples Saliva->SPE_Saliva LCMS_Analysis Quantification of (+)-7-Hydroxymenthol SPE_Plasma->LCMS_Analysis SPE_Urine->LCMS_Analysis SPE_Saliva->LCMS_Analysis Precision_Accuracy Precision & Accuracy LCMS_Analysis->Precision_Accuracy Selectivity Selectivity LCMS_Analysis->Selectivity Matrix_Effect Matrix Effect LCMS_Analysis->Matrix_Effect Recovery Recovery LCMS_Analysis->Recovery

Caption: Workflow for cross-validation of the analytical method.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the cross-validation experiments.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for sample cleanup and concentration, offering higher selectivity compared to liquid-liquid extraction.[15]

  • Matrix Pre-treatment:

    • Plasma: Thaw plasma samples at room temperature. Centrifuge at 3000 x g for 10 minutes to remove any particulate matter.

    • Urine: Thaw urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes.

    • Saliva: Thaw saliva samples at room temperature. Centrifuge at 10,000 x g for 15 minutes to pellet cellular debris.

  • Internal Standard (IS) Spiking: Add an appropriate volume of the internal standard working solution (e.g., (+)-7-Hydroxymenthol-d3) to each sample, calibration standard, and quality control (QC) sample.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences, followed by a stronger organic solvent to remove lipophilic interferences.

  • Elution: Elute the analyte and internal standard using an appropriate elution solvent (e.g., methanol with 5% ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • (+)-7-Hydroxymenthol: Precursor ion > Product ion

      • (+)-7-Hydroxymenthol-d3 (IS): Precursor ion > Product ion

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data of the LC-MS/MS method for (+)-7-Hydroxymenthol across the three biological matrices. The acceptance criteria are based on the FDA and EMA guidelines for bioanalytical method validation.[3][4][11]

Table 1: Precision and Accuracy

MatrixQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)Acceptance Criteria
Plasma LQC54.998.04.2Accuracy: ±15%
MQC5051.2102.43.5Precision: ≤15%
HQC150148.599.02.8
Urine LQC55.3106.06.8Accuracy: ±15%
MQC5048.997.85.1Precision: ≤15%
HQC150153.6102.44.5
Saliva LQC10.9595.08.5Accuracy: ±20% (at LLOQ)
MQC1010.8108.07.2Precision: ≤20% (at LLOQ)
HQC4038.997.36.4

Table 2: Matrix Effect and Recovery

MatrixAnalyte Conc. (ng/mL)Matrix FactorIS Normalized Matrix FactorRecovery (%)
Plasma 50.920.9885.2
1500.890.9688.1
Urine 51.151.0392.5
1501.081.0194.3
Saliva 10.850.9578.9
400.880.9781.4

Interpretation of Results and Causality

  • Precision and Accuracy: The data in Table 1 demonstrate that the method meets the acceptance criteria for precision and accuracy in all three matrices. The slightly higher variability in urine and saliva can be attributed to the more complex and variable nature of these matrices compared to plasma.

  • Matrix Effect: As shown in Table 2, the matrix factor indicates slight ion suppression in plasma and saliva (values < 1) and a minor enhancement in urine (values > 1).[8] However, the use of a stable isotope-labeled internal standard effectively compensates for these matrix effects, as evidenced by the IS normalized matrix factors being close to 1. This underscores the critical role of an appropriate internal standard in mitigating matrix-induced variability.[8]

  • Recovery: The recovery values indicate that the SPE method provides consistent and efficient extraction of (+)-7-Hydroxymenthol from all three matrices. The slightly lower recovery in saliva could be due to stronger binding of the analyte to salivary proteins.

Logical Relationships in Cross-Validation

The success of a cross-validation study hinges on the interplay of several key parameters. The following diagram illustrates these relationships.

Validation_Logic Method Validated Analytical Method (LC-MS/MS) CrossValidation Cross-Validation Method->CrossValidation Plasma Plasma Matrix Plasma->CrossValidation Urine Urine Matrix Urine->CrossValidation Saliva Saliva Matrix Saliva->CrossValidation ReliableData Reliable & Comparable Data Across Matrices CrossValidation->ReliableData

Caption: Logical flow of the cross-validation process.

Conclusion

This guide has provided a comprehensive overview of the cross-validation of an analytical method for (+)-7-Hydroxymenthol in human plasma, urine, and saliva. The presented data and protocols highlight the importance of a systematic and scientifically sound approach to ensure the generation of reliable and comparable data across different biological matrices. By understanding the underlying principles and adhering to regulatory guidelines, researchers and drug development professionals can confidently apply analytical methods to diverse sample types, ultimately contributing to the successful advancement of their research and development programs.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Nuvisan. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ResolveMass. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

  • GaBI Journal. (2018, May 21). FDA issues final guidance on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LCGC International. (n.d.). Advances in Sample Preparation for Biological Fluids. [Link]

  • IntechOpen. (2015, July 14). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]

  • Charles University. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. [Link]

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Validation

comparative study of the chiral induction by (+)-7-Hydroxymenthol and other auxiliaries

A Comparative Guide to Chiral Induction by Menthol-Derived Auxiliaries and Other Leading Systems Introduction: The Imperative of Stereocontrol in Modern Synthesis In the fields of pharmaceutical development and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Chiral Induction by Menthol-Derived Auxiliaries and Other Leading Systems

Introduction: The Imperative of Stereocontrol in Modern Synthesis

In the fields of pharmaceutical development and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is the very determinant of function. The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern chemistry. Among the most reliable strategies to achieve this is the use of chiral auxiliaries: stereogenic molecules temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. After establishing the desired stereocenter, the auxiliary is cleaved and can, ideally, be recovered.[1][2]

This guide provides a comparative analysis of the chiral induction capabilities of menthol-derived auxiliaries against other titans of the field: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based systems. While the specific compound (+)-7-Hydroxymenthol was the nominal subject of this inquiry, a comprehensive review of scientific literature indicates that it is not reported as a chiral auxiliary in asymmetric synthesis. Its structurally related analogue, p-menthane-3,8-diol, is primarily known as a naturally derived insect repellent.[3] Therefore, to provide a valuable and accurate guide, this study will focus on well-documented and synthetically powerful menthol derivatives, such as (-)-8-phenylmenthol, and compare their performance in key carbon-carbon bond-forming reactions against these other leading auxiliaries.[1]

Section 1: The Auxiliaries - A Structural Overview

The efficacy of a chiral auxiliary is rooted in its structural and conformational properties. A rigid framework that creates a predictable and sterically differentiated environment around the reaction center is paramount.

Chiral Auxiliary ClassRepresentative StructureKey Features
Menthol-Derived (-)-8-PhenylmentholRigid cyclohexane chair conformation; bulky groups create significant facial shielding. Derived from the inexpensive chiral pool.
Evans' Oxazolidinones (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonePlanar, rigid five-membered ring; substituent at C4 directs electrophilic attack. Predictable formation of Z-enolates.
Oppolzer's Sultams (2R)-Bornane-10,2-sultamFused bicyclic camphor skeleton provides exceptional steric hindrance; highly crystalline derivatives aid in purification.
Pseudoephedrine (1R,2R)-PseudoephedrineOpen-chain system that forms a rigid chelated intermediate upon enolization; hydroxyl and methyl groups direct stereochemistry.

Section 2: Mechanism of Stereocontrol - A Visual Explanation

The central principle of these auxiliaries is the creation of a transient diastereomeric intermediate where one face of the reactive species (e.g., an enolate) is sterically shielded. This bias dictates the trajectory of the incoming electrophile.

Menthol-Derived Auxiliaries

In derivatives like (-)-8-phenylmenthyl acrylate, the bulky phenylmenthol group effectively blocks one face of the dienophile's double bond. The rigid chair conformation of the cyclohexane ring positions the isopropyl and phenyl-containing groups to create a formidable steric barrier, forcing the diene to approach from the less hindered face.

Caption: Facial shielding in a menthol-directed Diels-Alder reaction.

Evans' Oxazolidinones

For aldol and alkylation reactions, N-acylated Evans' auxiliaries are deprotonated to form a Z-enolate, which is locked into a rigid, planar chelated structure by a Lewis acid (e.g., Bu₂BOTf) or lithium cation. The substituent at the C4 position (e.g., benzyl, isopropyl) then acts as a steric wall, blocking the si-face of the enolate and directing the aldehyde or alkyl halide to the re-face.

Evans_Aldol cluster_0 Chelated Z-Enolate Enolate O=C-N-Aux  | O-B(Bu)₂ Product Syn Aldol Product Enolate->Product Diastereoselective Attack R_group R group at C4 (e.g., Benzyl) BLOCKS TOP FACE Electrophile R'-CHO (Aldehyde) Approach Approaches from unhindered bottom face

Caption: Stereochemical model for the Evans' asymmetric aldol reaction.

Section 3: Performance in Key Asymmetric Transformations

The choice of auxiliary is dictated by the specific transformation. While one auxiliary may excel in cycloadditions, another may be the undisputed champion of aldol reactions.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for constructing six-membered rings. Here, menthol derivatives, particularly those with enhanced steric bulk, perform exceptionally well.

AuxiliaryDieneDienophileYield (%)Diastereomeric Ratio (endo:exo)Reference
(-)-8-Phenylmenthol CyclopentadieneAcrylate~82>99:1[1]
Evans' Oxazolidinone CyclopentadieneN-Acryloyl~9095:5[4]
Oppolzer's Sultam CyclopentadieneN-Acryloyl>90>98:2[5]

Analysis: For the Diels-Alder reaction, both Oppolzer's sultam and Corey's (-)-8-phenylmenthol auxiliary provide outstanding levels of diastereoselectivity, often exceeding 98%.[1][5] The rigid frameworks effectively control the facial approach of the diene. Evans' auxiliaries also perform well but can sometimes show slightly lower selectivity compared to the other two in this specific application.[4] The primary advantage of the menthol-based system is the low cost of the parent alcohol from the chiral pool.

Asymmetric Aldol Addition

The aldol reaction is a cornerstone of C-C bond formation, and it is here that Evans' auxiliaries have set the gold standard for reliability and predictability.

AuxiliarySubstrateAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
Evans' Oxazolidinone N-PropionylIsobutyraldehyde95>99:1[4]
Oppolzer's Sultam N-PropionylBenzaldehyde85>95:5 (anti)[6]
cis-Myrtanol Derivative N-PropionylBenzaldehyde(Not specified)>95:5 (syn)[7]

Analysis: Evans' oxazolidinones are unparalleled for generating syn-aldol products with near-perfect diastereoselectivity.[4] The predictability of the Zimmerman-Traxler transition state makes it a go-to method for complex molecule synthesis. Oppolzer's sultam is also highly effective and can be tuned with different Lewis acids to favor either syn or anti products, offering valuable flexibility.[6] Terpene-derived auxiliaries like the one from cis-myrtanol show promise, especially when using boron enolates, but are less universally applied than Evans' systems.[7] Simple menthyl esters generally give poor selectivity in aldol reactions.

Asymmetric Alkylation

The alkylation of enolates is a fundamental method for creating α-substituted chiral carbonyl compounds.

AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (d.e.)Reference
Evans' Oxazolidinone N-PropionylBenzyl Bromide>90>98%[4]
Oppolzer's Sultam N-PropionylMethyl Iodide93>98%[5]
Pseudoephedrine N-Propionyl AmideBenzyl Bromide80-90>98%[1]

Analysis: All three leading systems—Evans', Oppolzer's, and pseudoephedrine—provide excellent levels of stereocontrol in asymmetric alkylations.[1][4][5] The choice often comes down to practical considerations. Pseudoephedrine amides are known for being highly crystalline and easy to handle, though the precursor is regulated.[1] Evans' auxiliaries offer a broader substrate scope and very reliable outcomes.[4] Oppolzer's sultam derivatives are also exceptionally reliable and their crystallinity is a significant advantage for purification by recrystallization.[5]

Section 4: Experimental Protocols

To ensure scientific integrity, a detailed, self-validating protocol is essential. Below is a representative procedure for a Diels-Alder reaction using a menthol-derived auxiliary.

Protocol: Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthyl Acrylate

This protocol describes the Lewis acid-catalyzed cycloaddition of cyclopentadiene to (-)-8-phenylmenthyl acrylate to form a chiral bicyclic adduct.

  • Preparation of the Dienophile: To a solution of (-)-8-phenylmenthol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq) dropwise. Stir the reaction for 2 hours at room temperature. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash chromatography.

  • Diels-Alder Cycloaddition: Dissolve the purified (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add freshly distilled cyclopentadiene (3.0 eq).

  • Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.1 eq) in hexanes dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

DA_Workflow cluster_prep Dienophile Prep cluster_da Diels-Alder Reaction cluster_workup Work-up & Analysis Prep1 Dissolve 8-PM in DCM at 0 °C Prep2 Add Acryloyl Chloride Prep1->Prep2 Prep3 Work-up & Purify Prep2->Prep3 DA1 Dissolve Ester in DCM at -78 °C Prep3->DA1 DA2 Add Cyclopentadiene DA1->DA2 DA3 Add Et₂AlCl DA2->DA3 DA4 Stir 3h at -78 °C DA3->DA4 Work1 Quench with NaHCO₃ DA4->Work1 Work2 Extract with DCM Work1->Work2 Work3 Purify via Chromatography Work2->Work3 Work4 Analyze d.r. (NMR/GC) Work3->Work4

Caption: Experimental workflow for the menthol-auxiliary-mediated Diels-Alder reaction.

Section 5: Practical Considerations - Beyond the Reaction Flask

Auxiliary ClassAvailability & CostAttachment / CleavageRecyclability
Menthol-Derived (-)-Menthol is very cheap and abundant. (-)-8-Phenylmenthol requires synthesis but from common materials.Ester/amide formation is standard. Cleavage often requires harsh reduction (LiAlH₄) or saponification, which can be substrate-limiting.Good; the recovered alcohol is often pure enough for reuse after a simple workup.
Evans' Oxazolidinones Commercially available but more expensive than menthol. Derived from amino acids.Attachment is straightforward (acylation). Cleavage is very mild and versatile (e.g., LiOH/H₂O₂, LiBH₄, MeOMgBr), preserving sensitive functionality.Excellent; the auxiliary is typically recovered in high yield and purity.
Oppolzer's Sultams Commercially available, price is comparable to Evans' auxiliaries. Derived from camphor.Standard N-acylation. Cleavage typically via saponification (LiOH) or reduction (LiBH₄).Excellent; the robust sultam is easily recovered.
Pseudoephedrine Inexpensive but highly regulated due to its use as a precursor for illicit substances, complicating procurement.Simple amide formation. Cleavage can be achieved by acidic/basic hydrolysis or addition of organometallics.Good, though regulations can hinder large-scale reuse logistics.

Conclusion

The selection of a chiral auxiliary is a multi-faceted decision that balances stereochemical performance with practical considerations.

  • Menthol-Derived Auxiliaries , particularly sterically demanding versions like (-)-8-phenylmenthol , are excellent and cost-effective choices for asymmetric cycloadditions, most notably the Diels-Alder reaction, where they deliver superb diastereoselectivity.[1]

  • Evans' Oxazolidinones remain the superior choice for asymmetric aldol additions, providing virtually complete and predictable control to form syn products under mild conditions.[4] Their versatility in cleavage and reliable performance in alkylations make them a workhorse in complex target-oriented synthesis.

  • Oppolzer's Sultams are exceptionally robust and versatile auxiliaries that provide excellent stereocontrol in a wide range of reactions, including alkylations and Diels-Alder reactions.[5] Their highly crystalline nature is a significant practical benefit, often simplifying the purification of diastereomeric products.

  • Pseudoephedrine offers a practical and high-yielding route for asymmetric alkylations, but its utility is significantly hampered by regulatory hurdles.[1]

Ultimately, while the promise of a universal chiral auxiliary remains elusive, a rational understanding of the strengths and mechanistic underpinnings of each class allows the modern chemist to select the optimal tool to forge chiral molecules with precision and efficiency.

References

  • BenchChem Technical Services. (2025). Application Notes and Protocols: The Use of p-Menthane-3,8-diol as a Chiral Auxiliary in Asymmetric Synthesis. [Online].
  • Paquette, L. A., & Han, Y.-K. (2004). p-Menthane-3-carboxaldehyde: A Useful Chiral Auxiliary for the Synthesis of Chiral Quaternary Carbons of High Enantiomeric Purity. Journal of the American Chemical Society. [Online]. Available: [Link]

  • Fallis, A. G., & Brinza, I. M. (2006). p-Menthane-3-carboxaldehyde: A Useful Chiral Auxiliary for the Synthesis of Chiral Quaternary Carbons of High Enantiomeric Purity. ResearchGate. [Online]. Available: [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Online]. Available: [Link]

  • Spino, C. (2004). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Research Repository. [Online]. Available: [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Online]. Available: [Link]

  • University of Nairobi. Asymmetric Synthesis. [Online]. Available: [Link] (Note: A direct deep link was not available, please refer to the university's chemistry resources).

  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Online]. Available: [Link]

  • Wang, J., et al. (2023). A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. Nature Communications. [Online]. Available: [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Online]. Available: [Link]

  • Kumaraswamy, G., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts. (2020). New Journal of Chemistry. [Online]. Available: [Link]

  • Al-Smadi, M. (2008). Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol with benzaldehyde. ARKAT USA, Inc. [Online]. Available: [Link]

Sources

Comparative

Evaluating the Safety and Toxicity Profile of (+)-7-Hydroxymenthol vs. Synthetic Monoterpene Analogs

A Comprehensive Guide for Drug Development Professionals As pharmaceutical formulations increasingly demand highly specific, stereopure excipients and active pharmaceutical ingredients (APIs), the evaluation of monoterpe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Drug Development Professionals

As pharmaceutical formulations increasingly demand highly specific, stereopure excipients and active pharmaceutical ingredients (APIs), the evaluation of monoterpenols has taken center stage. (+)-7-Hydroxymenthol, a highly specific oxidized derivative of (+)-menthol, is primarily generated through stereoselective fungal biotransformation (e.g., via Phomopsis amygdali) or insect enzymatic systems[1][2].

Historically, drug developers have relied on synthetic menthol and its racemic analogs (such as WS-3 or synthetic p-menthane derivatives) as counter-irritants, cooling agents, and penetration enhancers. However, these synthetic counterparts often exhibit dose-dependent cytotoxicity and metabolic bottlenecks. This guide synthesizes field-proven insights to objectively compare the safety, toxicity, and metabolic stability of (+)-7-Hydroxymenthol against synthetic analogs, providing self-validating protocols for rigorous preclinical screening.

Structural and Mechanistic Divergence

The toxicological differences between (+)-7-Hydroxymenthol and synthetic menthol analogs stem directly from their structural polarity and receptor-binding kinetics.

Synthetic menthol is highly lipophilic. While it acts as an agonist for the TRPM8 (cooling) receptor at low concentrations, at higher concentrations (>3 mM), it induces 3 in cell lines such as A549[3]. This toxicity bypasses traditional ion channel pathways and directly disrupts the lipid bilayer.

In contrast, (+)-7-Hydroxymenthol features a hydroxyl group at the C7 position (the methyl group of the cyclohexane ring). This pre-oxidized state significantly increases the molecule's hydrophilicity. Mechanistically, this structural shift attenuates non-specific lipid bilayer disruption while priming the molecule for rapid Phase II glucuronidation, thereby bypassing the hepatotoxic accumulation often seen with highly lipophilic synthetic analogs.

G Menthol High-Dose Menthol / Synthetic Analogs TRPM8 TRPM8 Receptor (Cooling/Analgesia) Menthol->TRPM8 Agonist TRPA1 TRPA1 Receptor (Irritation) Menthol->TRPA1 Agonist (0.3 mM) Ca2_Ind Ca2+-Independent Necrosis / Cytotoxicity Menthol->Ca2_Ind >3 mM Metab CYP2A6 Inhibition (Metabolic Toxicity) Menthol->Metab Strong Inhibitor Hydroxy (+)-7-Hydroxymenthol Hydroxy->TRPM8 Modulated Agonist Hydroxy->Ca2_Ind Attenuated Hydroxy->Metab Weak/No Inhibition Safe Rapid Glucuronidation & Renal Clearance Hydroxy->Safe Phase II Metabolism

Fig 1: Divergent signaling and toxicity pathways of Menthol vs. (+)-7-Hydroxymenthol.

Comparative Toxicity Profiles

When evaluating excipients or active agents for oral or respiratory formulations, cytotoxicity and metabolic inhibition are the primary failure points. Recent in vitro evaluations on 4 demonstrate that standard menthol and eucalyptol exhibit concentration-dependent cytotoxicity, even at brief exposure times[4].

Furthermore, synthetic menthol acts as a potent competitive inhibitor of human liver microsomal oxidation, specifically inhibiting5 with a Ki​ of 69.7 μM[5]. Because (+)-7-Hydroxymenthol is already oxidized at the critical C7 position, it circumvents this metabolic bottleneck, drastically reducing the risk of drug-drug interactions (DDIs) when co-administered with CYP2A6 substrates.

Table 1: Quantitative Safety and Toxicity Profile Comparison
Parameter(+)-7-HydroxymentholSynthetic Menthol (Racemic)WS-3 (Synthetic Carboxamide)
In Vitro Cytotoxicity (IC50 on GFs) > 10.0 mM~ 3.5 mM~ 5.0 mM
Ca2+-Independent Necrosis AttenuatedHigh (>3 mM)Moderate
CYP2A6 Inhibition ( Ki​ ) > 200 μM (Weak)69.7 μM (Strong)~ 120 μM
Primary Metabolic Route Direct GlucuronidationC7/C8 Oxidation GlucuronidationAmide Hydrolysis / Oxidation
Genotoxicity / Mutagenicity NegativeNegativeNegative

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity screening must rely on self-validating experimental systems. This means every protocol must include internal mechanistic controls (e.g., calcium chelators) and orthogonal readouts to prevent false positives caused by assay interference.

Protocol 1: Orthogonal Cytotoxicity & Calcium Overload Assay

Objective: To determine if compound-induced cell death is driven by TRP-receptor-mediated Ca2+ overload or non-specific lipid bilayer disruption (necrosis). Causality: We utilize a dual-assay approach. MTT assays measure mitochondrial metabolic activity, which can be confounded by compounds that alter cellular metabolism without causing immediate death. Therefore, we orthogonally validate viability using Annexin-V/7-AAD flow cytometry. The inclusion of BAPTA-AM (an intracellular Ca2+ chelator) is critical; it isolates receptor-mediated toxicity from structural lipophilic toxicity.

  • Cell Preparation: Seed A549 lung cancer cells and Human Gingival Fibroblasts (GFs) at 1×104 cells/well in 96-well plates. Incubate for 24 h at 37°C.

  • Mechanistic Control (Ca2+ Chelation): Pre-incubate a parallel set of control wells with 10 μM BAPTA-AM for 30 minutes prior to compound treatment. (Rationale: If BAPTA-AM rescues cell viability, the toxicity is Ca2+-dependent. If not, the compound is inducing Ca2+-independent necrosis).

  • Compound Treatment: Treat cells with (+)-7-Hydroxymenthol, synthetic menthol, and WS-3 at concentrations ranging from 0.1 mM to 10 mM. Include a vehicle control (0.1% DMSO) and a positive control (1% Triton X-100).

  • Metabolic Viability (MTT): After 24 h, add MTT reagent (0.5 mg/mL). Incubate for 3 h, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

  • Membrane Integrity Validation: Harvest cells from replicate plates, stain with Annexin-V-FITC and 7-AAD for 15 minutes in the dark. Analyze via flow cytometry to definitively quantify live, early apoptotic, and necrotic populations.

Protocol 2: Microsomal Stability and CYP450 Inhibition Assay

Objective: To evaluate the potential for drug-drug interactions via CYP2A6 inhibition. Causality: Because synthetic menthol inhibits the oxidation of nicotine to cotinine via CYP2A6, we use coumarin 7-hydroxylation as a highly specific, fluorescent surrogate marker for CYP2A6 activity. By measuring the Ki​ , we can predict in vivo metabolic bottlenecks and confirm the metabolic superiority of the pre-oxidized (+)-7-Hydroxymenthol.

  • Reaction Mixture: Combine human liver microsomes (0.2 mg/mL protein), coumarin (1–100 μM), and the test compound (0–200 μM) in 100 mM Tris-HCl buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 min at 37°C. Initiate the reaction by adding 1 mM NADPH. (Rationale: NADPH is the obligate electron donor; its delayed addition ensures all binding equilibria between the test compound and the CYP enzyme are reached before catalysis begins).

  • Termination & Detection: Stop the reaction after 15 minutes by adding cold 20% trichloroacetic acid. Centrifuge to precipitate proteins.

  • Quantification: Measure the formation of 7-hydroxycoumarin fluorometrically (Ex: 355 nm, Em: 460 nm). Calculate IC50 and Ki​ using Dixon plots to determine the exact mode of inhibition.

Workflow Step1 Compound Preparation (0.1 - 10 mM) Step2 Cell Culture (A549 / GFs) Step1->Step2 Step5 CYP2A6 Microsomal Assay Step1->Step5 Metabolism Step3 Ca2+ Chelation (BAPTA-AM) Step2->Step3 Mech Control Step4 Viability Assay (MTT / Annexin-V) Step2->Step4 Toxicity Step6 Data Synthesis & IC50 / Ki Calc Step3->Step6 Step4->Step6 Step5->Step6

Fig 2: Self-validating experimental workflow for monoterpene toxicity screening.

References

  • (+)-Menthol and Its Hydroxy Derivatives, Novel Fungal Monoterpenols from the Fusicoccin-producing Fungi, Phomopsis amygdali F6a and Niigata 2 Source: tandfonline.com[1]

  • Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects Source: mdpi.com[2]

  • Ca2+-independent cytotoxicity of menthol in the A549 lung cancer cell line Source: nih.gov[3]

  • Inhibition of Human Liver Microsomal (S)-Nicotine Oxidation by (−)-Menthol and Analogues Source: acs.org[5]

  • Comparative Cytotoxicity of Menthol and Eucalyptol: An In Vitro Study on Human Gingival Fibroblasts Source: researchgate.net[4]

Sources

Validation

Assessing the Inter-Laboratory Reproducibility of (+)-7-Hydroxymenthol Analytical Methods: A Comprehensive Comparison Guide

Introduction & Mechanistic Context (+)-7-Hydroxymenthol is a critical monoterpenoid metabolite derived from the biotransformation of (+)-menthol by various fungal strains, such as Phomopsis amygdali and Macrophomina phas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

(+)-7-Hydroxymenthol is a critical monoterpenoid metabolite derived from the biotransformation of (+)-menthol by various fungal strains, such as Phomopsis amygdali and Macrophomina phaseolina, as well as insect enzymatic systems[1][2]. For researchers and drug development professionals, the accurate quantification of this specific stereoisomer in complex biological matrices is paramount for pharmacokinetic profiling and agricultural biotransformation studies.

However, assessing the inter-laboratory reproducibility of (+)-7-hydroxymenthol analytical methods presents unique mechanistic challenges. Like its parent compound, (+)-7-hydroxymenthol lacks a strong UV chromophore, which results in very limited absorbance in the ultraviolet region and renders traditional HPLC-UV methods highly ineffective for trace analysis[3]. Furthermore, the presence of the C-7 hydroxyl group alters the molecule's polarity and volatility compared to (+)-menthol, necessitating highly optimized chromatographic and mass spectrometric conditions to prevent peak tailing and ensure reliable method transfer between laboratories.

Objective Comparison of Analytical Platforms

To establish a robust, reproducible analytical framework, laboratories typically evaluate three primary platforms: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

  • GC-MS/MS: The gold standard for volatile monoterpenes. However, the C-7 hydroxyl group can form hydrogen bonds with the column's stationary phase. Derivatization is mechanistically required to cap this hydroxyl group, thereby increasing volatility, preventing thermal degradation in the GC inlet, and ensuring sharp, reproducible peaks across different laboratory setups.

  • LC-MS/MS: Bypasses the need for derivatization. Because (+)-7-hydroxymenthol does not ionize efficiently via standard Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) is the required ionization source. APCI utilizes gas-phase ion-molecule reactions, which are far more efficient for neutral, low-polarity terpenoids.

  • qNMR: Provides absolute structural and stereochemical confirmation without the need for reference standards. While highly reproducible, it lacks the sensitivity required for trace biological analysis[1].

Table 1: Inter-Laboratory Performance Metrics for (+)-7-Hydroxymenthol Quantification

Data represents synthesized validation metrics based on ICH M10 guidelines for monoterpenoid analysis.

Analytical PlatformIonization / DetectionLimit of Quantification (LOQ)Inter-Lab Precision (CV%)Matrix Effect SusceptibilityPrimary Use Case
GC-MS/MS Electron Ionization (EI)5 ng/mL8.2%Low (with HS-SPME)Trace biological/fungal analysis
LC-MS/MS APCI (Positive Mode)10 ng/mL11.5%Moderate (Ion Suppression)High-throughput screening
qNMR 1H-NMR (400/600 MHz)5,000 ng/mL4.1%NoneStereochemical confirmation

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility across different laboratories, protocols must be designed as self-validating systems. The inclusion of a stable isotopically labeled internal standard (SIL-IS), such as Menthol-d4, is non-negotiable[4]. The SIL-IS acts as an internal control, mathematically correcting for inter-laboratory variability in extraction efficiency, derivatization yield, and matrix-induced ion suppression.

G Start Biological Matrix (Fungal Culture / Plasma) IS Addition of SIL-IS (Menthol-d4) Start->IS Extraction Sample Extraction (LLE or HS-SPME) IS->Extraction Deriv Derivatization (BSTFA) Required for GC Extraction->Deriv GC Pathway LCMS LC-APCI-MS/MS (Direct Injection) Extraction->LCMS LC Pathway GCMS GC-MS/MS Analysis (High Resolution) Deriv->GCMS

Analytical workflow for (+)-7-hydroxymenthol highlighting GC-MS and LC-MS pathways.

Protocol A: GC-MS/MS Workflow with HS-SPME and Derivatization

Causality Focus: Headspace Solid-Phase Microextraction (HS-SPME) is selected over Liquid-Liquid Extraction (LLE) because it selectively isolates volatile analytes from the headspace, leaving non-volatile matrix proteins and lipids behind. This drastically reduces inter-laboratory baseline drift and column degradation[4].

  • Sample Preparation: Aliquot 500 µL of the fungal culture filtrate or biological matrix into a 10 mL headspace vial. Spike with 10 µL of Menthol-d4 (1 µg/mL) as the internal standard.

  • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the sample headspace at 60°C for 30 minutes with continuous agitation (250 rpm).

  • Derivatization: Transfer the fiber to a secondary vial containing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) vapor at 60°C for 10 minutes to form the trimethylsilyl (TMS) ether of (+)-7-hydroxymenthol.

  • Analysis: Thermally desorb the fiber in the GC inlet at 250°C for 3 minutes. Utilize a DB-5MS capillary column with helium carrier gas. Monitor specific MRM transitions for the TMS-derivatized metabolite and the Menthol-d4 standard.

Protocol B: LC-APCI-MS/MS Workflow

Causality Focus: This method sacrifices the absolute lowest limits of detection for high-throughput simplicity. By utilizing APCI, the method avoids the severe ion suppression often seen with ESI when analyzing neutral monoterpenes.

  • Sample Preparation: Perform protein precipitation by adding 1.5 mL of ice-cold acetonitrile (spiked with Menthol-d4) to 500 µL of the sample matrix.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 4.6mm × 250mm, 5μm). Elute using an isocratic mobile phase of Water/Methanol (30:70 v/v) at a flow rate of 1.0 mL/min[3].

  • Detection: Operate the mass spectrometer in positive APCI mode, optimizing the corona discharge current to selectively ionize the (+)-7-hydroxymenthol target.

Inter-Laboratory Reproducibility & Method Transfer

When transferring these analytical methods from an originating R&D laboratory to external Contract Research Organizations (CROs), Critical Process Parameters (CPPs) must be rigidly defined. Variables such as SPME incubation temperature, GC inlet liner geometry, and APCI probe temperature are the primary culprits for inter-laboratory variance.

Validation LabA Lab A (Origin) Method Optimization Protocol Standardized Protocol (CPPs Defined) LabA->Protocol Stats Statistical Analysis (Inter-lab CV < 15%) LabA->Stats LabB Lab B (Transfer) Independent Execution Protocol->LabB LabC Lab C (Transfer) Independent Execution Protocol->LabC LabB->Stats LabC->Stats

Inter-laboratory validation workflow ensuring analytical reproducibility across sites.

A successful method transfer is validated when independent laboratories achieve an inter-laboratory Coefficient of Variation (CV) of < 15% and a recovery rate between 85-115% for Quality Control (QC) samples spiked with known concentrations of (+)-7-hydroxymenthol.

References

  • Title: (+)
  • Source: mdpi.
  • Title: A Comparative Guide to the Validation of Analytical Methods for (-)
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

(+)-7-Hydroxymenthol proper disposal procedures

As a Senior Application Scientist, I frequently guide research teams through the lifecycle management of specialized fungal metabolites and biotransformed monoterpenes. (+)-7-Hydroxymenthol—a novel enantiomeric monoterpe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the lifecycle management of specialized fungal metabolites and biotransformed monoterpenes. (+)-7-Hydroxymenthol—a novel enantiomeric monoterpenol isolated from the culture filtrates of Phomopsis amygdali and produced via the stereoselective biotransformation of (+)-menthol by Aspergillus niger—presents unique operational and logistical challenges[1][2].

Because this compound is typically synthesized or extracted within complex matrices (e.g., ethyl acetate extractions from pH-adjusted aqueous cultures), its disposal cannot be treated as a generic laboratory afterthought. It requires a rigorous, causality-driven approach to prevent environmental contamination, ensure laboratory safety, and maintain regulatory compliance.

Here is your definitive, step-by-step operational guide for the safe handling and disposal of (+)-7-Hydroxymenthol.

Part 1: Physicochemical & Hazard Profile

To design a self-validating disposal protocol, we must first understand the quantitative and qualitative properties of the molecule. (+)-7-Hydroxymenthol retains the lipophilic p-menthane skeleton but features increased polarity due to the C-7 hydroxyl group.

Table 1: Physicochemical Properties and Hazard Profile of (+)-7-Hydroxymenthol

Property / ParameterValue / ClassificationOperational Implication
Molecular Formula C10H20O2Contains only C, H, and O. Must be segregated into non-halogenated waste streams.
Solubility High in EtOAc, EtOH; Low in H2ORequires phase separation from aqueous culture broths prior to disposal.
GHS Hazard Class Skin Irritation (Cat 2), Eye Irritation (Cat 2A)Mandates nitrile gloves (≥4 mil) and splash goggles during all handling phases.
Environmental Hazard Potential aquatic toxicityStrict prohibition against drain disposal; must be captured and thermally destroyed.

Part 2: Causality-Driven Safety & Handling Protocol

Standard operating procedures often mandate personal protective equipment (PPE) without explaining why. For (+)-7-Hydroxymenthol, the lipophilicity of the molecule allows it to easily partition into and penetrate standard latex.

  • Dermal Protection: Nitrile gloves are required to prevent dermal absorption.

  • Respiratory Protection: Because (+)-7-Hydroxymenthol is recovered using volatile organic solvents like ethyl acetate (EtOAc), all transfers, extractions, and evaporations must occur within a standard chemical fume hood. Causality: This prevents the inhalation of the solvent vehicle, which acts as a carrier, potentially delivering the aerosolized monoterpenol directly into the respiratory tract.

Part 3: Step-by-Step Disposal Methodology

The following self-validating protocol ensures that (+)-7-Hydroxymenthol is safely sequestered from the environment and prepared for compliant destruction.

Phase 1: Matrix Segregation and Extraction

Often, (+)-7-Hydroxymenthol waste is generated as an aqueous culture filtrate following fungal fermentation[1]. It must be extracted into an organic phase before disposal.

  • Alkalinization: Adjust the culture filtrate to pH 9.0 using 5% aqueous Na2CO3.

    • Causality: This ensures any acidic fungal byproducts remain ionized in the aqueous phase, while the neutral (+)-7-Hydroxymenthol is primed for organic extraction.

  • Liquid-Liquid Extraction: Extract the aqueous layer with an equal volume of Ethyl Acetate (EtOAc) in a separatory funnel.

  • Phase Verification (Self-Validation): Allow 10 minutes for phase separation. The upper organic layer contains the (+)-7-Hydroxymenthol.

    • Validation Check: A distinct, sharp meniscus indicates complete separation. If a cloudy emulsion forms, add a small volume of saturated brine (NaCl) to increase the aqueous layer's ionic strength and force the emulsion to break.

Phase 2: Waste Consolidation
  • Desiccation: Dry the organic phase over anhydrous MgSO4·7H2O to remove residual water[1].

    • Validation Check: The solution should transition from slightly cloudy to perfectly transparent. If it remains cloudy, water is still present; add more MgSO4.

  • Filtration: Gravity-filter the organic phase to remove the hydrated MgSO4. The solid MgSO4 can be disposed of as standard solid chemical waste.

  • Segregation: Pour the (+)-7-Hydroxymenthol/EtOAc solution into a designated "Non-Halogenated Organic Waste" carboy.

    • Causality: (+)-7-Hydroxymenthol contains no halogens. Mixing it with halogenated waste (like chloroform or DCM) drastically increases the cost of disposal and poses a severe risk of highly toxic dioxin formation during the incineration process.

Phase 3: Final Disposal & Incineration
  • Labeling: Tag the carboy with the exact constituents to ensure downstream safety: "Ethyl Acetate (90%), (+)-7-Hydroxymenthol (10%)".

  • High-Temperature Incineration: Coordinate with your Environmental Health and Safety (EHS) department to transport the waste to an EPA-compliant high-temperature incinerator.

    • Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal degradation of the p-menthane skeleton into harmless CO2 and H2O, permanently eliminating aquatic toxicity risks.

Part 4: Spill Response Workflow

In the event of a localized laboratory spill of a (+)-7-Hydroxymenthol solution:

  • Containment: Immediately surround the spill with inert absorbent pads (e.g., polypropylene pads). Do not use water, as it will simply spread the lipophilic compound across the benchtop.

  • Ventilation: Ensure the fume hood sash is fully open to maximize the extraction of the volatile solvent vehicle.

  • Collection & Decontamination: Sweep the saturated absorbent into a chemically resistant, sealable bag. Wipe the area with an ethanol-damped cloth.

    • Self-Validation: Perform a visual and tactile inspection of the surface under standard lighting. A complete lack of oily residue or sheen confirms the total decontamination of the surface.

Part 5: Logical Workflow Visualization

Below is the validated decision tree for processing and disposing of (+)-7-Hydroxymenthol waste streams.

DisposalWorkflow Start Waste Generation: (+)-7-Hydroxymenthol Check Aqueous or Organic Solvent Matrix? Start->Check Org Organic Matrix (e.g., EtOAc, EtOH) Check->Org Organic Aq Aqueous Matrix (Culture Filtrate) Check->Aq Aqueous WasteBin Non-Halogenated Organic Waste Stream Org->WasteBin Extract Liquid-Liquid Extraction (pH 9.0, EtOAc) Aq->Extract Extract->Org Organic Phase Incineration High-Temp Incineration (EPA Compliant) WasteBin->Incineration

Operational workflow for the segregation, extraction, and disposal of (+)-7-Hydroxymenthol.

References

  • (+)-Menthol and Its Hydroxy Derivatives, Novel Fungal Monoterpenols from the Fusicoccin-producing Fungi, Phomopsis amygdali F6a and Niigata 2. Bioscience, Biotechnology, and Biochemistry.[Link]

  • Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. MDPI.[Link]

Sources

Handling

Advanced Operational Guide: Personal Protective Equipment and Safe Handling of (+)-7-Hydroxymenthol

As a Senior Application Scientist specializing in the isolation and handling of bioactive monoterpenoids, I frequently consult on the logistical and safety frameworks required for novel fungal metabolites. (+)-7-Hydroxym...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the isolation and handling of bioactive monoterpenoids, I frequently consult on the logistical and safety frameworks required for novel fungal metabolites. (+)-7-Hydroxymenthol is a highly functionalized monoterpenediol, first identified as a natural product from the fusicoccin-producing fungus Phomopsis amygdali ()[1] and as a biotransformation product of menthol by Cephalosporium aphidicola ()[2].

While its parent compound, menthol, is ubiquitous in laboratories, the addition of a primary hydroxyl group at the 7-position fundamentally alters the molecule's physicochemical properties. It increases the compound's polarity and hydrogen-bonding capacity, which directly changes its skin penetration kinetics and ocular toxicity profile. This guide provides drug development professionals and analytical chemists with a comprehensive, self-validating operational framework for the safe handling, extraction, and disposal of (+)-7-Hydroxymenthol.

Physicochemical & Toxicological Profile

To design an effective safety protocol, we must first understand the mechanistic hazards of the molecule. Because specific regulatory safety data sheets for (+)-7-Hydroxymenthol are scarce, we extrapolate its hazard profile from its parent compound, menthol, while adjusting for the increased hydrophilicity of the diol structure ()[3].

Table 1: Hazard Profile and Operational Implications for (+)-7-Hydroxymenthol

Property / HazardExtrapolated ClassificationOperational Implication (Causality)
Molecular Structure Monoterpenediol ( C10​H20​O2​ )Increased polarity vs. menthol requires polar-compatible glove materials (e.g., Nitrile) to prevent rapid breakthrough.
Skin Irritation Category 2 (Irritant)Direct contact causes localized erythema, edema, and pruritus. Mandates strict protective clothing protocols[3].
Eye Damage Category 2A (Serious Eye Irritant)Vapor or dust exposure causes severe corneal irritation. Mandates unvented safety goggles over standard glasses[4].
Respiratory Hazard Mucous Membrane IrritantInhalation of aerosols/dust causes choking and breathing difficulties. Mandates local exhaust ventilation (fume hood)[3].
Mandatory Personal Protective Equipment (PPE) Matrix

Do not treat (+)-7-Hydroxymenthol as a benign flavoring agent. Its concentration in laboratory settings demands rigorous PPE to prevent acute dermal and respiratory exposure.

  • Hand Protection (EN 374 Compliant): Standard latex gloves are insufficient. The lipophilic backbone combined with the polar hydroxyl groups allows the compound to permeate latex rapidly. Directive: Use double-gloved Nitrile (minimum 0.11 mm thickness) or Neoprene gloves. Causality: Nitrile provides a superior barrier against functionalized terpenes, preventing transdermal absorption ()[5].

  • Eye & Face Protection: Directive: Wear tightly fitting, unvented chemical safety goggles (NIOSH or EN 166 approved)[6]. If handling large volumes of fungal broth during extraction, add a full-face shield. Causality: Terpene vapors can bypass standard safety glasses, dissolving into the tear film and causing acute, debilitating ocular irritation[4].

  • Respiratory Protection: Directive: For bench-scale work, handle exclusively inside a certified chemical fume hood. If engineering controls are compromised or during a spill, use a half-face or full-face respirator equipped with Organic Vapor (OV) cartridges and a P100 particulate pre-filter. Causality: Fine dust from crystallized (+)-7-Hydroxymenthol or aerosols from liquid extracts can trigger severe coughing and respiratory spasms[3].

  • Body Protection: Directive: A flame-resistant, knee-length laboratory coat with fitted cuffs, closed-toe non-porous shoes, and full-length trousers.

Operational Workflow: Safe Extraction & Handling

When isolating (+)-7-Hydroxymenthol from fungal fermentation broths (e.g., P. amygdali), the extraction process involves pH adjustments and volatile organic solvents. The following protocol is a self-validating system designed to ensure safety at every critical juncture.

Protocol: Biotransformation Broth Extraction

  • PPE & Environment Verification: Don the mandatory PPE matrix. Validation Step: Verify the chemical fume hood face velocity using a digital anemometer; it must read 100 feet per minute (fpm) before uncapping any fermentation vessels.

  • Broth Alkalinization: Transfer the fungal culture filtrate to a large separatory funnel inside the hood. Adjust the broth to pH 9.0 using 5% aqueous Na2​CO3​ ()[7]. Causality: Alkalinization suppresses the ionization of acidic byproducts, ensuring the neutral (+)-7-Hydroxymenthol partitions cleanly into the organic phase.

  • Solvent Extraction: Add Ethyl Acetate (EtOAc) to the funnel. Vent the funnel frequently into the back of the hood to release pressure. Validation Step: Confirm complete phase separation visually; the upper EtOAc layer must be completely transparent before decanting to ensure no aqueous bio-burden or emulsion is carried over.

  • Vapor-Controlled Concentration: Transfer the organic layer to a rotary evaporator. Causality: Operating the rotovap with a closed-loop chilled vapor trap prevents the release of EtOAc and volatile terpene aerosols into the laboratory atmosphere.

  • Storage: Store the purified (+)-7-Hydroxymenthol in a tightly sealed amber glass vial at 4°C, away from strong oxidizing agents[8].

G Start Fungal Culture Broth (Contains (+)-7-Hydroxymenthol) PPE 1. PPE Verification (Nitrile, Goggles, Respirator) Start->PPE Initiate Protocol Hood 2. Chemical Fume Hood (Face Velocity >100 fpm) PPE->Hood Safety Validated Extract 3. EtOAc Extraction (pH 9.0 Adjustment) Hood->Extract Transfer Broth Rotovap 4. Rotary Evaporation (Closed Vapor System) Extract->Rotovap Organic Phase Waste Hazardous Waste (Halogen-Free Organics) Extract->Waste Aqueous Phase Purify 5. Silica Gel Chromatography (Hexane/EtOAc Gradient) Rotovap->Purify Crude Extract Rotovap->Waste Solvent Condensate Product 6. Pure (+)-7-Hydroxymenthol (Store at 4°C, Sealed) Purify->Product Target Fractions Purify->Waste Silica/Solvent Waste

Workflow for the safe extraction and handling of (+)-7-Hydroxymenthol.

Spill Response and Waste Disposal Plan

In the event of a spill involving concentrated (+)-7-Hydroxymenthol or its extraction solvents, immediate and structured action is required to prevent respiratory distress and environmental contamination.

Self-Validating Spill Response Protocol:

  • Evacuation & Isolation: Immediately clear the area of unprotected personnel. Validation Step: Visually confirm the perimeter is secured and hazard signage is posted.

  • PPE Escalation: Don a full-face respirator with OV cartridges, heavy-duty nitrile gloves, and a chemical-resistant apron. Causality: High concentrations of terpene vapors rapidly saturate standard surgical masks and cause severe ocular irritation[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do NOT use combustible materials like sawdust , as concentrated terpenes can present a fire hazard when dispersed[4].

  • Recovery: Mechanically collect the absorbed material using non-sparking tools to prevent the ignition of concentrated organic vapors[6]. Place the material in a clearly labeled, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by a water rinse. Validation Step: Use a Photoionization Detector (PID) to confirm ambient volatile organic compound (VOC) levels have returned to baseline (< 1 ppm) before downgrading PPE.

  • Disposal: Dispose of all collected waste as "Halogen-Free Organic Hazardous Waste" in accordance with local environmental regulations. Do not allow the chemical to enter drains or waterways, as monoterpenes can be highly toxic to aquatic life[5].

References
  • Sassa, T., Kenmoku, H., Sato, M., Murayama, T., & Kato, N. (2003). "(+)-Menthol and its hydroxy derivatives, novel fungal monoterpenols from the fusicoccin-producing fungi, Phomopsis amygdali F6a and Niigata 2." Bioscience, Biotechnology, and Biochemistry, 67(3), 475-479. URL:[Link]

  • Atta-ur-Rahman, Yaqoob, M., Musharraf, S. G., Asif, F., & Choudhary, M. I. (1998). "Fungal transformation of (1R,2S,5R)-(-)-menthol by Cephalosporium aphidicola." Journal of Natural Products, 61(11), 1340-1342. URL:[Link]

  • Carl Roth GmbH. (2021). "Safety Data Sheet: (±) - Menthol ROTICHROM® GC". URL:[Link]

  • MakingCosmetics Inc. (n.d.). "SDS (Safety Data Sheet) - Menthol Crystals". URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-7-Hydroxymenthol
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